2-Bromo-6-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOBQSJJWXAPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148059 | |
| Record name | Benzamide, 2-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107485-63-2 | |
| Record name | Benzamide, 2-bromo-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-fluorobenzamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2), a halogenated aromatic amide of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into the core chemical properties, spectroscopic profile, and synthetic methodologies related to this compound. We will explore its reactivity, highlighting its utility as a versatile building block for constructing complex molecular architectures, particularly within the context of developing novel therapeutic agents like Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for scientists and professionals who require a deep technical understanding of this reagent to leverage its full potential in their research and development endeavors.
Core Chemical and Physical Properties
This compound is a polysubstituted benzene derivative, incorporating three key functional groups: an amide, a bromine atom, and a fluorine atom. This specific arrangement, with the halogens ortho to the amide group, imparts a unique combination of steric and electronic properties that define its chemical behavior. The fluorine atom, being highly electronegative, influences the acidity of the amide protons and the reactivity of the aromatic ring. The bromine atom serves as an excellent synthetic handle for cross-coupling reactions, enabling the elaboration of the molecular scaffold.
The primary physicochemical properties are summarized below for rapid reference.
| Property | Value | Reference(s) |
| CAS Number | 107485-63-2 | [1] |
| Molecular Formula | C₇H₅BrFNO | [2] |
| Molecular Weight | 218.03 g/mol | [1] |
| Monoisotopic Mass | 216.954 g/mol | [2] |
| Melting Point | 154-156 °C | |
| Appearance | Brown to off-white solid | |
| Storage | Sealed in a dry environment at room temperature. |
Spectroscopic Profile for Structural Verification
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of a primary amide and a substituted aromatic ring. An experimental FTIR spectrum is available in the SpectraBase database[3]. Key expected vibrational frequencies include:
-
N-H Stretching: Two distinct peaks are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amide (-NH₂) group.
-
C=O Stretching (Amide I band): A strong, sharp absorption peak is anticipated around 1650-1680 cm⁻¹, characteristic of the carbonyl group in an amide.
-
N-H Bending (Amide II band): A peak is expected near 1600-1640 cm⁻¹.
-
C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide clear information about the aromatic and amide protons.
-
Amide Protons (-C(O)NH₂): Two broad signals, typically in the range of 6.0-8.0 ppm. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
-
Aromatic Protons: The trisubstituted benzene ring will give rise to three distinct proton signals in the aromatic region (approx. 7.0-7.8 ppm). These signals would exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Six signals are expected in the 110-165 ppm range. The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbon attached to the bromine (C-Br) would be expected around 110-120 ppm[4]. The other aromatic carbons will show smaller C-F couplings.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): A key feature would be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, one would expect to see two peaks of nearly equal intensity at m/z 217 and 219 (for the [M]⁺ ion) or 218 and 220 (for the [M+H]⁺ ion in ESI-MS)[2]. This isotopic signature is a classic indicator of a monobrominated compound.
-
Fragmentation: Common fragmentation patterns would involve the loss of the amide group (-NH₂) or the carbonyl group (-C=O), leading to characteristic daughter ions.
Synthesis and Reaction Mechanisms
This compound is most logically and efficiently synthesized from its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid, which is commercially available or can be prepared via established multi-step routes starting from o-fluorobenzonitrile[5][6]. The conversion of the carboxylic acid to the primary amide is a cornerstone reaction in organic synthesis, typically proceeding through the activation of the carboxyl group.
The most common and field-proven strategy involves a two-step sequence: conversion to an acyl chloride followed by amidation. This approach is favored for its high efficiency and the reactivity of the acyl chloride intermediate.
Synthetic Workflow
The logical flow from the precursor to the final product is illustrated below.
Detailed Experimental Protocol
This protocol is an exemplary method based on standard organic chemistry transformations and should be adapted and optimized based on laboratory conditions.
Step 1: Synthesis of 2-Bromo-6-fluorobenzoyl chloride
-
System Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-fluorobenzoic acid (10.0 g, 45.66 mmol).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (10 mL, 137 mmol, 3.0 eq.) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. DMF acts as a catalyst via the formation of the Vilsmeier reagent, which accelerates the reaction.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-6-fluorobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
System Setup: Cool the flask containing the crude acyl chloride in an ice bath (0 °C).
-
Reagent Addition: Slowly and carefully add concentrated aqueous ammonium hydroxide (NH₄OH) (50 mL) to the stirred acyl chloride. This reaction is highly exothermic and will generate fumes; it must be performed in a well-ventilated fume hood.
-
Causality: The highly reactive acyl chloride is readily attacked by the nucleophilic ammonia. The use of concentrated ammonium hydroxide provides both the nucleophile and the base needed to neutralize the HCl byproduct.
-
-
Reaction & Precipitation: Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.
-
Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Applications in Drug Discovery & Medicinal Chemistry
Halogenated aromatic compounds are foundational building blocks in pharmaceutical development[7][]. The specific structure of this compound makes it an attractive precursor for synthesizing complex heterocyclic scaffolds found in many biologically active molecules.
Precursor for PARP Inhibitors
A prominent application area for related halogenated benzamides is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies[9]. PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations[10]. The core structures of many PARP inhibitors, like Olaparib and Rucaparib, feature complex heterocyclic systems built upon a benzamide framework.
This compound serves as an ideal starting point for generating novel analogs of these inhibitors. The bromine atom at the 2-position is strategically placed for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, which is a key strategy for modulating a drug's potency, selectivity, and pharmacokinetic properties[9][11]. The amide group can be involved in subsequent cyclization reactions to form the requisite heterocyclic cores, such as phthalazinones[9].
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its distinct structural features—a reactive primary amide, a synthetically useful bromine handle, and an electronically influential fluorine atom—provide a robust platform for the synthesis of complex, high-value molecules. Its role as a potential precursor to novel PARP inhibitor analogs underscores its importance for researchers aiming to develop next-generation targeted therapies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full synthetic utility.
References
- Wiley/NIST. (n.d.). This compound. SpectraBase.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. RSC.
- Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Wiley/NIST. (n.d.). 2-Bromo-6-fluorobenzaldehyde. SpectraBase.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis.
- ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.
- PubChemLite. (n.d.). This compound (C7H5BrFNO).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-fluorobenzaldehyde: A Versatile Intermediate for Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-fluorobenzaldehyde: A Versatile Building Block for Organic Synthesis and Pharmaceutical Intermediates.
- PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information.
- PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. National Center for Biotechnology Information.
- PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Center for Biotechnology Information.
- University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- PubMed. (2024). Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Fluorobenzamide. National Center for Biotechnology Information.
- PubMed. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. National Center for Biotechnology Information.
- NIST. (n.d.). 2,6-Difluorobenzamide. NIST WebBook.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra.
- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.
- Modgraph. (n.d.). 1H chemical shifts in NMR.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. PubChemLite - this compound (C7H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Structure Elucidation of 2-Bromo-6-fluorobenzamide
Abstract: This technical guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous structure elucidation of 2-Bromo-6-fluorobenzamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to detail the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, this guide establishes a self-validating workflow to confidently determine molecular identity and structure, adhering to the highest standards of scientific integrity.
Introduction and Foundational Properties
This compound is a halogenated aromatic amide, a structural motif frequently encountered in the development of novel pharmaceutical agents and functional materials. The precise arrangement of the bromo, fluoro, and amide substituents on the benzene ring is critical to its chemical reactivity and biological activity. Therefore, its unambiguous structural confirmation is a prerequisite for any further research or development.
This guide outlines an integrated analytical approach, where each technique provides a unique and complementary piece of the structural puzzle. We begin with methods that confirm broad characteristics (molecular weight, functional groups) and progress to those that define the precise atomic connectivity and stereochemistry. The compound's basic physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 107485-63-2 | [1][2] |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.03 g/mol | [1][2] |
| Physical State | Solid (Brown) | [3] |
| Melting Point | 154-156 °C | [3] |
Mass Spectrometry (MS): Confirming Molecular Mass and Halogen Presence
2.1 Rationale for Initial Analysis: Mass spectrometry is the logical first step in structure elucidation.[4] Its primary function is to determine the molecular weight of the analyte with high precision. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, which allows for the confident determination of the molecular formula, a critical piece of foundational data.
2.2 The Definitive Isotopic Signature of Bromine: A key feature that immediately validates a significant portion of the proposed structure is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[5] Consequently, any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity (a 1:1 M+ and M+2 peak).[5][6] This pattern is a highly reliable indicator for the presence of one bromine atom in the molecule or fragment ion.
2.3 Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides insight into the molecule's connectivity by analyzing its fragmentation patterns. For this compound, key fragmentation events would include the loss of the amide moiety and the halogen atoms, helping to confirm the core benzamide structure.
2.4 Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of ~1 µg/mL.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step ensures the purity of the analyte entering the mass spectrometer.
-
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan MS (MS1): Acquire a full scan from m/z 50 to 500 to identify the parent ion. Verify the presence of the characteristic 1:1 doublet for the [M+H]⁺ ion.
-
Product Ion Scan (MS2): Isolate the parent ion (e.g., m/z 218 and 220) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.
2.5 Expected Mass Spectrometry Data
| Ion/Fragment | Expected m/z (for ⁷⁹Br/⁸¹Br) | Interpretation |
| [M+H]⁺ | 218.9 / 220.9 | Molecular ion peak, confirming MW and Br presence |
| [M-NH₂]⁺ | 202.9 / 204.9 | Loss of the amino group |
| [M-CONH₂]⁺ | 174.9 / 176.9 | Loss of the entire primary amide group |
| [C₆H₃FBr]⁺ | 173.9 / 175.9 | Benzene ring fragment |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
3.1 Rationale for Functional Group Analysis: Following the confirmation of molecular weight, IR spectroscopy serves as a rapid and non-destructive technique to verify the presence of key functional groups.[7] The vibrational frequencies of bonds within the molecule act as fingerprints for the amide and aromatic components.
3.2 Characteristic Absorptions: For a primary amide like this compound, the spectrum is expected to show several characteristic peaks:
-
N-H Stretching: Primary amides exhibit two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[8] In solid-state measurements, hydrogen bonding typically shifts these to lower wavenumbers (near 3350 and 3180 cm⁻¹).[8]
-
C=O Stretching (Amide I): A strong, sharp absorption band between 1630-1680 cm⁻¹ is characteristic of the carbonyl stretch in the amide.[8]
-
N-H Bending (Amide II): This band appears between 1515-1655 cm⁻¹ and arises from the interaction of N-H bending and C-N stretching.[7][8]
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while C=C in-ring stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ region.[9]
3.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and crystal absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
3.4 Expected Infrared Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 & ~3180 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-NH₂) |
| >3000 | C-H Stretch | Aromatic Ring |
| ~1660 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1600 | N-H Bend (Amide II) & C=C Stretch | Amide & Aromatic Ring |
| ~1450-1580 | C=C In-Ring Stretch | Aromatic Ring |
| 1000-1200 | C-F Stretch | Aryl-Fluoride |
| 550-750 | C-Br Stretch | Aryl-Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
4.1 Rationale for Definitive Structure Mapping: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[10] It provides information on the chemical environment, connectivity, and number of protons and carbons, allowing for an unambiguous assembly of the molecular puzzle.
4.2 ¹H NMR Analysis: The proton NMR spectrum will confirm the number of distinct proton environments.
-
Aromatic Region (6.5-8.0 ppm): The 1,2,6-trisubstituted benzene ring contains three adjacent aromatic protons.[9] Due to their proximity, they will split each other, resulting in a complex series of multiplets (e.g., a triplet and two doublets of doublets, depending on the coupling constants). The exact chemical shifts are influenced by the electronic effects of the three different substituents.
-
Amide Protons (-NH₂): The two protons on the amide nitrogen will typically appear as one or two broad signals. Their chemical shift is highly dependent on solvent and concentration. A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the amide proton signals will disappear due to proton-deuterium exchange.
4.3 ¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms.
-
Aromatic Region (120-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring, confirming the lack of symmetry.[11]
-
Carbon-Fluorine Coupling: The carbon directly bonded to fluorine (C-F) will appear as a large doublet due to one-bond coupling (¹J_CF). Other carbons two or three bonds away will also show smaller C-F couplings (²J_CF, ³J_CF), which is definitive evidence for the fluorine's position on the ring.
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a single peak at the downfield end of the spectrum, typically in the 165-170 ppm range.
4.4 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, leading to sharper signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the integration of complementary data. Each result validates the others, building a conclusive and trustworthy structural assignment. The overall workflow is a logical progression from general to specific information.
Caption: Integrated workflow for structure elucidation.
X-Ray Crystallography: The Gold Standard for Confirmation
6.1 Rationale for Absolute Proof: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It determines the precise spatial arrangement of every atom in the molecule within the solid-state crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.
6.2 The Crystallographic Workflow: The process is linear but requires a high-quality single crystal, which can sometimes be challenging to obtain.
Caption: The experimental workflow for X-ray crystallography.
The successful execution of this workflow provides a crystallographic information file (CIF) containing the atomic coordinates, which can be visualized as a definitive 3D model of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with mass spectrometry to confirm the molecular formula and the tell-tale isotopic signature of bromine, followed by IR spectroscopy to verify the core functional groups, and culminating in detailed NMR analysis to map the precise atomic connectivity, a confident structural assignment can be made. For absolute confirmation, particularly in regulated environments such as pharmaceutical development, X-ray crystallography provides the final, incontrovertible evidence. This integrated, self-validating approach ensures the highest level of scientific rigor and trustworthiness in molecular characterization.
References
- ChemUniverse. This compound [P86072].
- J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide.
- PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
- Oakwood Chemical. This compound.
- Fiehn Lab. Structure Elucidation of Small Molecules.
- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Semantic Scholar. Structure elucidation of small organic molecules by contemporary computational chemistry methods.
- YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
- YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1.
- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring.
- SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
- The Royal Society of Chemistry. Supporting Information.
- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- TSI Journals. Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine.
- University of Colorado Boulder. Aromatics - Spectroscopy.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF.
- SpectraBase. This compound.
- ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7).
- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PubChem. 2-Bromo-6-fluorobenzaldehyde.
- Chemguide. mass spectra - the M+2 peak.
- MDPI. Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment.
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PubChem. 2-Bromobenzamide.
- ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.
- RSC Publishing. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number.
- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound CAS#: 107485-63-2 [m.chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-Bromo-6-fluorobenzamide: Synthesis, Reactivity, and Application in Drug Discovery
This compound (CAS No. 107485-63-2) is a strategically important synthetic intermediate, prized by researchers and drug development professionals for its unique structural and electronic properties.[1] The presence of ortho-bromo and ortho-fluoro substituents relative to the primary amide creates a sterically hindered and electronically distinct aromatic scaffold. This arrangement offers chemists a versatile platform for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The bromine atom serves as a key handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the fluorine atom modulates physicochemical properties such as lipophilicity and metabolic stability—critical parameters in drug design. This guide provides an in-depth exploration of its synthesis, core reactivity, and pivotal role in the development of advanced pharmaceutical compounds.
Physicochemical & Structural Properties
A foundational understanding of the properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 107485-63-2 | [2][3] |
| Molecular Formula | C₇H₅BrFNO | [3][4] |
| Molecular Weight | 218.02 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥98% | [3][6] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Synthesis of this compound
The preparation of this compound can be efficiently achieved from its corresponding nitrile precursor, 2-bromo-6-fluorobenzonitrile. This transformation is typically accomplished via a controlled hydrolysis reaction. The causality behind this choice lies in the reliability and high yield of nitrile hydrolysis under basic conditions to form the carboxylate, which can then be readily converted to the primary amide.
Exemplary Synthetic Protocol: From Nitrile to Amide
This two-step protocol outlines the conversion of 2-bromo-6-fluorobenzonitrile to the target benzamide. The first step involves hydrolysis to the carboxylic acid, a method adapted from similar transformations.[7] The second step is a standard amidation.
Step 1: Hydrolysis of 2-Bromo-6-fluorobenzonitrile to 2-Bromo-6-fluorobenzoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-fluorobenzonitrile (1.0 eq) in a 1M solution of potassium hydroxide (KOH) in water.[7]
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 2-3 using concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Isolation: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-fluorobenzoic acid as a solid.[7]
Step 2: Amidation of 2-Bromo-6-fluorobenzoic Acid
-
Activation: Suspend the 2-bromo-6-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-4 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
Amination: Cool the acyl chloride solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution.
-
Reaction & Isolation: Stir the biphasic mixture vigorously for 1-2 hours. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Core Reactivity: A Gateway to Molecular Complexity
The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern drug discovery. The C-Br bond is more reactive than a C-Cl bond in the crucial oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, a common motif in pharmacologically active molecules.[8][9] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[10][11]
Expert Insight: The choice of ligand and base is critical for success. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[8] A moderately strong inorganic base like potassium phosphate (K₃PO₄) is effective for activating the boronic acid without promoting unwanted side reactions.[8]
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent & Degassing: Add an anhydrous, degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired biaryl compound.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, providing direct access to structures prevalent in pharmaceuticals.[13]
Expert Insight: This reaction is highly sensitive to the choice of catalyst, ligand, and base. The catalyst system must be robust enough to couple the electron-deficient aryl bromide with the amine nucleophile. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[14] The reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strong flow of argon, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the N-aryl product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Application in Drug Discovery and Development
This compound is more than a simple reagent; it is an enabling tool for tackling complex challenges in medicinal chemistry. Its derivatives are precursors to a wide range of heterocyclic scaffolds that are of significant interest.[5] For example, related 2-bromo-6-fluorobenzaldehydes are used to synthesize indazoles, a privileged structure in drug discovery.[5][15]
The 2,6-disubstitution pattern is particularly valuable for creating molecules that can inhibit protein-protein interactions or target well-defined enzymatic active sites. Analogues, such as 2,6-difluorobenzamide derivatives, have been successfully developed as inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this scaffold in developing novel antibiotics.[16] The strategic placement of the bromo and fluoro groups allows for fine-tuning of the molecule's conformation and electronic properties to achieve high potency and selectivity for its biological target.
Visualization: From Building Block to Drug Candidate
Caption: Logical workflow from a key building block to a drug candidate.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2]
| Hazard Type | Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Core Safety Precautions: [2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[2]
-
Handling: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[2]
-
Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials.[2]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.[2]
Conclusion
This compound stands out as a high-value, versatile building block for advanced organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides chemists with reliable and powerful methods to construct complex molecular frameworks. The unique electronic and steric environment conferred by the ortho-bromo and ortho-fluoro substituents makes it an ideal starting point for designing sophisticated molecules in drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this key intermediate to its full potential, accelerating the development of the next generation of therapeutics.
References
- Apollo Scientific. (2022, May 18). This compound Safety Data Sheet.
- ChemicalBook. (2025, July 14). This compound | 107485-63-2.
- ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD.
- ChemUniverse. This compound [P86072].
- Benchchem. A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde.
- ChemicalBook. 2-Bromo-6-fluorobenzoic acid synthesis.
- BLD Pharm. 107485-63-2|this compound.
- AiFChem. 107485-63-2 | this compound.
- Oakwood Chemical. This compound.
- SpectraBase. This compound.
- Ossila. 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.
- SGT Life Sciences. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers.
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (n.d.).
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.
- Benchchem. (2025, December). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ResearchGate. Bromide conversions in C-C coupling reactions using....
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Artini, M., et al. (2017, August 22). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed.
Sources
- 1. 107485-63-2|this compound|BLD Pharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound [oakwoodchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 107485-63-2 | this compound - AiFChem [aifchem.com]
- 7. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
- 16. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Bromo-6-fluorobenzamide
An In-depth Technical Guide to the Synthesis, Properties, and Synthetic Potential of 2-Bromo-6-fluorobenzamide
Authored by: A Senior Application Scientist
Abstract
This compound is a halogenated aromatic amide poised for significant utility in medicinal chemistry and advanced materials science. As a synthetic building block, its unique substitution pattern—featuring an amide group and two distinct halogens at ortho positions—offers a versatile platform for constructing complex molecular architectures. However, publicly accessible experimental data on this specific compound remains limited. This technical guide addresses this gap by providing a comprehensive profile based on established chemical principles and data from its immediate precursors. We will detail its most logical synthetic routes, project its physicochemical and spectroscopic properties, and analyze its potential chemical reactivity to empower researchers in drug discovery and organic synthesis.
Core Physicochemical Properties
A foundational understanding of a compound's physical properties is paramount for its application in experimental settings. While exhaustive experimental data for this compound is not extensively published, we can consolidate known values with scientifically grounded projections based on its structure and data from analogous compounds.
| Property | Value | Data Type |
| CAS Number | 107485-63-2 | Observed |
| Molecular Formula | C₇H₅BrFNO | Calculated |
| Molecular Weight | 218.02 g/mol | Calculated |
| Appearance | Brown solid | Observed[1] |
| Melting Point | 154-156 °C | Observed[1] |
| Boiling Point | > 300 °C | Projected |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol | Projected |
| Storage Temperature | Room Temperature, Sealed in dry | Recommended[1] |
Projections are based on the properties of structurally similar aromatic amides and the high melting point, which suggests strong intermolecular forces (hydrogen bonding from the amide) leading to a high boiling point.
Proposed Synthetic Pathways
The synthesis of this compound can be approached via several reliable methods common in modern organic chemistry. The choice of pathway often depends on the availability of starting materials and desired scale. We present two of the most viable routes starting from commercially available precursors.
Route A: Hydrolysis of 2-Bromo-6-fluorobenzonitrile
The hydrolysis of a nitrile to a primary amide is a fundamental and high-yielding transformation. The starting material, 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7), serves as an excellent precursor. This reaction can be catalyzed by either acid or base, with controlled conditions favoring the formation of the amide over the carboxylic acid.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-6-fluorobenzonitrile (1.0 eq).
-
Reagents: Add a suitable solvent such as tert-butanol, followed by concentrated sulfuric acid (2.0 eq) cautiously.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then washed with a cold, dilute sodium bicarbonate solution.
-
Purification: The crude product is dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield high-purity this compound.
Route B: Amidation of 2-Bromo-6-fluorobenzoic Acid
This classic two-step, one-pot approach involves the activation of a carboxylic acid followed by the addition of an amine source. 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) is first converted to a more reactive acyl chloride or other activated intermediate.[2]
Step-by-Step Protocol:
-
Activation: In a flask under an inert atmosphere (N₂ or Ar), suspend 2-Bromo-6-fluorobenzoic acid (1.0 eq) in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Intermediate Formation: Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases, indicating the formation of the acyl chloride.
-
Amination: Cool the mixture to 0 °C in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide ( excess) or bubble ammonia gas through the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up & Isolation: Quench the reaction with water. If using a water-miscible solvent like THF, remove it under reduced pressure. The resulting solid product is collected by filtration, washed with water, and dried.
Caption: Key reaction pathways of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on analogous compounds like 2-Bromo-6-fluorobenzaldehyde.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [3]Handle only in a well-ventilated area or a chemical fume hood. [3][4]* Handling: Avoid breathing dust and prevent contact with skin and eyes. [3]Wash hands thoroughly after handling. [3]* Storage: Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place. [3][4]
Conclusion
This compound represents a promising and versatile building block for synthetic chemistry. While direct experimental characterization is sparse, this guide provides a robust framework for its synthesis and application. By leveraging established protocols for nitrile hydrolysis and carboxylic acid amidation, it can be readily accessed from commercial precursors. Its projected spectroscopic profile offers a clear blueprint for its identification. Most importantly, the orthogonal reactivity of its C-Br bond and amide functionality makes it a high-potential intermediate for the synthesis of novel pharmaceuticals and functional materials. This guide serves as a foundational resource for scientists looking to unlock the potential of this valuable compound.
References
Sources
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-Bromo-6-fluorobenzamide: Synthesis, Characterization, and Application
This compound is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a primary amide—on a benzene ring makes it a uniquely valuable and versatile intermediate. The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-nitrogen bonds. The ortho-fluorine atom modulates the electronic properties of the aromatic ring and can influence metabolic stability and binding interactions of derivative molecules. Finally, the benzamide moiety provides a site for further chemical modification or can act as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and safe handling of this important chemical entity.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.03 g/mol | [1] |
| CAS Number | 107485-63-2 | [1][2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥98% | [1] |
Synthesis and Mechanistic Insights
The most direct and common route to this compound involves the amidation of its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid. This precursor is accessible through multi-step syntheses starting from materials like o-fluorobenzonitrile.[3][4][5] The conversion of the carboxylic acid to the primary amide is a robust and high-yielding two-step process that proceeds through an acyl chloride intermediate.
Causality in Experimental Design
The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group. Formation of the acyl chloride using an agent like oxalyl chloride or thionyl chloride is a classic and highly efficient activation strategy. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, rendering it highly susceptible to nucleophilic attack by ammonia. The use of a slight excess of the aminating agent (e.g., ammonium hydroxide) ensures the complete consumption of the acyl chloride and neutralizes the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness under the reaction conditions and its ability to dissolve the starting materials, while the product's potential insolubility can facilitate isolation by filtration.
Experimental Protocol: Synthesis from 2-Bromo-6-fluorobenzoic Acid
Step 1: Formation of 2-Bromo-6-fluorobenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., N₂), add 2-bromo-6-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).
-
Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours or until gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-6-fluorobenzoyl chloride, which is often used directly in the next step without further purification.
Step 2: Amidation to form this compound
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated ammonium hydroxide (NH₄OH, 2.5 eq) dropwise, ensuring the temperature remains below 10 °C. A white precipitate should form immediately.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Filter the solid precipitate and wash thoroughly with cold water to remove ammonium salts.
-
Dry the resulting white solid under vacuum to yield this compound.
Spectroscopic Characterization Profile
-
¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the bromine will be a doublet of doublets. The two other aromatic protons will show complex splitting patterns (triplet or doublet of doublets) due to coupling with each other and with the fluorine atom. The two amide protons (-NH₂) will typically appear as a broad singlet.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal. The carbon attached to fluorine (C-F) will appear as a doublet due to one-bond C-F coupling, which is typically very large. The carbon attached to bromine (C-Br) will be shifted upfield relative to an unsubstituted carbon.
-
¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons can provide further structural confirmation.
-
IR Spectroscopy: Key signals include N-H stretching bands for the primary amide (typically two bands around 3100-3500 cm⁻¹), a strong C=O (amide I band) stretch around 1650-1680 cm⁻¹, and C-F and C-Br stretching bands in the fingerprint region.
| Predicted Spectroscopic Data for this compound | |
| Technique | Expected Signals (in CDCl₃) |
| ¹H NMR | δ ~7.5-7.2 (m, 3H, Ar-H), δ ~6.0-6.5 (br s, 2H, -NH₂) |
| ¹³C NMR | δ ~165 (C=O), δ ~160 (d, ¹JCF ≈ 250 Hz, C-F), δ ~115-135 (multiple signals, Ar-C), δ ~115 (C-Br) |
| IR (cm⁻¹) | ~3350, 3170 (N-H stretch), ~1660 (C=O stretch), ~1250 (C-F stretch) |
Reactivity and Applications in Drug Development
This compound is primarily utilized as a versatile intermediate for constructing more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most exploited reactive site on the molecule. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[7][8]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups. This is a foundational method for building molecular complexity.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of substituted anilines which are prevalent in pharmaceuticals.[9]
-
Heck Reaction: Coupling with alkenes to form substituted styrenes.[10]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.
The choice between a bromo- and chloro-substituted precursor is critical; C-Br bonds are generally more reactive in the key oxidative addition step of the catalytic cycle than C-Cl bonds, often allowing for milder reaction conditions and broader substrate scope.[9]
General Protocol: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount to ensure user safety. The compound is classified as an irritant.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material, place it in a sealed container for disposal, and wash the area thoroughly.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its trifunctional nature. Its capacity to undergo efficient and selective palladium-catalyzed cross-coupling at the C-Br bond makes it an essential tool for medicinal chemists aiming to construct novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling procedures enables researchers to fully leverage its potential in the development of new therapeutics and other advanced chemical materials.
References
- ChemUniverse. This compound [P86072].
- Wiley-VCH. (2007). Supporting Information. This source provides representative NMR and MS spectral data for complex organic molecules, illustrating common patterns and techniques applicable to the characterization of novel compounds.
- Dayal, A. Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.
- ChemIntell. Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives.
- PubChem. 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley. This book provides foundational principles for interpreting NMR spectra.
- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.
- Chen, C., et al. (2021). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. This article discusses the reactivity of C-F and C-Br bonds in cross-coupling reactions.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. This review highlights the importance of cross-coupling reactions in industrial synthesis.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- MDPI. (2020). Advances in Cross-Coupling Reactions. A collection of articles detailing recent progress in the field of cross-coupling.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | 107485-63-2 [chemicalbook.com]
- 3. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi-res.com [mdpi-res.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to their successful application in treating a diverse range of human diseases. This in-depth technical guide provides a comprehensive exploration of the core biological activities of benzamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, provide insights into structure-activity relationships, and detail key experimental protocols for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer types through diverse mechanisms of action.[1][2] These compounds often target fundamental processes of cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis through Oxidative Stress
A prominent anticancer mechanism of certain benzamide derivatives involves the induction of apoptosis, or programmed cell death, mediated by an increase in intracellular reactive oxygen species (ROS).[3] For instance, the derivative BJ-13 has been shown to cause a significant accumulation of ROS in gastric cancer cells.[3] This oxidative stress leads to a collapse of the mitochondrial membrane potential and subsequent activation of the caspase-dependent apoptotic pathway.[3] Western blot analysis confirms this mechanism by showing an upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[3]
Experimental Protocol: Assessment of ROS-Mediated Apoptosis
A detailed, step-by-step methodology for evaluating the pro-apoptotic effects of a novel benzamide derivative is outlined below:
-
Cell Culture: Human gastric cancer cell lines (e.g., MGC-803) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay for Cytotoxicity: To determine the half-maximal inhibitory concentration (IC50), cells are seeded in 96-well plates and treated with varying concentrations of the benzamide derivative for 48 hours. Cell viability is then assessed using the MTT assay, where the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified.[1]
-
Intracellular ROS Measurement: Cells are treated with the benzamide derivative at its IC50 concentration. After incubation, the cells are stained with a fluorescent probe sensitive to ROS (e.g., DCFH-DA) and analyzed by flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Treated cells are stained with a cationic fluorescent dye (e.g., JC-1) that aggregates in healthy mitochondria (red fluorescence) but remains in its monomeric form in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence). The change in fluorescence is monitored by flow cytometry.
-
Western Blot Analysis: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key apoptotic proteins (Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[3]
Data Presentation: Anticancer Activity of Benzamide Derivatives
| Compound/Cell Line | Assay | IC50 (µM) | Reference |
| BJ-13 / MGC-803 | Antiproliferative | Not specified | [3] |
| I-25 (MY-943) / MGC-803 | Antiproliferative | 0.017 | [4] |
| I-25 (MY-943) / HCT-116 | Antiproliferative | 0.044 | [4] |
| I-33 (MY-875) / MGC-803 | Antiproliferative | 0.027 | [4] |
| 13f / HCT116 | Antiproliferative | 0.30 | [5][6] |
| 20b / Various Cancer Cells | Antiproliferative | 0.012 - 0.027 | [6] |
Visualization: ROS-Mediated Apoptotic Pathway
Caption: Benzamide-induced ROS accumulation leads to mitochondrial dysfunction and apoptosis.
Inhibition of Key Signaling Pathways and Enzymes
Benzamide derivatives can also exert their anticancer effects by targeting specific enzymes and signaling pathways crucial for tumor growth and survival.
-
Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives act as HDAC inhibitors.[7] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The benzamide moiety can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[8]
-
Hedgehog Signaling Pathway Antagonism: The Hedgehog signaling pathway is aberrantly activated in several cancers. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[9]
-
Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair. Benzamide derivatives have been designed as potent PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways.[5]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Benzamide derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[10][11][12]
Inhibition of Pro-inflammatory Mediators
A primary anti-inflammatory mechanism of benzamides is the inhibition of pro-inflammatory mediators. This can be achieved through:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some substituted benzamides act as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[11] Notably, some derivatives show a preferential inhibition of COX-1 while sparing the gastric mucosa, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Certain benzamides can inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[10]
Experimental Protocol: Evaluation of Anti-inflammatory Activity in vitro
-
COX Inhibition Assay: The inhibitory activity of benzamide derivatives on COX-1 and COX-2 can be assessed using commercially available enzyme immunoassay (EIA) kits.
-
LPS-Induced TNF-α Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The concentration of TNF-α in the cell culture supernatant is then measured by ELISA.
-
Protein Denaturation Assay: The ability of a compound to prevent protein denaturation, a cause of inflammation, can be measured. A reaction mixture containing egg albumin is incubated with the test compounds and then heated to induce denaturation. The level of non-denatured protein is then quantified.[1]
Visualization: Anti-inflammatory Mechanisms of Benzamides
Caption: Benzamide derivatives can inhibit inflammation by targeting COX enzymes and NF-κB signaling.
Neuropsychiatric Applications: Modulating Dopaminergic Neurotransmission
Substituted benzamides are a well-established class of drugs used in the treatment of psychiatric disorders, particularly schizophrenia and depression.[13][14][15] Their primary mechanism of action involves the modulation of dopaminergic pathways in the brain.
Dopamine D2/D3 Receptor Antagonism
Amisulpride, a prominent benzamide antipsychotic, exhibits a dose-dependent dual mechanism of action.[13][14]
-
Low Doses (for Depression): At lower doses (e.g., 50 mg/day), amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[13][14] This leads to an increase in dopamine release in the synaptic cleft, which is thought to alleviate the dopaminergic hypoactivity associated with depression.[13]
-
High Doses (for Schizophrenia): At higher doses (e.g., 400-1200 mg/day), amisulpride acts as an antagonist at postsynaptic D2/D3 receptors, particularly in the mesolimbic system.[13][14] This action reduces dopaminergic neurotransmission, which is effective in treating the positive symptoms of schizophrenia.[14]
Other benzamide derivatives have also been developed with affinities for serotonin 5-HT1A and adrenergic alpha1 receptors, in addition to dopamine D2 receptors, offering a broader pharmacological profile for treating psychosis.[16]
Other Notable Biological Activities
The versatility of the benzamide scaffold extends to several other therapeutic areas:
-
Acetylcholinesterase (AChE) Inhibition: Benzamide and picolinamide derivatives have been investigated as inhibitors of AChE, an enzyme that degrades the neurotransmitter acetylcholine.[17][18] Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Structure-activity relationship studies have shown that the position of substituents on the benzamide core significantly influences the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE).[17][18]
-
Antimicrobial and Antifungal Activity: A variety of benzamide derivatives have demonstrated promising antibacterial and antifungal activities.[19][20][21] Their mechanisms of action are diverse and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Glucokinase Activation: Benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes.[22][23] Glucokinase plays a crucial role in glucose sensing and insulin secretion.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. Key SAR observations include:
-
Anticancer Activity: The introduction of specific substituents can significantly enhance antiproliferative activity. For example, in a series of HDAC inhibitors, the substituents introduced into the internal cavity of the enzyme were found to increase selectivity.[7]
-
AChE Inhibition: For benzamide derivatives targeting AChE, para-substituted dimethylamine side chains led to more potent inhibition and selectivity compared to meta- or ortho-substituted analogues.[17]
-
Enzyme Inhibition: In a study of benzamide sulfonamide analogues as h-NTPDase inhibitors, the substituent on the N-phenyl ring of the benzamide core and the substituent on the sulfonamide nitrogen were both found to be critical for potency and selectivity.[24]
Conclusion
The benzamide scaffold continues to be a rich source of novel therapeutic agents with a wide range of biological activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key biological activities of benzamide derivatives, highlighting their mechanisms of action, and providing practical experimental protocols for their evaluation. As our understanding of the complex interplay between chemical structure and biological function deepens, the development of next-generation benzamide-based therapeutics holds immense promise for addressing a multitude of unmet medical needs.
References
- Wei, R., Ding, Y., Dong, X., Qi, C., Wang, B., & Gu, Y. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. [Link]
- Li, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1426-1431. [Link]
- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
- National Institutes of Health. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH. [Link]
- Epperly, M. W., et al. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Medical Hypotheses, 51(2), 149-152. [Link]
- Manfredini, S., et al. (2004). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry, 47(3), 635-645. [Link]
- Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 1997-2009. [Link]
- PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
- IJPPR. (n.d.). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. IJPPR. [Link]
- ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents.
- ResearchGate. (n.d.). Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety.
- National Institutes of Health. (2022).
- Google Patents. (n.d.). WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
- PubMed. (n.d.). Spotlight on amisulpride in schizophrenia. PubMed. [Link]
- PubMed. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. [Link]
- PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.). Benzamide-containing compounds under clinical trial.
- International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
- ResearchGate. (n.d.). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
- Future Medicinal Chemistry. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Future Science. [Link]
- Life and Science. (2024).
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
- Bentham Science. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. [Link]
- PubMed. (n.d.).
- PubMed Central. (n.d.).
- PubMed. (n.d.). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. [Link]
- Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. nanobioletters.com [nanobioletters.com]
- 21. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 22. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Potential Biological Activities of 2-Bromo-6-fluorobenzamide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the true potential of a molecule is often not in its inherent biological activity, but in its capacity to serve as a foundational scaffold for the synthesis of diverse and potent therapeutic agents. 2-Bromo-6-fluorobenzamide is one such molecule. While direct studies on its biological effects are not extensively documented, its structural predecessor, 2-bromo-6-fluorobenzaldehyde, is a well-established building block in the creation of a multitude of biologically active compounds.[1][2] This technical guide, therefore, shifts the focus from the standalone molecule to the vast therapeutic potential that can be unlocked from the this compound core. We will explore the known biological activities of molecules derived from this and structurally similar scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive overview of the promising avenues for future research and development.
The this compound Scaffold: A Gateway to Bioactive Molecules
The unique arrangement of a bromine atom and a fluorine atom ortho to the benzamide group in this compound provides a versatile platform for synthetic chemists. This substitution pattern allows for a variety of chemical modifications, enabling the creation of complex molecular architectures. The closely related compound, 2-bromo-6-fluorobenzaldehyde, has been instrumental in the synthesis of pharmaceutical intermediates for a range of diseases, including cancer, inflammatory conditions, and cardiovascular ailments.[2]
The inherent reactivity of this scaffold makes it a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization. The journey from this simple benzamide to a potential drug candidate is a testament to the power of organic synthesis in modern medicine.[3]
Potential Therapeutic Applications and Biological Targets
By examining the biological activities of molecules synthesized from precursors like 2-bromo-6-fluorobenzaldehyde and related benzamides, we can infer the potential therapeutic applications for derivatives of this compound.
Anti-inflammatory and Immunomodulatory Activity
Derivatives of 2-bromo-6-fluorobenzaldehyde have been used to synthesize compounds that act as regulators of the mammalian complement C5a receptor, which is involved in various inflammatory, cardiovascular, and immune system diseases.[2] Furthermore, drugs synthesized from this precursor can act as phosphodiesterase (PDE4) inhibitors, which are used to treat inflammatory conditions like psoriasis and dermatitis.[2] This suggests a strong potential for developing novel anti-inflammatory and immunomodulatory agents from the this compound scaffold.
Anticancer Activity
The 2-bromo-6-fluorobenzaldehyde precursor has been utilized in the synthesis of compounds for treating cancer.[2] A particularly promising area is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5][6] The benzamide moiety is a key pharmacophore in many known PARP inhibitors. The unique electronic properties conferred by the bromo and fluoro substituents could be leveraged to design novel and potent PARP inhibitors.
Antibacterial Activity
Derivatives of 2,6-difluorobenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ.[7] These compounds exhibited potent antibacterial activity against a range of Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[7] This indicates that the 2-halo-6-halobenzamide scaffold is a promising starting point for the development of new classes of antibiotics that target bacterial cell division.
Neurological and Pain-Related Disorders
Indolyl urea compounds synthesized from 2-bromo-6-fluorobenzaldehyde have been identified as antagonists of the vanilloid receptor subtype 1 (VR1), also known as TRPV1.[2] This receptor is a key player in the sensation of pain and is a validated target for the development of novel analgesics. This opens up the possibility of exploring this compound derivatives for the treatment of chronic pain and other neurological conditions.
Experimental Protocols for Assessing Biological Activity
To empirically validate the potential biological activities of novel compounds derived from this compound, a series of well-established in vitro and in vivo assays are necessary. The following protocols provide a starting point for researchers.
PARP Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against PARP enzymes.
Objective: To determine the IC50 value of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (H1)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated plates with biotinylated NAD+.
-
Wash the plates to remove unbound NAD+.
-
Add assay buffer containing histones and PARP-1 enzyme to each well.
-
Add varying concentrations of the test compound or control to the wells.
-
Incubate the plate to allow the PARPylation reaction to occur.
-
Wash the plates to remove unbound reagents.
-
Add HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.
-
Wash the plates.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Workflow for PARP Inhibition Assay
Caption: Workflow of a typical PARP-1 inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Objective: To determine the MIC of a test compound against Staphylococcus aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound and control in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well containing the test compound or control.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Summary and Future Directions
The exploration of derivatives from the this compound scaffold presents a rich field for drug discovery. The table below summarizes the potential therapeutic avenues and corresponding biological targets.
| Therapeutic Area | Biological Target | Rationale |
| Oncology | PARP-1, PARP-2 | The benzamide core is a known pharmacophore for PARP inhibitors.[5] |
| Infectious Diseases | FtsZ | Derivatives of related dihalobenzamides show potent antibacterial activity.[7] |
| Inflammatory Diseases | PDE4, C5a Receptor | Precursors are used to synthesize known anti-inflammatory agents.[2] |
| Pain Management | TRPV1 (VR1) | Precursors are used to synthesize antagonists of this pain receptor.[2] |
Future research should focus on the rational design and synthesis of compound libraries based on the this compound core. These libraries can then be screened against the targets identified in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold, combined with a targeted screening approach, holds significant promise for the discovery of next-generation therapeutics.
Conclusion
While this compound may not be a biologically active molecule in its own right, its true value lies in its potential as a versatile synthetic intermediate. By leveraging this scaffold, medicinal chemists can access a diverse range of chemical space and explore novel therapeutic agents targeting cancer, infectious diseases, inflammation, and pain. This technical guide serves as a roadmap for researchers, illuminating the promising paths that begin with this unassuming yet powerful chemical building block. The journey from scaffold to drug is challenging, but the potential rewards for human health are immeasurable.
References
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (n.d.).
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). Bioorganic & Medicinal Chemistry Letters.
- Method for preparing 2-bromo-6-fluorobenzaldehyde. (n.d.). Google Patents.
- 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. (n.d.). PubChem.
- This compound [P86072]. (n.d.). ChemUniverse.
- This compound. (n.d.). Oakwood Chemical.
- 2-Bromo-3,6-difluoro-N-methylbenzamide | C8H6BrF2NO | CID 177682292. (n.d.). PubChem.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC.
- Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. (n.d.). PubMed.
- Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI.
- Discovery of a Series of 2'-α-Fluoro,2'-β-Bromo-Ribonucleosides and their Phosphoramidate Prodrugs as Potent Pan-Genotypic Inhibitors of Hepatitis C Virus. (n.d.). ResearchGate.
- Discovery of a Series of 2'-α-Fluoro,2'-β-bromo-ribonucleosides and Their Phosphoramidate Prodrugs as Potent Pan-Genotypic Inhibitors of Hepatitis C Virus. (2019). PubMed.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). PMC.
- Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. (n.d.). Future Oncology.
- Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024). PMC.
- The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. (2025). PubMed.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
- Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. (n.d.). NIH.
- Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). PMC.
- PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (n.d.). PMC.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC.
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.
- The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. (n.d.). NIH.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluorobenzamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2), a halogenated aromatic amide of interest in synthetic chemistry and drug discovery.[1] Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous structures, this guide serves as an authoritative resource for the complete structural elucidation and characterization of this compound.
Introduction and Structural Framework
This compound is a disubstituted benzamide derivative. The strategic placement of bromine and fluorine atoms on the aromatic ring, coupled with the amide functionality, imparts unique electronic and conformational properties to the molecule. These features make it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.
This guide explains the causality behind the expected spectroscopic signatures. The electron-withdrawing nature of the fluorine, bromine, and amide groups significantly influences the electron density distribution across the aromatic ring, which is directly observable in NMR chemical shifts. The vibrational modes of the amide group and carbon-halogen bonds provide distinct fingerprints in the IR spectrum, while the compound's mass and isotopic patterns are definitively measured by mass spectrometry.
Caption: General analytical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.
Experimental Protocol: NMR
Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for benzamides due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which often results in sharper peaks for the amide N-H protons compared to chloroform-d (CDCl₃).[2]
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of DMSO-d₆.[3] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Use a standard 30° pulse angle with an acquisition time of ~4 seconds and a relaxation delay of 2 seconds.
-
Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire the spectrum with full proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum is expected to show signals for three aromatic protons and two amide protons.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.7 - 7.9 | dd | ³J_H3-H4 ≈ 8.0, ⁴J_H3-F ≈ 6.0 |
| H-4 | 7.3 - 7.5 | t | ³J_H4-H3 ≈ 8.0, ³J_H4-H5 ≈ 8.0 |
| H-5 | 7.5 - 7.7 | ddd | ³J_H5-H4 ≈ 8.0, ⁴J_H5-H3 ≈ 1.0, ⁵J_H5-F ≈ 2.0 |
| -NH₂ | 7.5 & 8.1 | br s | None |
-
Aromatic Protons (7.3-7.9 ppm): The protons on the aromatic ring are deshielded and appear in the characteristic aromatic region.[4] The electron-withdrawing effects of the halogens and the amide group shift these protons downfield. The H-3 proton is expected to be a doublet of doublets due to coupling with H-4 (ortho, ³J) and the fluorine atom (meta, ⁴J). The H-4 proton, flanked by two other protons, should appear as a triplet. The H-5 proton will likely be the most complex, appearing as a doublet of doublet of doublets due to coupling with H-4 (ortho, ³J), H-3 (para, ⁵J), and the fluorine atom (para, ⁵J).
-
Amide Protons (7.5 & 8.1 ppm): The two amide protons (-NH₂) are diastereotopic due to restricted rotation around the C-N bond. They are expected to appear as two distinct broad singlets. In DMSO, their chemical shift is typically higher than in CDCl₃ due to hydrogen bonding with the solvent.[2] For unsubstituted benzamide in DMSO-d₆, these peaks appear around 7.46 and 8.05 ppm.[4]
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| C=O | 165 - 168 | Carbonyl carbon, typically in this range for amides.[5] |
| C-F (C-6) | 158 - 162 (d) | Attached to highly electronegative F, shows large ¹J_C-F coupling (~250 Hz). |
| C-Br (C-2) | 115 - 120 (d) | Attached to Br, shows C-F coupling (³J_C-F). |
| C-1 | 135 - 140 (d) | Quaternary carbon attached to the amide, shows C-F coupling (³J_C-F). |
| C-4 | 132 - 135 (d) | CH carbon, shows C-F coupling (³J_C-F). |
| C-3 | 128 - 131 (d) | CH carbon, shows C-F coupling (²J_C-F). |
| C-5 | 124 - 127 | CH carbon, minimal C-F coupling. |
-
Causality of Chemical Shifts: The chemical shifts are governed by the electronic environment. The C-6 carbon, directly bonded to fluorine, will be the most downfield of the aromatic carbons and will appear as a doublet with a large one-bond C-F coupling constant.[6] The C-2 carbon, attached to bromine, will also be significantly affected. The carbonyl carbon (C=O) of the amide group will appear furthest downfield, typically above 165 ppm.[7] The remaining aromatic carbons will show smaller couplings to the fluorine atom depending on the number of bonds separating them.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
IR Spectral Data Analysis
The IR spectrum provides a vibrational fingerprint of the molecule, confirming the presence of the amide and substituted aromatic functionalities.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretch | Primary Amide (-NH₂) |
| ~3050 | C-H Stretch | Aromatic |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1600 | N-H Bend (Amide II) | Amide |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amide |
| ~1250 | C-F Stretch | Aryl-Fluoride |
| 800 - 600 | C-Br Stretch | Aryl-Bromide |
-
Amide Bands: The most characteristic signals for a primary amide are the two N-H stretching bands (asymmetric and symmetric) between 3400 and 3100 cm⁻¹.[8][9] The very strong C=O stretch (Amide I band) is expected around 1660 cm⁻¹, and the N-H bend (Amide II band) is expected near 1600 cm⁻¹.[7]
-
Aromatic and Halogen Bands: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[10] The C=C in-ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[10] The C-F and C-Br stretching vibrations are expected in the fingerprint region, at approximately 1250 cm⁻¹ and below 800 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and structure through fragmentation analysis.
Experimental Protocol: MS
-
Sample Introduction: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that is more likely to show the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass data.
MS Data Analysis
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Formula | Interpretation |
|---|---|---|
| 217 / 219 | [C₇H₅BrFNO]⁺ | Molecular Ion (M⁺) peak with ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes. |
| 200 / 202 | [C₇H₃BrFO]⁺ | Loss of NH₃ (Ammonia) |
| 189 / 191 | [C₆H₄BrF]⁺ | Loss of CO (Carbon Monoxide) |
| 172 | [C₆H₄F]⁺ | Loss of Br radical |
| 138 | [C₇H₅FNO]⁺ | Loss of Br radical |
| 110 | [C₆H₄F]⁺ | Loss of Br and CO |
| 75 | [C₅H₃F]⁺ | Further fragmentation of the aromatic ring. |
-
Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (a doublet) of nearly equal intensity at m/z 217 and 219.[11] This isotopic signature is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation Pattern: Under EI conditions, the molecular ion can fragment through characteristic pathways.[12] Common losses for benzamides include the loss of the amide group as a radical or neutral molecule. Key expected fragments include the loss of a bromine radical (m/z 138) and the formation of the bromofluorobenzoyl cation ([M-NH₂]⁺ at m/z 201/203). Further fragmentation can involve the loss of carbon monoxide.[13]
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the electronic influence of the substituents. IR spectroscopy confirms the presence of the critical amide and aromatic functional groups. High-resolution mass spectrometry validates the molecular formula through accurate mass measurement and the characteristic isotopic pattern of bromine, while its fragmentation pattern offers further structural corroboration. The collective data presented in this guide provide an authoritative spectroscopic signature for this compound, serving as a vital reference for its synthesis, quality control, and application in scientific research.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]
- PubChem, National Center for Biotechnology Information. 2-Bromo-6-fluorobenzaldehyde. [Link]
- Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]
- University of California, Los Angeles. IR Chart. [Link]
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
- Al-Saeed, F. A. (2012). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones.
- Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies. [Link]
- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
- Michigan State University, Department of Chemistry. IR Absorption Table. [Link]
- Scribd.
- Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
- PubChem, National Center for Biotechnology Information. 2-Bromo-6-fluorobenzonitrile. [Link]
- Eisdapour, H., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
- SpectraBase. 2-Bromo-6-fluorobenzaldehyde. [Link]
- Royal Society of Chemistry.
- The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- eGyanKosh.
- Chemistry LibreTexts.
- ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. [Link]
- PubChem, National Center for Biotechnology Inform
- Royal Society of Chemistry.
- Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Scribd. 1H-NMR Organic Structure Guide. [Link]
- University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- University of Colorado Boulder, Department of Chemistry. 13C NMR Chemical Shift Table. [Link]
- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Journal of Physical Organic Chemistry. [Link]
- Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)
Sources
- 1. This compound | 107485-63-2 [chemicalbook.com]
- 2. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
An In-Depth Technical Guide to the Solubility of 2-Bromo-6-fluorobenzamide
Abstract
2-Bromo-6-fluorobenzamide is a key halogenated intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its successful use in reaction scale-up, purification, and formulation development is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We present detailed, field-proven protocols for equilibrium solubility determination using the gold-standard shake-flask method, coupled with a robust quantitative High-Performance Liquid Chromatography (HPLC) assay. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to generate accurate and reproducible solubility data essential for informed decision-making in the laboratory and beyond.
Introduction
In the landscape of modern chemical synthesis, halogenated aromatic compounds are indispensable building blocks. This compound, with its ortho-substituted bromine and fluorine atoms, presents a unique electronic and steric profile that makes it a valuable precursor for creating novel molecular architectures. The amide functional group, combined with the dual halogenation, allows for diverse downstream chemical transformations.
However, the journey from a promising laboratory-scale reaction to a viable, scalable process is paved with physicochemical challenges. Among the most critical of these is solubility. Solubility data governs solvent selection for synthesis and purification, dictates the feasibility of crystallization processes, and critically influences the bioavailability of potential active pharmaceutical ingredients (APIs).[1][2] Inadequate or inaccurate solubility data can lead to failed experiments, low yields, and significant delays in development timelines.
This guide provides both the foundational principles and the actionable protocols required to characterize the solubility of this compound with scientific rigor.
Physicochemical Properties of this compound
A baseline understanding of the compound's intrinsic properties is essential before undertaking solubility studies. These properties offer clues to its expected behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 107485-63-2 | [3] |
| Molecular Formula | C₇H₅BrFNO | [3] |
| Molecular Weight | 218.02 g/mol | [3] |
| Appearance | Brown solid | [3] |
| Melting Point | 154-156 °C | [3] |
The Theoretical Framework of Solubility
Solubility is not a single, fixed value but a dynamic equilibrium that is highly sensitive to experimental conditions. For pharmaceutical and chemical development, two types of solubility are of primary interest.
-
Thermodynamic Solubility : This is the "true" solubility, defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure. It is a state function, independent of time. The shake-flask method is the gold-standard for determining thermodynamic solubility.[4][5]
-
Kinetic Solubility : This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in a strong organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6] While faster to measure and amenable to high-throughput screening, kinetic solubility can often overestimate thermodynamic solubility due to the formation of supersaturated solutions.[4]
Causality Behind Experimental Choices: For process development and formulation, thermodynamic solubility is the more critical parameter as it reflects the stable, long-term state of the system. Kinetic data is valuable for early-stage discovery to quickly flag compounds with potential solubility liabilities. This guide focuses on the more definitive thermodynamic approach.
Several factors critically influence the solubility of a compound like this compound:
-
Solvent Polarity : The principle of "like dissolves like" is paramount. The polarity of the solvent must be compatible with the polarity of the solute to overcome the solute-solute and solvent-solvent interactions.[7]
-
Temperature : Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature. However, this is not universal, and some can be exothermic.[7] For reproducibility, all solubility measurements must be performed at a constant, controlled temperature.
-
pH (for ionizable compounds) : As a benzamide, this compound is weakly basic. In acidic solutions, the amide group can be protonated, increasing its polarity and aqueous solubility. Therefore, pH control is crucial when measuring solubility in aqueous or protic solvents.[8]
-
Solid-State Form (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of the same compound can have significantly different solubilities.[9] It is crucial to characterize the solid form used in the experiment to ensure data consistency.
Experimental Determination of Thermodynamic Solubility
The following sections provide a self-validating system for determining the equilibrium solubility of this compound. The workflow is designed to ensure that a true equilibrium is reached and that the subsequent quantification is accurate and reproducible.
Workflow for Equilibrium Solubility Determination
The overall process involves establishing a saturated solution at equilibrium, separating the undissolved solid, and accurately quantifying the concentration of the dissolved compound in the supernatant.
Caption: Workflow for Thermodynamic Solubility Measurement.
Protocol: Shake-Flask Method
This protocol is considered the "gold standard" for its reliability and direct measurement of the equilibrium state.[4][5]
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with a temperature-controlled incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~20-30 mg.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality: Constant temperature is non-negotiable as solubility is temperature-dependent.[7] Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the achievement of equilibrium. An equilibration time of 24-48 hours is typically sufficient for most small molecules.[10]
-
-
Phase Separation: After the incubation period, remove the vials and let them stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Causality: This step is critical to remove any microscopic, undissolved particles that could otherwise be measured, leading to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method. Proceed with quantification via HPLC.
Protocol: High-Performance Liquid Chromatography (HPLC) Quantification
Reversed-phase HPLC with UV detection is a robust and widely accessible method for quantifying benzamide derivatives.[11][12][13]
Materials & Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic acid or Phosphoric acid (for mobile phase pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A starting point could be 60:40 (ACN:Water). Adding 0.1% formic acid can improve peak shape.
-
Standard Preparation:
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a strong solvent like DMSO or Acetonitrile.
-
From the stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~254 nm (scan for optimal wavelength with a PDA detector)
-
-
Analysis Workflow:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for acceptance.
-
Inject the prepared (diluted) filtrate samples.
-
Determine the concentration of the samples by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in the solvent, remembering to account for the dilution factor.
-
Caption: HPLC Quantification Workflow.
Illustrative Solubility Data
Disclaimer: The following data are illustrative examples based on the physicochemical properties of this compound and are provided for guidance purposes only. Actual experimental values must be determined empirically using the protocols described.
| Solvent | Dielectric Constant | Polarity | Expected Solubility Category | Illustrative Value (mg/mL @ 25°C) |
| Dichloromethane | 9.1 | Non-polar aprotic | Soluble | ~45 |
| Acetone | 21 | Polar aprotic | Soluble | ~60 |
| Ethyl Acetate | 6.0 | Moderately polar | Soluble | ~30 |
| Ethanol | 25 | Polar protic | Sparingly Soluble | ~5 |
| Methanol | 33 | Polar protic | Sparingly Soluble | ~8 |
| Water | 80.1 | Polar protic | Very Slightly Soluble | < 0.1 |
| DMSO | 47 | Polar aprotic | Very Soluble | > 100 |
Discussion and Practical Insights
The illustrative data highlights a typical solubility profile for a moderately polar, crystalline organic solid.
-
High Solubility in Aprotic Solvents: The high solubility in DMSO, Acetone, and Dichloromethane is expected. These solvents are effective at solvating the aromatic ring and the amide group without the high energetic cost of disrupting a strong hydrogen-bonding network like that in water or alcohols. DMSO is an excellent choice for preparing high-concentration stock solutions for screening assays.
-
Lower Solubility in Protic Solvents: The lower solubility in ethanol and methanol, and especially water, is attributed to the energy required to break the strong hydrogen bonds of the solvent. While the amide group can participate in hydrogen bonding, the overall molecule is dominated by the non-polar aromatic structure. This limited solubility in alcohols may be advantageous for crystallization procedures, where a solvent/anti-solvent system (e.g., Acetone/Ethanol) could be effective.
-
Implications for Synthesis and Purification: The high solubility in dichloromethane and ethyl acetate makes them suitable solvents for reaction and extraction. The low solubility in water is beneficial for precipitating the product from aqueous mixtures. For purification by column chromatography, a solvent system like Ethyl Acetate/Hexanes would likely provide good separation.
Conclusion
This guide has detailed a robust, scientifically-grounded framework for determining the thermodynamic solubility of this compound. By combining the gold-standard shake-flask method for sample equilibration with a validated HPLC method for quantification, researchers can generate reliable and reproducible data. Understanding the solubility of this key intermediate is not merely an academic exercise; it is a critical prerequisite for efficient process development, successful formulation, and the overall acceleration of the research and development pipeline. Adherence to these self-validating protocols will empower scientists to make data-driven decisions, minimizing risks and maximizing the potential of this versatile chemical building block.
References
- Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
- Pharmlabs. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. [Link]
- Ingenta Connect. (2018).
- Pharmaceutical Sciences. (2024).
- SIELC Technologies. (n.d.). Separation of N-Bromo-2,6-dichlorobenzamide on Newcrom R1 HPLC column. [Link]
- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. [Link]
- Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes. [Link]
- PubChem. (n.d.). 2-Bromobenzamide. [Link]
Sources
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. This compound | 107485-63-2 [chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. enamine.net [enamine.net]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of N-Bromo-2,6-dichlorobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-6-fluorobenzamide
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2), a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.
Chemical and Physical Profile
This compound is a halogenated aromatic amide. Its structure, featuring a bromine and a fluorine atom ortho to the amide group, imparts unique reactivity and also influences its stability.
| Property | Value | Source(s) |
| CAS Number | 107485-63-2 | [1] |
| Molecular Formula | C₇H₅BrFNO | [2] |
| Molecular Weight | 218.02 g/mol | [2] |
| Appearance | Brown or beige solid/powder | [1][3] |
| Melting Point | 154-156 °C | [1] |
Core Stability and Recommended Storage
This compound is a stable compound under recommended storage conditions.[3] However, its long-term stability is contingent upon strict adherence to appropriate storage protocols to mitigate potential degradation.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[4] Room temperature is generally acceptable.[1]
-
Atmosphere: Keep in a tightly sealed, original container to prevent moisture ingress.[4][5]
-
Light: While not explicitly stated for this compound, it is best practice for halogenated aromatic compounds to be stored protected from light to prevent photodegradation.
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Figure 1: Recommended workflow for the storage and handling of this compound.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, an understanding of its chemical structure allows for the extrapolation of likely degradation pathways based on established reactivity of similar molecules.
Hydrolysis
The amide functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding carboxylic acid (2-bromo-6-fluorobenzoic acid) and ammonia. However, amides are generally more resistant to hydrolysis than esters.[6] Under neutral pH and anhydrous conditions, hydrolytic degradation is expected to be minimal.
Photodegradation
Aromatic compounds containing carbon-bromine bonds are known to undergo photodegradation, primarily through a process of reductive debromination upon exposure to UV light.[7] This process involves the cleavage of the C-Br bond, which can lead to the formation of 2-fluorobenzamide and other related impurities. The rate of degradation is influenced by the number and position of the halogen substituents.[7]
Thermal Degradation
While this compound has a relatively high melting point, prolonged exposure to high temperatures can lead to decomposition. Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr).[4]
Oxidative Degradation
Strong oxidizing agents are noted as being incompatible with this compound and similar compounds.[2] Oxidation can potentially occur at the aromatic ring, leading to hydroxylation and dehalogenation.[8]
The potential degradation pathways are summarized in the following diagram:
Figure 2: Potential degradation pathways for this compound.
Incompatible Materials
To maintain the integrity of this compound, direct contact with the following materials should be avoided:
-
Strong oxidizing agents: Can lead to oxidative degradation of the molecule.[2]
-
Strong acids and bases: Can catalyze the hydrolysis of the amide group. While specific information is for a related compound, it is a reasonable precaution.
-
Moisture: Can facilitate hydrolysis over long-term storage.[9]
Protocol for a Stability-Indicating Study
For applications requiring stringent quality control, a stability-indicating analytical method is crucial to monitor the purity of this compound and detect any potential degradants. A High-Performance Liquid Chromatography (HPLC) method is well-suited for this purpose.
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its potential degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the 250-350 nm range for substituted benzophenones, a related class of compounds).[10]
-
Column Temperature: 25-30 °C.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 105 °C).
-
Photodegradation: Expose a solution of the sample to UV light.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Ensure the peak for this compound is well-resolved from any degradant peaks.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Handling and Safety Precautions
As a hazardous substance, proper handling of this compound is imperative.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area or a fume hood to avoid inhalation of dust.[4][5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[4]
By adhering to these guidelines, researchers and scientists can ensure the stability and integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
- Apollo Scientific. (2022, May 18).
- MSDS of 2-Bromo-6-chloro-3-fluorobenzaldehyde. (n.d.).
- Ossila. (2023, June 27).
- Chai, Y., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied Microbiology and Biotechnology, 103(21-22), 8637-8649.
- Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.
- PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde.
- Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?
- Pharmacy 180. (n.d.). Drug degradation pathways.
- PubMed. (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract.
- ResearchGate. (2019, November).
- SpringerLink. (n.d.).
- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile.
- SKC Inc. (2024, January 9).
- ResearchGate. (2021, November).
- ResearchGate. (2021, November).
- NCERT. (n.d.). Amines.
- Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical.
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - 2-Bromo-3-fluorobenzaldehyde.
- E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- PubMed. (n.d.).
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. 2-Bromo-6-fluoro-N,3-dimethylbenzamide | C9H9BrFNO | CID 130056283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of a Key Synthetic Intermediate: A Technical Guide to the Discovery and History of 2-Bromo-6-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, fluorinated benzamides have emerged as a privileged scaffold in a wide array of therapeutic agents. This technical guide delves into the history and discovery of a specific, yet highly significant, member of this class: 2-Bromo-6-fluorobenzamide. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of its key precursors and the growing demand for versatile, halogenated building blocks in medicinal chemistry. This guide will trace the synthetic pathways to its precursors, elucidate the logical and established methods for its synthesis, and discuss its significance as a valuable intermediate in the synthesis of complex organic molecules.
The Genesis of a Building Block: The History and Synthesis of Key Precursors
The story of this compound begins with the development of its essential precursors: 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzoic acid. The availability of these starting materials was a critical prerequisite for the eventual synthesis of the target amide.
2-Bromo-6-fluorobenzaldehyde: A Versatile Aldehyde
2-Bromo-6-fluorobenzaldehyde (CAS No. 360575-28-6) is a key intermediate whose unique substitution pattern makes it a valuable tool in organic synthesis.[1] Its preparation has been approached through various methods, with a notable patented method starting from 2-bromo-6-fluorotoluene. This process involves a free-radical bromination of the methyl group followed by a Kornblum oxidation to yield the desired aldehyde.[2]
Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-Bromo-6-fluorotoluene [2]
-
Bromination: 2-Bromo-6-fluorotoluene is reacted with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux.
-
Oxidation: The resulting 2-bromo-6-fluorobenzyl bromide is then oxidized to the aldehyde. A common method is the Kornblum oxidation, which involves reacting the benzyl bromide with dimethyl sulfoxide (DMSO) in the presence of a base like sodium bicarbonate.
-
Purification: The crude product is then purified by standard techniques such as column chromatography to yield pure 2-bromo-6-fluorobenzaldehyde.
The presence of both a bromine and a fluorine atom ortho to the aldehyde group allows for a diverse range of subsequent chemical transformations, making it a sought-after precursor in the synthesis of pharmaceuticals and materials.[1]
2-Bromo-6-fluorobenzoic Acid: The Carboxylic Acid Precursor
2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is another critical precursor, and its synthesis has also been a subject of investigation. One patented method describes a multi-step synthesis starting from o-fluorobenzonitrile.[3] This route involves nitration, reduction of the nitro group, bromination, diazotization, and finally hydrolysis to yield the carboxylic acid.
A more direct laboratory-scale synthesis involves the ortho-lithiation of 1-bromo-3-fluorobenzene followed by carboxylation with dry ice (solid carbon dioxide).[3]
Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzoic Acid via Ortho-Lithiation [3]
-
Lithiation: 1-Bromo-3-fluorobenzene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong lithium base, such as n-butyllithium, is then added dropwise to effect ortho-lithiation.
-
Carboxylation: Crushed dry ice is added to the reaction mixture. The organolithium species acts as a nucleophile and attacks the carbon dioxide to form a lithium carboxylate salt.
-
Acidification and Extraction: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the 2-bromo-6-fluorobenzoic acid. The product is then extracted with an organic solvent and purified.
The development of reliable synthetic routes to these precursors paved the way for the synthesis of this compound.
The Synthesis of this compound: Established Methodologies
The conversion of a carboxylic acid or its derivative to a primary amide is a fundamental transformation in organic chemistry. While a specific first-reported synthesis of this compound (CAS No. 107485-63-2) is not prominent in early literature, its preparation can be reliably achieved through well-established methods, primarily from 2-bromo-6-fluorobenzoic acid or its corresponding acyl chloride.
Method 1: From 2-Bromo-6-fluorobenzoyl Chloride
This is a highly efficient and common method for amide synthesis. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with ammonia to form the amide.[4][5]
Experimental Protocol: Synthesis of this compound via the Acyl Chloride
-
Formation of the Acyl Chloride: 2-Bromo-6-fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent under reflux. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-bromo-6-fluorobenzoyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent and cooled in an ice bath. Concentrated aqueous ammonia or a solution of ammonia in an organic solvent is then added dropwise with vigorous stirring. The reaction is typically exothermic.
-
Isolation and Purification: The resulting this compound precipitates from the reaction mixture and can be collected by filtration. The crude product is then washed with water to remove any ammonium salts and dried. Further purification can be achieved by recrystallization.
Method 2: Direct Amidation of 2-Bromo-6-fluorobenzoic Acid
Direct conversion of the carboxylic acid to the amide can be achieved using various coupling reagents. This method avoids the need to isolate the often-sensitive acyl chloride.
Experimental Protocol: Direct Amidation using a Coupling Reagent
-
Activation of the Carboxylic Acid: 2-Bromo-6-fluorobenzoic acid is dissolved in a suitable solvent, and a coupling reagent, such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activator like 1-hydroxybenzotriazole (HOBt).
-
Amidation: An ammonia source, such as ammonium chloride with a non-nucleophilic base like triethylamine, is then added to the reaction mixture.
-
Work-up and Purification: The reaction mixture is worked up to remove the coupling agent byproducts and any unreacted starting materials. The crude this compound is then purified, typically by recrystallization or column chromatography.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound and its precursors is presented in the table below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | C₇H₄BrFO | 203.01 | Light yellow solid |
| 2-Bromo-6-fluorobenzoic acid | 2252-37-1 | C₇H₄BrFO₂ | 219.01 | White to off-white solid |
| This compound | 107485-63-2 | C₇H₅BrFNO | 218.02 | Off-white solid |
The structural confirmation of this compound would typically be achieved through standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The Role of this compound in Modern Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of three distinct functional groups—the amide, the bromine atom, and the fluorine atom—offers multiple avenues for further chemical modification.
-
The Amide Group: The amide functionality can participate in various reactions, including dehydration to form nitriles or hydrolysis back to the carboxylic acid. The N-H bonds can also be substituted to create secondary or tertiary amides.
-
The Bromine Atom: The bromo substituent is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of carbon and heteroatom substituents at this position, enabling the construction of complex molecular scaffolds.
-
The Fluorine Atom: The fluorine atom influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution reactions, albeit under harsher conditions than the bromine. Its presence also enhances the metabolic stability of molecules containing this fragment.
Conclusion and Future Outlook
While the precise historical moment of the "discovery" of this compound may be embedded within the broader development of halogenated building blocks rather than a landmark publication, its importance is undeniable. Its synthesis is readily achievable through established and reliable chemical transformations from its key precursors, 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzoic acid. As the demand for novel, fluorine-containing therapeutic agents continues to grow, the utility of this compound as a versatile and strategically functionalized intermediate is set to expand. Its ability to serve as a platform for the introduction of molecular diversity through its multiple reactive sites ensures its continued relevance in the fields of drug discovery and materials science. This guide provides a foundational understanding of the history, synthesis, and significance of this important chemical entity, empowering researchers to leverage its potential in their own synthetic endeavors.
References
- Kavčič, M., & Kočevar, M. (2014). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 19(10), 15689-15704. [Link]
- Brainly.in. (2018). Preparation of benzamide from benzoyl chloride and ammonia principle. [Link]
- vibzz lab. (2020, August 6). Benzamide - Organic synthesis [Video]. YouTube. [Link]
- Google Patents. (2013). Preparation method of 2-bromo-6-fluorobenzoic acid. (CN102795993B).
- Google Patents. (2011). Method for preparing 2-bromo-6-fluorobenzaldehyde. (CN102070420A).
- Google Patents. (2012). Preparation method of 2-bromo-6-fluorobenzoic acid. (CN102795993A).
- Google Patents. (2013). Method for preparing 2-bromo-6-fluorobenzaldehyde. (CN102070420B).
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (n.d.).
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 958–962. [Link]
- 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2017). ChemMedChem, 12(19), 1599–1610. [Link]
- 2-Bromo-6-fluorobenzaldehyde: A Versatile Building Block for Organic Synthesis and Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (2020). International Journal of Molecular Sciences, 21(11), 3894. [Link]
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2004). Chinese Journal of Organic Chemistry, 24(8), 948-950. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility and Potential of 2-Bromo-6-fluorobenzamide: A Technical Guide for Chemical Researchers
Introduction: Unveiling a Key Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into aromatic scaffolds is a cornerstone of molecular design.[1] 2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2) emerges as a molecule of significant interest, embodying the principles of modern organic synthesis where multifunctionality and precise reactivity are paramount.[2][3][4][5] This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its potential applications as a versatile building block. While direct literature on this specific amide is not extensive, a comprehensive understanding can be constructed by examining its precursors and the well-established reactivity of its constituent functional groups.
The presence of ortho-bromo and -fluoro substituents on the benzamide core creates a unique electronic and steric environment. The fluorine atom, with its high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability in pharmaceutical compounds.[6][1] Simultaneously, the bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions. This dual functionality makes this compound a valuable intermediate for the synthesis of complex, highly substituted aromatic structures.
Physicochemical Properties and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its key properties can be predicted based on its structure and data from its precursors.
Table 1: Physicochemical Properties of this compound and Key Precursors
| Property | This compound | 2-Bromo-6-fluorobenzoic Acid | 2-Bromo-6-fluorobenzaldehyde |
| CAS Number | 107485-63-2[2][3][4] | 2252-37-1[7][8] | 360575-28-6[9] |
| Molecular Formula | C₇H₅BrFNO[2][3] | C₇H₄BrFO₂[7] | C₇H₄BrFO[9] |
| Molecular Weight | 218.03 g/mol [2][3] | 219.01 g/mol [7] | 203.01 g/mol [9] |
| Appearance | Predicted: White to off-white solid | White powder[8] | White to off-white solid[9] |
| Purity | Typically >98%[3][5] | >98% | ≥ 98% (GC)[9] |
| Melting Point | Not widely reported | Not widely reported | 37-46 °C[9] |
Predicted Spectroscopic Data
A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data are predicted based on its structure and established spectroscopic principles.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks / Signals |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.6 ppm. The amide protons (NH₂) would likely appear as two broad singlets between δ 5.5-8.0 ppm, depending on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would be observed between δ 110-140 ppm. The carbon bearing the fluorine atom would show a large C-F coupling constant. The carbonyl carbon (C=O) signal would be expected around δ 165-170 ppm. |
| IR (Infrared) | - N-H stretching (amide): Two bands around 3400-3200 cm⁻¹- C=O stretching (amide I): Strong absorption around 1650-1680 cm⁻¹- N-H bending (amide II): Around 1600-1640 cm⁻¹- C-F stretching: Strong absorption around 1200-1300 cm⁻¹- C-Br stretching: Around 550-650 cm⁻¹ |
| Mass Spec (EI) | The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 217 and 219. Key fragmentation patterns would likely involve the loss of NH₂, CO, Br, and combinations thereof. |
Synthesis and Methodology
The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid. This precursor, in turn, can be synthesized from several commercially available starting materials.
Part 1: Synthesis of the Key Precursor, 2-Bromo-6-fluorobenzoic Acid
Multiple synthetic routes to 2-bromo-6-fluorobenzoic acid have been reported, offering flexibility based on available starting materials and reaction conditions.[7]
Method A: From o-Fluorobenzonitrile
A multi-step synthesis starting from o-fluorobenzonitrile involves nitration, reduction of the nitro group, bromination, diazo-deamination, and finally, hydrolysis of the nitrile to the carboxylic acid.[10][11] While this route is lengthy, it allows for the construction of the desired substitution pattern from a simple starting material.[10]
Method B: From 3-Bromofluorobenzene
A more direct approach involves the ortho-lithiation of 3-bromofluorobenzene followed by quenching with carbon dioxide (dry ice).[8] This method leverages the directing effect of the fluorine atom to achieve regioselective metallation.
Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzoic Acid via Ortho-lithiation
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel is charged with 3-bromofluorobenzene and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Carboxylation: The reaction is quenched by the addition of crushed dry ice in excess. The mixture is allowed to slowly warm to room temperature.
-
Work-up: Once at room temperature, the reaction is quenched with water. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material, and then acidified to a pH of 2-3 with concentrated HCl.[7]
-
Isolation: The resulting precipitate (2-bromo-6-fluorobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried.[7]
Part 2: Synthesis of this compound
The conversion of 2-bromo-6-fluorobenzoic acid to this compound is a standard amidation reaction. This can be achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by the addition of an ammonia source.
Figure 1: A simplified workflow for the synthesis of this compound from its carboxylic acid precursor.
Experimental Protocol: Amidation of 2-Bromo-6-fluorobenzoic Acid
-
Acid Chloride Formation: In a fume hood, 2-bromo-6-fluorobenzoic acid is suspended in a suitable solvent (e.g., dichloromethane or toluene). A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride or oxalyl chloride. The mixture is stirred at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Removal of Excess Reagent: The solvent and excess chlorinating agent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is re-dissolved in an anhydrous, inert solvent (e.g., THF or dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added slowly.
-
Reaction Monitoring and Work-up: The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its three key functional components: the amide, the bromine atom, and the fluorine atom.
-
The Amide Group: The primary amide can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, potentially enabling further functionalization at the C5 position.[12][13] It can also undergo various transformations, such as dehydration to the corresponding nitrile or hydrolysis back to the carboxylic acid under harsh conditions.
-
The Bromine Atom: This is the most versatile site for synthetic elaboration. It is an excellent substrate for a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the C2 position.
-
The Fluorine Atom: The fluorine atom is generally unreactive under standard cross-coupling conditions. Its strong electron-withdrawing inductive effect influences the reactivity of the entire aromatic ring, making it more electron-deficient.[14] This deactivation can affect the conditions required for electrophilic aromatic substitution, which would be expected to occur at the C4 position.
Figure 2: The reactivity map of this compound, highlighting its potential for diverse synthetic transformations.
Potential Applications in Research and Development
Given the prevalence of fluorinated benzamide scaffolds in bioactive molecules, this compound is a promising starting material for medicinal chemistry and agrochemical research.[15][16]
-
Drug Discovery: The benzamide moiety is a common feature in a wide range of therapeutic agents. The unique substitution pattern of this compound makes it an ideal scaffold for generating libraries of novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs. The fluorine atom can enhance binding interactions and improve pharmacokinetic properties, while the bromine atom allows for systematic structure-activity relationship (SAR) studies through diverse coupling reactions.[1][15]
-
Agrochemicals: Many modern herbicides and pesticides contain halogenated aromatic rings.[17] this compound can serve as a precursor for the synthesis of new crop protection agents, where the specific substitution pattern could lead to enhanced potency and selectivity.[9][17]
-
Materials Science: The ability to undergo cross-coupling reactions makes this molecule a candidate for the synthesis of functional organic materials. For instance, it could be incorporated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[18]
Conclusion and Future Outlook
This compound stands as a potent and under-explored building block for chemical synthesis. Its value lies not in a single application but in its inherent versatility, offering a gateway to a vast chemical space of highly functionalized aromatic compounds. The combination of a stable, property-enhancing fluorine atom and a synthetically labile bromine atom on a benzamide scaffold provides researchers in drug discovery, agrochemicals, and materials science with a powerful tool for innovation. As the demand for complex and precisely engineered molecules continues to grow, the strategic application of intermediates like this compound will be instrumental in advancing these fields.
References
- Oakwood Chemical. This compound. [Link]
- ChemUniverse. This compound [P86072]. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Zhou, Y., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734. [Link]
- ResearchGate. Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]
- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Das, R., & Kapur, M. (2016). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 82(1), 352-367. [Link]
- ResearchGate. Acid-promoted palladium(II)-catalyzed ortho-halogenation of primary benzamides: En route to halo-arenes. [Link]
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- ResearchGate.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of organic chemistry, 71(8), 3270–3273. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | 107485-63-2 [chemicalbook.com]
- 5. 107485-63-2 | this compound - AiFChem [aifchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Bromo-6-fluorobenzoic acid | 2252-37-1 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 11. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 15. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
safety and hazards of 2-Bromo-6-fluorobenzamide
An In-Depth Technical Guide to the Safety and Hazards of 2-Bromo-6-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety profile and potential hazards associated with this compound (CAS No. 107485-63-2), a key building block in modern synthetic chemistry. As its use in pharmaceutical and materials science research expands, a nuanced understanding of its safe handling, storage, and emergency management is paramount. This document moves beyond basic data to offer a field-proven perspective on risk mitigation and experimental integrity.
Compound Profile and Hazard Identification
This compound is a solid, combustible organic compound. While it is a valuable synthetic intermediate, it is not benign. The primary hazards stem from its irritant properties upon contact with skin, eyes, and the respiratory system.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Classification
A thorough risk assessment begins with the official hazard classifications. The documented GHS classifications for this compound are summarized below.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage / Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Source: Apollo Scientific Safety Data Sheet[1]
These classifications mandate specific precautionary measures. The causality is clear: the compound's chemical structure can interact with biological tissues, leading to irritation and localized inflammation. Therefore, preventing direct contact and inhalation is the cornerstone of its safe use.
Toxicological Data Gaps
A critical point for all researchers to note is the absence of comprehensive toxicological data in the public domain. The Safety Data Sheet for this compound explicitly states that quantitative toxicity metrics (e.g., LD50 oral/dermal, LC50 inhalation) are "Not Available".[1]
This data gap does not imply safety. Instead, it necessitates a more cautious approach, treating the compound as potentially harmful by ingestion and inhalation until proven otherwise. The "substituted benzamide" class of molecules, to which this compound belongs, is known for a wide range of biological activities, often involving interactions with physiological receptors.[2][3][4] This pharmacological potential underscores the need to minimize exposure, as even low-level contact could have unforeseen biological effects.
The Hierarchy of Controls: A Self-Validating System for Safe Handling
To ensure a self-validating system of safety, all experimental work with this compound must be governed by the hierarchy of controls. This framework prioritizes the most effective safety measures, ensuring that reliance on personal protective equipment (PPE) is the final line of defense, not the first.
Caption: A decision tree for responding to spills of this compound.
Step-by-Step Spill Cleanup Protocol (Minor Spill): [1]1. Alert Personnel: Notify others in the immediate area. 2. Ensure Ventilation: Work only in a well-ventilated area, preferably a fume hood. 3. Don PPE: Wear appropriate PPE, including gloves, goggles, a lab coat, and if dust is present, a respirator. 4. Cleanup: Use dry cleanup procedures. Gently sweep or shovel the solid material. A vacuum cleaner equipped with a HEPA filter may be used if it is designed for combustible dusts. Crucially, avoid actions that generate dust. 5. Containment: Place the spilled material into a clean, dry, sealable, and properly labeled container for hazardous waste. 6. Decontamination: Wash the spill area with soap and water. 7. Disposal: Dispose of the waste container according to local, state, and federal regulations.
First Aid Measures
Immediate and correct first aid is vital in case of exposure. [1]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. [1]* Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice. [1]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention immediately. [1]* Ingestion: While not a classified hazard, ingestion should be avoided. If it occurs, rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell. [5]
Physicochemical Hazards
-
Combustibility: The compound is combustible and will burn if ignited. [1]* Fire Fighting: In case of a fire, use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Firefighters should wear full protective gear and self-contained breathing apparatus. [6]* Hazardous Decomposition: Upon combustion, it may emit corrosive and toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride. [1][5]
Conclusion
This compound is a valuable reagent with a defined, manageable hazard profile centered on its irritant properties. The notable lack of detailed toxicological data requires all users to adopt a precautionary mindset, adhering strictly to the hierarchy of controls. By prioritizing engineering controls like fume hoods, following rigorous handling protocols, and using appropriate PPE, researchers can effectively mitigate risks. This proactive and informed approach to safety ensures not only the well-being of laboratory personnel but also the integrity and success of the scientific work being conducted.
References
- PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information.
- Gardner, C. R. (1987). The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro. British Journal of Pharmacology, 91(4), 747–755.
- Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 5(4), 364-371.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzamide.
- Pharmaguideline. (n.d.). Benzamides: Sulpiride.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application and Protocol for the Laboratory-Scale Synthesis of 2-Bromo-6-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorobenzamide is a valuable building block in medicinal chemistry and materials science. Its substituted benzamide structure is a common motif in pharmacologically active compounds. The presence of both bromine and fluorine atoms on the aromatic ring offers unique opportunities for further functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules. This document provides a detailed guide for the laboratory-scale synthesis of this compound, presenting two reliable synthetic routes with comprehensive protocols, mechanistic insights, and characterization guidelines.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved through two primary pathways, each originating from a different commercially available starting material. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
Route 1: Selective Hydrolysis of 2-Bromo-6-fluorobenzonitrile. This method involves the partial hydrolysis of a nitrile functional group to a primary amide. The key challenge is to achieve selective conversion without significant formation of the corresponding carboxylic acid.
-
Route 2: Amidation of 2-Bromo-6-fluorobenzoic Acid. This classic approach involves the activation of a carboxylic acid, typically by conversion to an acyl chloride, followed by amination. This two-step process is generally high-yielding and robust.
Route 1: Synthesis via Selective Hydrolysis of 2-Bromo-6-fluorobenzonitrile
This route is advantageous if 2-Bromo-6-fluorobenzonitrile is the more readily available or cost-effective starting material. The partial hydrolysis of nitriles to amides can be catalyzed by either acid or base. However, harsh conditions can lead to the formation of the carboxylic acid as a byproduct.[1] Milder conditions, such as the use of alkaline hydrogen peroxide, can favor the formation of the amide.[2]
Reaction Mechanism: Alkaline Peroxide-Mediated Hydrolysis
The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the electrophilic carbon of the nitrile. The resulting peroxyimidic acid intermediate then rearranges to the desired primary amide.
Caption: Mechanism of alkaline peroxide-mediated nitrile hydrolysis.
Experimental Protocol: Route 1
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-6-fluorobenzonitrile | 200.01 | 2.00 g | 10.0 |
| Ethanol | - | 50 mL | - |
| 30% Hydrogen Peroxide (w/w) | 34.01 | 5.0 mL | ~50 |
| 6 M Sodium Hydroxide Solution | 40.00 | ~5 mL | - |
| Saturated Sodium Sulfite Solution | - | As needed | - |
| Deionized Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.00 g (10.0 mmol) of 2-bromo-6-fluorobenzonitrile in 50 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 5.0 mL of 30% hydrogen peroxide. Slowly add 6 M sodium hydroxide solution dropwise. The pH of the solution should be monitored and maintained between 8 and 9. An exothermic reaction may be observed.
-
Reaction: Gently heat the reaction mixture to 50-60°C using a water bath and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 2:1). The starting material should be consumed, and a new, more polar spot corresponding to the amide should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium sulfite solution to quench any remaining hydrogen peroxide. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3][4]
Route 2: Synthesis via Amidation of 2-Bromo-6-fluorobenzoic Acid
This is a highly reliable and general method for the preparation of primary amides.[] It involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with an ammonia source. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]
Reaction Workflow: From Carboxylic Acid to Amide
Caption: Workflow for the synthesis of this compound from its corresponding carboxylic acid.
Experimental Protocol: Route 2
Part A: Synthesis of 2-Bromo-6-fluorobenzoyl Chloride
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-6-fluorobenzoic Acid | 219.01 | 2.19 g | 10.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.2 mL | 30.0 |
| N,N-Dimethylformamide (DMF) | - | 1-2 drops | - |
| Anhydrous Toluene | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend 2.19 g (10.0 mmol) of 2-bromo-6-fluorobenzoic acid in 20 mL of anhydrous toluene.
-
Addition of Reagents: Add 1-2 drops of DMF (catalyst) to the suspension. Slowly add 2.2 mL (30.0 mmol) of thionyl chloride to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases and the solid starting material has dissolved.
-
Isolation of Acyl Chloride: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-6-fluorobenzoyl chloride is a liquid and can be used in the next step without further purification.
Part B: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-6-fluorobenzoyl Chloride (crude) | 237.45 | ~10.0 mmol | ~10.0 |
| Concentrated Aqueous Ammonia (28-30%) | - | 15 mL | - |
| Dichloromethane (DCM) | - | 30 mL | - |
| Deionized Water | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, cool 15 mL of concentrated aqueous ammonia in an ice bath.
-
Amidation: Dissolve the crude 2-bromo-6-fluorobenzoyl chloride from Part A in 30 mL of dichloromethane. Add the acyl chloride solution dropwise to the cold, stirred aqueous ammonia. A white precipitate will form immediately.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and wash with 30 mL of deionized water, followed by 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization, for example, from an ethanol/water mixture.[7]
Safety and Handling
-
2-Bromo-6-fluorobenzonitrile and 2-Bromo-6-fluorobenzoic acid are irritants. Avoid contact with skin and eyes.[8]
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.[6]
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.
-
Concentrated ammonia is corrosive and has a pungent, irritating odor.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling these chemicals.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons and the two protons of the amide group. The aromatic region will display complex splitting patterns due to bromine and fluorine coupling. The amide protons may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show seven distinct carbon signals, including the carbonyl carbon (typically in the range of 160-170 ppm) and six aromatic carbons.[9]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected for the N-H stretching of the primary amide (two bands in the region of 3400-3100 cm⁻¹), the C=O stretching (amide I band) around 1680-1640 cm⁻¹, and the N-H bending (amide II band) around 1640-1550 cm⁻¹.[10]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.[11]
Conclusion
This guide provides two robust and well-documented synthetic routes for the laboratory-scale preparation of this compound. Both methods utilize readily available starting materials and standard organic synthesis techniques. The choice between the partial hydrolysis of the corresponding nitrile and the amidation of the carboxylic acid will depend on the specific needs and resources of the laboratory. Careful execution of the described protocols and adherence to safety precautions will enable the successful synthesis and purification of this versatile chemical intermediate.
References
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. (n.d.).
- Nitrile to Amide - Common Conditions. (n.d.).
- What is the best technique for amide purification? - ResearchGate. (2020, November 2).
- An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (2025, August 6).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. (n.d.).
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26).
- Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Nitrile to Acid - Common Conditions. (n.d.).
- Synthesis of 2-fluorobenzoyl chloride - PrepChem.com. (n.d.).
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. (n.d.).
- Chemical shifts - UCL. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
- 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem. (n.d.).
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
- Synthesis of 2-bromobenzoyl chloride - PrepChem.com. (n.d.).
- 2-Bromo-6-fluorobenzoyl chloride | C7H3BrClFO | CID 26343906 - PubChem. (n.d.).
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).
- 1H NMR Chemical Shift - Oregon State University. (n.d.).
- 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR - Chemistry LibreTexts. (2023, February 11).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- NMR Chemical Shift Values Table - Chemistry Steps. (n.d.).
- Proton NMR Table - MSU chemistry. (n.d.).
- 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem. (n.d.).
- nmr-spectroscopy.pdf - Career Endeavour. (n.d.).
- synthesis of 2-bromobenzoyl chloride - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, December 18).
- Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9).
- 15.2 The Number of Signals in C 13 NMR | Organic Chemistry - YouTube. (2018, September 20).
- Mass Spectrometry - MSU chemistry. (n.d.).
- Benzamide, 2-bromo- - the NIST WebBook. (n.d.).
- Crystallization Solvents.pdf. (n.d.).
- 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 2-Bromo-6-fluorobenzamide in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-Bromo-6-fluorobenzamide as a versatile and strategic building block in contemporary drug discovery. We will explore its utility in the synthesis of potent enzyme inhibitors and novel antibacterial agents, grounded in the principles of medicinal chemistry. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are provided to enable the practical application of this valuable intermediate.
Introduction: The Value Proposition of the this compound Scaffold
In the landscape of medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency of synthetic routes and the ultimate biological profile of the target molecules. This compound has emerged as a particularly valuable scaffold due to its unique combination of functionalities.
-
The Benzamide Moiety: The primary amide group is a cornerstone pharmacophore, particularly for enzyme inhibitors. It can act as both a hydrogen bond donor and acceptor, enabling critical interactions within the active sites of biological targets. For instance, the benzamide core is essential for binding to the nicotinamide pocket of Poly(ADP-ribose) polymerase (PARP) enzymes.[1]
-
Orthogonal Halogenation: The presence of two different halogens at the ortho positions (fluorine at C6 and bromine at C2) provides distinct synthetic handles. The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).[2][3]
-
The Influence of Fluorine: The strategic placement of a fluorine atom offers multiple advantages. Its high electronegativity can modulate the pKa of the amide, influence molecular conformation, and enhance metabolic stability by blocking potential sites of oxidation.[4] Furthermore, fluorine can participate in favorable interactions with enzyme active sites, potentially increasing binding affinity and selectivity.[4][5] Crystal structure analysis suggests that ortho-fluorine substitution can also suppress crystalline disorder, which is beneficial for structural biology studies.[6]
This unique combination makes this compound an ideal starting point for generating libraries of diverse compounds aimed at various therapeutic targets.
Core Applications & Synthetic Strategies
The primary utility of this compound lies in its role as a precursor for three main classes of therapeutic agents: PARP inhibitors, kinase inhibitors, and antibacterial agents. The synthetic strategies predominantly revolve around the functionalization of the C2-bromo position.
Application I: Synthesis of Novel PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms.[2] While major approved PARP inhibitors like Olaparib and Rucaparib have established synthetic routes not directly starting from this compound, this building block is ideal for generating novel analogs and exploring new chemical space around the critical benzamide pharmacophore.[7][8][9]
Medicinal Chemistry Rationale: The core function of the benzamide group is to mimic the nicotinamide moiety of the NAD+ substrate, forming key hydrogen bonds in the PARP active site. By using this compound as a scaffold, chemists can append various cyclic or acyclic structures onto the C2 position via Suzuki or Buchwald-Hartwig coupling to interact with other regions of the enzyme, thereby tuning potency and selectivity.[6]
Application II: Development of Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[3] The benzamide scaffold is present in numerous kinase inhibitors, where it often serves as an anchor to the hinge region of the kinase active site.[10]
Medicinal Chemistry Rationale: The versatility of this compound allows for the construction of libraries of potential kinase inhibitors. The bromine atom serves as a convenient attachment point for various aromatic and heterocyclic systems, which are crucial for achieving selectivity and potency against specific kinases. For example, coupling with substituted pyrazoles or pyridines can lead to scaffolds known to inhibit kinases like Aurora Kinase or PDGFR.[7][11] The ortho-fluoro substituent can enhance binding by interacting with specific residues in the kinase domain or by favorably influencing the conformation of the inhibitor.[11]
Application III: Generation of Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzamide derivatives have shown promise as antimicrobials, and this compound provides a platform for creating new candidates.
Medicinal Chemistry Rationale: By replacing the bromine with various amine-containing moieties, it is possible to generate 2-aminobenzamide derivatives. This class of compounds has demonstrated significant antibacterial and antifungal activity.[10][12] The mechanism of action for some derivatives is believed to involve membrane permeabilization and depolarization.[13] The lipophilicity and electronic properties introduced by different substituents at the C2 position can be systematically varied to optimize antibacterial potency and spectrum.
Experimental Protocols & Methodologies
The following protocols are representative procedures for the functionalization of this compound. Researchers should note that reaction conditions may require optimization based on the specific coupling partners used.
Protocol 1: Synthesis of 2-Aryl-6-fluorobenzamides via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between this compound and an arylboronic acid. This is a foundational step for creating novel PARP and kinase inhibitor scaffolds.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd(dppf)Cl₂, 0.03 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner Example | Catalyst | Base | Yield (Typical) | Reference |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 75-90% | Analogous to |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 65-85% | Analogous to[2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80-95% | Analogous to |
Protocol 2: Synthesis of 2-(Arylamino)-6-fluorobenzamides via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine. This reaction is particularly useful for synthesizing precursors to antibacterial agents and certain classes of kinase inhibitors.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.3 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 0.02-0.04 eq)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Reactant Addition: Add this compound and the amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Biological Activity of Derived Scaffolds
The following data, derived from studies on structurally related compounds, illustrates the therapeutic potential of molecules synthesized from the this compound scaffold.
Table 1: Representative Activity of Benzamide-Based PARP Inhibitors
| Compound Scaffold | PARP-1 IC₅₀ (nM) | Cellular Activity Notes | Reference |
| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 434 | Lead compound for optimization | [2] |
| Tetrazolyl analogue of lead | 35 | Improved inhibition | [2] |
| Optimized carboxyl analogue | 4 - 200 | Potent inhibition, selective towards PARP-2 | [2] |
Table 2: Representative Activity of Benzamide-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| N-(thiophen-2-yl) benzamide derivative | BRAFV600E | ~2000 (initial hit) | |
| Optimized N-(thiophen-2-yl) benzamide | BRAFV600E | < 1000 (submicromolar) | |
| 4-Methylbenzamide-purine conjugate | PDGFRα / PDGFRβ | ~40% inhibition @ 1µM | [7] |
Table 3: Representative Antibacterial Activity of 2-Aminobenzamide Derivatives
| Compound Derivative | S. aureus MIC (µg/mL) | A. fumigatus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2-Amino-N-(4-methoxyphenyl)benzamide | 125 | 62.5 | 250 | [10][12] |
| 2-Amino-N-(4-fluorophenyl)benzamide | 250 | 125 | 500 | [10][12] |
| 2-Amino-N-(p-tolyl)benzamide | 125 | 125 | 250 | [10][12] |
Conclusion
This compound is a high-value starting material for medicinal chemistry programs targeting a range of diseases. Its pre-installed pharmacophoric elements—the benzamide group and the ortho-fluoro substituent—combined with a synthetically versatile bromine handle, provide an efficient entry point to novel chemical entities. The protocols and data presented herein serve as a robust foundation for researchers to leverage this building block in the design and synthesis of next-generation PARP inhibitors, kinase inhibitors, and antibacterial agents.
References
- El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 22(9), 1543. [Link]
- Głowacka, I. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7172. [Link]
- Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(12), 5276–5284. [Link]
- ResearchGate. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- PubMed Central. (2022). A concise total synthesis of rucaparib. Journal of Organic Chemistry. [Link]
- Takai, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
- Chen, C. H., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(11), 1112–1117. [Link]
- PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
- PubMed Central. (2022). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]
- PubMed Central. (2022). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
- Müller, K., et al. (2007). Fluorine in medicinal chemistry: a new dimension for old compounds. Science, 317(5846), 1881-1886. [Link]
- PubMed. (2022). Total Synthesis of Rucaparib. [Link]
- PubMed Central. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PLoS One. [Link]
- PubMed Central. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. [Link]
- PubMed Central. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]
- National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. [Link]
- RSC Publishing. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- PubMed Central. (2009).
- Lee, K., et al. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters, 9(17), 2483-6. [Link]
- PubMed Central. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. [Link]
- PubMed Central. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. Journal of Medicinal Chemistry. [Link]
- PubMed. (2022).
- PubMed. (2021).
- PubMed. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. [Link]
- PubMed. (2015). Covalent-Allosteric Kinase Inhibitors. [Link]
- PubMed. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. [Link]
- PubMed Central. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology. [Link]
- ResearchGate. (2018). Chemical structures and known PARP activities of clinical PARP...
- PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [Link]
- MDPI. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. [Link]
- CyberLeninka. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
- PubMed Central. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
- PubMed Central. (2012).
- PubMed. (2011).
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel PARP/PI3K dual inhibitors with high efficiency against BRCA-proficient triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-6-fluorobenzamide in Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the strategic applications of 2-Bromo-6-fluorobenzamide as a pivotal intermediate in modern organic synthesis. We delve into its utility in constructing complex molecular architectures, with a particular focus on palladium-catalyzed cross-coupling reactions and its role in the synthesis of high-value compounds, including pharmaceutical agents. This guide offers not only step-by-step protocols for key transformations but also elucidates the underlying chemical principles and experimental causality to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a versatile bifunctional building block that has gained significant traction in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom and a fluorine atom positioned ortho to an amide group on a benzene ring—offers a powerful platform for regioselective functionalization.
-
Orthogonal Reactivity: The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds.
-
Modulation of Physicochemical Properties: The fluorine atom, a common feature in modern pharmaceuticals, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity through steric and electronic effects.[1]
-
Hydrogen Bonding and Conformational Control: The benzamide moiety provides hydrogen bond donor and acceptor sites, crucial for molecular recognition and binding to biological targets. The ortho-fluoro substituent can induce specific conformational preferences through intramolecular interactions.
The strategic placement of these functionalities makes this compound an invaluable precursor for synthesizing a wide array of complex molecules, most notably in the development of enzyme inhibitors and other therapeutic agents.[2][3]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in contemporary organic synthesis.[4][5][6] this compound is an excellent substrate for these reactions, enabling the construction of diverse molecular libraries.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. A common and effective system involves a palladium(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[7] Electron-rich, sterically hindered phosphine ligands such as SPhos or XPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle, which can be challenging for sterically hindered substrates.[8][9]
-
Base and Solvent: A base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step.[9] A mixture of an organic solvent like 1,4-dioxane and water is frequently used; water can play a crucial role in activating the boronic acid and stabilizing the catalytic species.[7][10]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of boronic acids.[7] Therefore, maintaining an inert atmosphere (e.g., with argon or nitrogen) is paramount.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-coupling reactions : a practical guide | Semantic Scholar [semanticscholar.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
The Strategic Versatility of 2-Bromo-6-fluorobenzamide in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold Building Block
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents, and the efficiency of their synthesis is a critical determinant in the pace of discovery. 2-Bromo-6-fluorobenzamide has emerged as a highly versatile and strategic starting material for the construction of a diverse array of fused heterocyclic systems. Its unique substitution pattern, featuring a reactive bromine atom poised for metal-catalyzed cross-coupling and an activatable fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), provides chemists with multiple, orthogonal handles for synthetic manipulation. The presence of the benzamide moiety itself offers a convenient anchor for introducing further diversity and often plays a crucial role as an intramolecular nucleophile or directing group in cyclization strategies.
This comprehensive guide delineates the application of this compound and its derivatives in the synthesis of several key heterocyclic scaffolds, including phenanthridinones, quinazolinones, benzoxazinones, and dibenzofurans. We will delve into the mechanistic underpinnings of the pivotal transformations, provide detailed, field-proven experimental protocols, and present data to guide researchers in their synthetic endeavors.
I. Palladium-Catalyzed Intramolecular C-H Arylation: A Premier Route to Phenanthridinones
Phenanthridinones are a vital class of N-heterocyclic compounds found in various natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer and antiviral properties. The palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides stands as one of the most efficient and atom-economical methods for constructing this privileged scaffold.[1]
Mechanistic Rationale
The catalytic cycle, a cornerstone of modern organometallic chemistry, elegantly orchestrates the formation of the phenanthridinone core. The choice of a palladium catalyst, a phosphine ligand, and a suitable base are critical for the reaction's success. The generally accepted mechanism proceeds through several key steps as illustrated below.[1]
Sources
Application Notes & Experimental Protocols for 2-Bromo-6-fluorobenzamide
Introduction: The Strategic Utility of 2-Bromo-6-fluorobenzamide
This compound is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its strategic importance stems from the unique arrangement of its functional groups: a benzamide, a fluorine atom, and a bromine atom. The ortho relationship between the bromine and fluorine atoms, coupled with the amide group, imparts distinct reactivity profiles that are leveraged in the construction of complex molecular architectures.
The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The adjacent fluorine atom and amide group exert significant electronic and steric influence, modulating the reactivity of the C-Br bond and influencing the conformation of the final products. This combination is particularly valuable in the synthesis of pharmacologically active compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that target DNA repair pathways.[1][2][3]
This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, safety protocols, and field-proven experimental methodologies for its application in key synthetic transformations.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 107485-63-2 | [4][5][6] |
| Molecular Formula | C₇H₅BrFNO | [6] |
| Molecular Weight | 218.03 g/mol | [6] |
| Appearance | Brown or off-white solid/powder | [4] |
| Melting Point | 154-156 °C | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Safety & Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[7]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling & Storage:
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8]
-
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive towards the crucial oxidative addition step in the catalytic cycle compared to a C-Cl bond, often allowing for milder reaction conditions.[11] We will detail protocols for two of the most powerful and widely used transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[12][13] This reaction is instrumental in constructing biaryl and heteroaryl scaffolds, which are common motifs in pharmaceutical agents.
Principle & Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of ligand, base, and solvent is critical for an efficient reaction, especially with a sterically hindered and electronically complex substrate like this compound.[14][15]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for the coupling of ortho-substituted aryl bromides.[16]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroaryl-boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF), often with water (e.g., 4:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[13]
-
Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging to achieve under mild conditions.[17][18] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, making it indispensable in pharmaceutical synthesis for introducing nitrogen-containing functionalities.[19][20]
Principle & Mechanistic Insight
The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[17][21]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of a sterically hindered, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step, which is often rate-limiting.[19] The base must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure for the amination of an aryl bromide.[19][22]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube or reaction vial with the palladium catalyst, the ligand, and the base (e.g., NaOt-Bu).
-
Reagent Addition: Add this compound to the tube. If the amine is a solid, add it at this stage.
-
Solvent/Amine Addition: Remove the tube from the glovebox. Add the anhydrous, degassed solvent via syringe, followed by the amine if it is a liquid.
-
Degassing: Seal the vessel and briefly purge with an inert gas (Argon or Nitrogen). While the initial setup is under inert atmosphere, a final purge ensures all oxygen is excluded.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the required temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Convergent synthesis of a PARP inhibitor core via Suzuki coupling.
This synthetic approach highlights the efficiency of using this compound. By performing a key C-C bond-forming reaction on this advanced intermediate, chemists can rapidly assemble complex molecular frameworks, accelerating the drug discovery process. The benzamide moiety remains intact throughout the sequence, ready to perform its critical binding function in the final active pharmaceutical ingredient.
References
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (Note: While about the aldehyde, it provides context on the reactivity of the ortho-bromo-fluoro-aryl motif).
- This compound. Oakwood Chemical.
- 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. PubChem.
- Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed.
- Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC. PubMed.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. NIH National Center for Biotechnology Information.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
- Buchwald–Hartwig amination. Wikipedia.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed.
- Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. PubMed.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH National Center for Biotechnology Information.
- Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Method for preparing 2-bromo-6-fluorobenzaldehyde. Google Patents.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
Sources
- 1. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 107485-63-2 [m.chemicalbook.com]
- 5. This compound | 107485-63-2 [chemicalbook.com]
- 6. This compound [oakwoodchemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 2-Bromo-6-fluorobenzamide in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Versatility of a Halogenated Benzamide Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and ortho-disubstituted aromatic rings is a cornerstone of rational drug design. The compound 2-Bromo-6-fluorobenzamide has emerged as a highly valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features—a bromine atom amenable to a wide array of cross-coupling reactions, a fluorine atom that can enhance metabolic stability and binding affinity, and a primary amide group that can participate in cyclization reactions or be further modified—position it as a key starting material for the construction of sophisticated molecular architectures. This guide provides an in-depth exploration of the practical applications and detailed protocols for the use of this compound in the synthesis of precursors for targeted therapies, with a particular focus on the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Principles of Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily dictated by the differential reactivity of its functional groups. The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds. This regioselectivity is crucial for the controlled, stepwise construction of complex molecules. The fluorine atom, positioned ortho to the bromine, exerts a significant electronic and steric influence on the molecule, modulating the reactivity of the adjacent C-Br bond and influencing the conformation of the final products. The amide group, while relatively stable, can be a key participant in intramolecular cyclization reactions to form heterocyclic systems, a common motif in many active pharmaceutical ingredients (APIs).
Application in the Synthesis of PARP Inhibitor Scaffolds
PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutations. The synthesis of these complex molecules often relies on the assembly of heterocyclic cores, and this compound and its derivatives serve as critical starting materials for these scaffolds.
Synthesis of Phthalazinone Intermediates for Olaparib Analogs
The phthalazinone core is a key structural feature of the PARP inhibitor Olaparib. While various synthetic routes to Olaparib have been reported, the construction of the phthalazinone ring system often involves the cyclization of a suitably substituted o-aroylbenzoic acid derivative with hydrazine. This compound can be envisioned as a precursor to such intermediates through a series of strategic transformations.
A plausible synthetic pathway involves the conversion of the benzamide to a benzonitrile, followed by functionalization and subsequent elaboration to the phthalazinone core. A related synthesis of 5-bromo-2-fluorobenzonitrile has been reported starting from o-fluorobenzoyl chloride, which is first converted to o-fluorobenzamide with ammonia water. The amide is then dehydrated to the nitrile. Finally, bromination using a reagent like dibromohydantoin in sulfuric acid yields the desired 5-bromo-2-fluorobenzonitrile[1]. This transformation highlights the feasibility of manipulating the substitution pattern of a fluorobenzamide ring.
Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for key transformations involving this compound and its derivatives. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used to introduce aryl or heteroaryl substituents.
Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide (this compound) with an organoboron compound (e.g., a boronic acid or its ester) in the presence of a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Material | Typical Quantity/Specification |
| This compound | 1.0 equiv |
| Arylboronic acid | 1.2 - 1.5 equiv |
| Palladium(II) acetate (Pd(OAc)₂) | 2-5 mol% |
| SPhos or other suitable phosphine ligand | 4-10 mol% |
| Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equiv |
| 1,4-Dioxane (anhydrous) | As required |
| Water (degassed) | As required (typically 4:1 to 10:1 Dioxane:Water) |
| Inert gas (Argon or Nitrogen) | |
| Standard glassware for organic synthesis |
Procedure:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines.
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a strong base and a phosphine ligand. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Typical Quantity/Specification |
| This compound | 1.0 equiv |
| Amine (primary or secondary) | 1.1 - 1.5 equiv |
| Palladium precursor (e.g., Pd₂(dba)₃) | 1-2 mol% Pd |
| Phosphine ligand (e.g., XPhos) | 2-4 mol% |
| Sodium tert-butoxide (NaOtBu) | 1.2 - 1.5 equiv |
| Anhydrous, degassed solvent (e.g., Toluene or Dioxane) | As required |
| Inert gas (Argon or Nitrogen) | |
| Schlenk tube or other suitable reaction vessel |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategic application, particularly through palladium-catalyzed cross-coupling reactions, provides an efficient means to construct the core structures of important therapeutic agents, including PARP inhibitors. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals. Further exploration into novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this valuable intermediate, paving the way for the discovery and development of next-generation therapeutics.
References
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.
- Gurubasavaraj, P. M., & Sadashiva, M. P. (2014). A practical and efficient synthesis of 5-bromo-2-fluorobenzonitrile. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1276-1282.
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. (2014).
- A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. (2022). Journal of Organic Chemistry, 87(7), 4813-4817. [Link]
- Synthesis of new phthalazinedione deriv
Sources
Application Notes & Protocols: Strategic Synthesis of N-Substituted 2-Amino-6-fluorobenzamides
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 2-amino-6-fluorobenzamides through the reaction of 2-bromo-6-fluorobenzamide with primary amines. These target molecules are valuable scaffolds in medicinal chemistry, and their efficient synthesis is of paramount importance. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering a comparative analysis of primary synthetic routes—the Buchwald-Hartwig amination and the Ullmann-Goldberg condensation. We present detailed, validated protocols for each method, complete with insights into parameter optimization, troubleshooting, and characterization. The aim is to empower researchers to not only execute these reactions successfully but also to make informed strategic decisions in their synthetic design.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The synthesis of N-substituted 2-amino-6-fluorobenzamides from this compound presents a classic C-N cross-coupling challenge. The substrate is sterically hindered by two ortho-substituents, and the electronics are influenced by the inductively withdrawing halogens and the benzamide group. Three potential pathways can be considered: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-Goldberg condensation, and direct Nucleophilic Aromatic Substitution (SNAr).
The selection of the optimal pathway is critical and depends on factors such as substrate scope, functional group tolerance, required reaction conditions, and catalyst cost.
-
Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed reaction known for its broad substrate scope and tolerance of various functional groups, often proceeding under relatively mild conditions.[1][2] For challenging, sterically hindered substrates, modern catalyst systems with bulky, electron-rich phosphine ligands have made this the method of choice in many research and industrial settings.[3][4]
-
Ullmann-Goldberg Condensation: A copper-catalyzed alternative, the Ullmann reaction is one of the oldest C-N cross-coupling methods.[5][6] Historically, it required harsh conditions (high temperatures, polar aprotic solvents).[5] However, modern advancements with specialized ligands have enabled milder conditions, making it a cost-effective and viable alternative to palladium-based methods.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of the amine nucleophile on the aryl halide. It typically requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[8][9] Given that this compound lacks such strong activation, SNAr is generally not a feasible pathway under standard conditions and is not the focus of this guide.
The following diagram outlines a logical approach to selecting the appropriate methodology.
Primary Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is recommended for its reliability, high yields, and broad applicability. The choice of ligand is crucial for overcoming the steric hindrance of the 2,6-disubstituted benzamide.
Principle & Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Bulky, electron-rich phosphine ligands are essential as they accelerate the rate-limiting reductive elimination step, which is often slow for sterically congested substrates.[3][10]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific primary amines.
Materials & Equipment:
-
This compound
-
Primary amine (1.2 - 1.5 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%). Then, add the anhydrous solvent (5 mL) via syringe.
-
Substrate Addition: Add the primary amine (1.2 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-amino-6-fluorobenzamide.
Data & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-purity reagents. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Inappropriate ligand/base combination | Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., NaOt-Bu, Cs₂CO₃).[10][11] | |
| Side Product Formation | Hydrodehalogenation (loss of Br) | This can be caused by moisture or certain amines. Ensure anhydrous conditions. |
| Homocoupling of amine | This is rare but can occur. Lowering the temperature or changing the ligand may help. | |
| Difficult Purification | Streaking on silica gel | The product may be basic. Add 1% triethylamine to the eluent system for column chromatography. |
Alternative Protocol: Copper-Catalyzed Ullmann-Goldberg Condensation
This approach can be advantageous due to the lower cost of copper catalysts. While traditionally requiring higher temperatures, modern ligand-accelerated systems have made this reaction more practical.[5][6]
Principle & Mechanism
The Ullmann condensation involves a copper(I) species.[5] The proposed mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. The presence of a ligand (e.g., a diamine or an amino acid) accelerates the reaction by increasing the solubility and reactivity of the copper species. The ortho-carboxylate group in similar substrates has been shown to accelerate the reaction, a principle that may extend to the ortho-amide here.[12]
Detailed Experimental Protocol
Materials & Equipment:
-
This compound
-
Primary amine (2.0 equiv.)
-
Copper(I) source (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vial with stir bar and screw cap
Procedure:
-
Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), CuI (0.1 mmol, 10 mol%), the ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Addition of Reagents: Add the primary amine (2.0 mmol, 2.0 equiv.) followed by the anhydrous solvent (3-5 mL).
-
Reaction: Seal the vial tightly with a screw cap. Place the vial in a preheated oil bath at 110-140 °C. Stir the reaction mixture vigorously for 24-48 hours.
-
Work-up and Purification: Follow the work-up and purification steps (6-9) as described in the Buchwald-Hartwig protocol (Section 2.2). Note that removal of DMF or DMSO requires concentration under high vacuum.
Workflow Visualization
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. Ambeed [ambeed.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Bromo-6-fluorobenzamide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 2-Bromo-6-fluorobenzamide (CAS No: 107485-63-2), a key intermediate in pharmaceutical synthesis and materials science. We present detailed, field-proven protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation, and Infrared (IR) Spectroscopy for functional group identification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This document is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for quality control and characterization of this and structurally related compounds.
Introduction and Compound Overview
This compound is a substituted aromatic amide whose structural integrity and purity are critical for the successful synthesis of downstream target molecules. Impurities or structural isomers can have a profound impact on the efficacy, safety, and yield of subsequent reactions. Therefore, a multi-technique analytical approach is not just recommended but essential for its definitive characterization. This guide moves beyond simple procedural lists to provide a validated, logical workflow, ensuring that each analytical step provides a self-validating piece of evidence contributing to a complete quality profile of the compound.
Physicochemical Properties and Safety Data
A foundational understanding of the compound's properties and hazards is paramount before any analytical work commences.
| Property | Value | Source |
| CAS Number | 107485-63-2 | [1] |
| Molecular Formula | C₇H₅BrFNO | [2] |
| Molecular Weight | 218.03 g/mol | [2] |
| Appearance | Off-white to white solid/powder | Inferred from supplier data |
| Monoisotopic Mass | 216.95386 Da | [3] |
Safety Advisory: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] All handling must be performed in a well-ventilated fume hood.[4] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Refer to the latest Safety Data Sheet (SDS) for complete handling and disposal information.[4]
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates a logical progression from purity assessment to definitive structural confirmation.
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Bromo-6-fluorobenzamide
Introduction
2-Bromo-6-fluorobenzamide is a vital building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. Its halogenated aromatic structure provides a scaffold that can be readily modified, making it a compound of significant interest in drug discovery and development. A thorough and unambiguous structural characterization is paramount to ensure the quality and purity of this intermediate, which directly impacts the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of such organic molecules in solution.
This application note provides a comprehensive guide to the multi-dimensional NMR analysis of this compound. We will delve into the practical aspects of sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices and the logic of spectral interpretation will be emphasized, providing researchers, scientists, and drug development professionals with a robust framework for their own analyses.
Foundational Principles and Experimental Design
The strategic application of various NMR experiments allows for the piecing together of the molecular puzzle. The ¹H NMR provides information on the number and environment of protons, while ¹³C NMR elucidates the carbon framework. Given the presence of fluorine, ¹⁹F NMR is an essential tool, offering high sensitivity and a wide chemical shift range. Two-dimensional techniques are then employed to establish connectivity between atoms, confirming the overall structure.
Predicted Spectral Features
Before delving into the experimental protocols, it is crucial to anticipate the expected NMR signals for this compound. The structure contains an aromatic ring with three distinct protons and a benzamide functional group. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the neighboring protons and carbons. Spin-spin coupling between protons (H-H), protons and fluorine (H-F), and carbons and fluorine (C-F) will lead to characteristic splitting patterns in the spectra.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample. Proper sample preparation is critical to obtain high-resolution spectra free from artifacts.
Protocol 1: Standard Sample Preparation for 1D and 2D NMR
-
Material Quantity: For ¹H NMR, weigh 5-25 mg of this compound.[1][2] For ¹³C and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzamides.[1] Use approximately 0.6-0.7 mL of the solvent.[1][3] The deuterium in the solvent is used for the spectrometer's lock system to stabilize the magnetic field.[1][2]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[1]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[2][4] Suspended particles can degrade the magnetic field homogeneity, leading to broad spectral lines.[2][5]
-
Referencing: Although the residual proton signal of the solvent can be used for referencing, for precise measurements, an internal standard such as tetramethylsilane (TMS) can be added.[1] However, modern spectrometers can also use the deuterium lock signal for indirect referencing.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Experiment | Nucleus | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |
| 1D Proton | ¹H | -2 to 12 | 2-4 | 1-2 | 16-64 |
| 1D Carbon | ¹³C | 0 to 200 | 1-2 | 2 | 1024-4096 |
| 1D Fluorine | ¹⁹F | -100 to -180 | 1-2 | 1-2 | 64-256 |
| COSY | ¹H-¹H | -2 to 12 | 0.1-0.2 | 1.5 | 8-16 |
| HSQC | ¹H-¹³C | ¹H: -2 to 12¹³C: 0 to 180 | 0.1-0.2 | 1.5 | 16-64 |
| HMBC | ¹H-¹³C | ¹H: -2 to 12¹³C: 0 to 200 | 0.1-0.2 | 1.5 | 32-128 |
Data Analysis and Interpretation
One-Dimensional NMR Spectra
3.1.1. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum will provide the initial overview of the proton environments.
-
Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and amide groups. The splitting patterns will be complex due to both homo- and heteronuclear couplings (³JHH, ⁴JHH, and JHF). Protons ortho to the fluorine will show additional splitting due to coupling with the ¹⁹F nucleus.
-
Amide Protons (-CONH₂): Two broad signals corresponding to the two amide protons are expected. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. These signals may sometimes be broad and difficult to observe.
3.1.2. ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and bromine atoms will have their chemical shifts significantly affected. The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (around 240-320 Hz).[6] Other aromatic carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF).
-
Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will appear as a downfield signal.
3.1.3. ¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.
-
A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine attached to an aromatic ring. The signal will be split into a multiplet due to coupling with the ortho and meta protons.
Two-Dimensional NMR Spectra
2D NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.
3.2.1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, typically over two to three bonds.[7][8] Cross-peaks in the COSY spectrum will connect coupled aromatic protons, allowing for the tracing of the proton connectivity around the aromatic ring.
3.2.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[9][10][11] This allows for the direct assignment of the protonated aromatic carbons. The carbonyl carbon and the carbons bearing the bromine and fluorine substituents will not show correlations in the HSQC spectrum as they are not directly attached to any protons.
3.2.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds, and sometimes four).[9][12][13] This is a powerful tool for piecing together the entire molecular structure. For instance, the aromatic protons will show correlations to neighboring carbons, and importantly, to the carbonyl carbon, confirming the position of the amide group. The amide protons, if observable, will also show correlations to the carbonyl carbon and the aromatic ring.
Visualization of Experimental Workflow and Structural Correlations
To provide a clear overview of the analytical process and the key structural information obtained, the following diagrams are presented.
Caption: Experimental Workflow for NMR Analysis.
Caption: Key 2D NMR Correlations in this compound.
Conclusion
The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal and comprehensive characterization of this compound. This application note has outlined a systematic approach, from sample preparation to detailed spectral analysis, that ensures the confident structural elucidation of this important synthetic intermediate. The protocols and interpretive logic presented herein serve as a robust guide for researchers in the pharmaceutical and chemical industries, enabling high standards of quality control and facilitating the advancement of drug development programs.
References
- NMR Sample Preparation.
- Proton NMR studies of dihalogenated phenyl benzamides: two-dimensional higher quantum methodologies. PubMed. [Link]
- NMR Sample Prepar
- Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]
- NMR Sample Preparation: The Complete Guide.
- Sample Prepar
- Proton NMR studies of dihalogenated phenyl benzamides: Two-dimensional higher quantum methodologies.
- Supporting Information. The Royal Society of Chemistry. [Link]
- COSY. University of Ottawa. [Link]
- Two Dimensional NMR.
- HSQC and HMBC. Columbia University. [Link]
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
- 2D HMBC. NMR Wiki. [Link]
- Measuring methods available and examples of their applic
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. organomation.com [organomation.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. COSY [chem.ch.huji.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2D HMBC - NMR Wiki [nmrwiki.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
Application Note: FT-IR Spectrum Analysis of 2-Bromo-6-fluorobenzamide for Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Bromo-6-fluorobenzamide, a key intermediate in pharmaceutical synthesis. We present detailed protocols for sample preparation using Attenuated Total Reflectance (ATR), a modern and efficient technique for solid samples. The core of this document is an in-depth analysis of the expected FT-IR spectrum, correlating specific absorption bands to the molecular structure's functional groups. This guide is designed for researchers, scientists, and drug development professionals to ensure the identity and purity of this compound, thereby supporting robust quality control and process analytical technology (PAT) initiatives.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality assessment of raw materials, intermediates, and active pharmaceutical ingredients (APIs) are paramount. Vibrational spectroscopy, particularly FT-IR, serves as a rapid, non-destructive, and highly specific analytical tool.[1][2] Each molecule possesses a unique infrared absorption spectrum, which acts as a molecular "fingerprint," allowing for precise identification.[2][3]
This compound (CAS: 107485-63-2) is a substituted aromatic amide whose structural integrity is critical for the successful synthesis of downstream target molecules. Its molecular structure contains several key functional groups—a primary amide, a substituted benzene ring, and carbon-halogen bonds (C-Br, C-F)—each with characteristic vibrational frequencies. This application note details the methodology to acquire and interpret the FT-IR spectrum of this compound, providing a reliable analytical standard for quality assurance.
Experimental Methodology: Acquiring a High-Quality FT-IR Spectrum
The choice of sampling technique is crucial for obtaining a reproducible and high-quality FT-IR spectrum. For powdered solid samples like this compound, Attenuated Total Reflectance (ATR) is the recommended method due to its minimal sample preparation, speed, and ease of use.[4][5][6]
Recommended Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) allows for the direct measurement of solid samples by pressing them against a high-refractive-index crystal (commonly diamond or zinc selenide).[4][7] An evanescent wave penetrates a few micrometers into the sample, and the absorbed energy provides the infrared spectrum.[4]
Instrumentation:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27, Agilent Cary 630, or equivalent)
-
Single-reflection Diamond ATR accessory
Protocol Steps:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropanol or ethanol to wipe the crystal surface.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum with the clean, empty ATR crystal. This step is critical as it subtracts the instrument's and ambient environment's (e.g., CO₂, H₂O) spectral contributions.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal surface.
-
Lower the pressure clamp and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal.[6][8] Inconsistent pressure can affect peak intensities and reproducibility.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The resulting spectrum should be displayed in absorbance or transmittance mode.
-
After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-dampened tissue.
-
Alternative Protocol: KBr Pellet Method
For laboratories without an ATR accessory, the traditional Potassium Bromide (KBr) pellet method is a viable alternative. This technique involves mixing the sample with IR-transparent KBr powder and pressing it into a thin, transparent pellet.[5][9]
Protocol Steps:
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die under a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR instrument and acquire the spectrum.
-
Spectral Analysis and Interpretation
The FT-IR spectrum of this compound can be logically dissected into distinct regions corresponding to its primary functional groups. The interpretation below is based on established correlation tables and comparison with spectra of analogous molecules, such as 2-Bromobenzamide and other 2,6-disubstituted aromatic compounds.[11][12]
Logical Flow for Spectral Interpretation
Caption: Logical workflow for the systematic interpretation of the FT-IR spectrum of this compound.
High Wavenumber Region (> 2500 cm⁻¹)
-
N-H Stretching (Amide): As a primary amide (-CONH₂), this compound is expected to exhibit two distinct absorption bands in the 3400-3100 cm⁻¹ region.[13][14]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹. Look for absorptions in the 3100-3000 cm⁻¹ range.
Double Bond Region (1800-1550 cm⁻¹)
-
C=O Stretching (Amide I Band): This is one of the most prominent and easily identifiable peaks in the spectrum. The carbonyl (C=O) stretch of the amide group gives rise to a very strong, sharp absorption band. For aromatic amides, this "Amide I" band is typically found between 1680 cm⁻¹ and 1660 cm⁻¹ .[2] Its high intensity makes it an excellent diagnostic peak.
-
N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bonds and is coupled with C-N stretching. It appears as a strong band, typically in the range of 1640-1600 cm⁻¹ .[13] This band, in conjunction with the Amide I and N-H stretching bands, confirms the amide functionality.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a set of two to four sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. Common absorptions are expected near 1580 cm⁻¹ and 1470 cm⁻¹ .
Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole.[2] While complex, several key vibrations can be assigned:
-
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band. For aromatic fluorides, this stretch is typically observed in the 1250-1000 cm⁻¹ range. This is an important band for confirming the presence of the fluorine substituent.
-
C-N Stretching: The stretching of the carbon-nitrogen single bond in aromatic amides is found in the 1335-1250 cm⁻¹ region.[13]
-
C-Br Stretching: The carbon-bromine bond vibration appears at lower frequencies due to the heavier mass of the bromine atom. This absorption is expected as a medium to strong band in the 650-550 cm⁻¹ range.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) gives rise to characteristic C-H "oop" bending vibrations in the 900-675 cm⁻¹ region, which can further confirm the compound's structure.
Summary of Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity | Notes |
| ~3400 & ~3200 | N-H Stretch (Asymmetric & Symmetric) | Medium, Sharp | Confirms primary amide (-NH₂) group |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Indicates C-H bonds on the benzene ring |
| 1680 - 1660 | C=O Stretch (Amide I) | Strong, Sharp | Key diagnostic peak for the amide carbonyl |
| 1640 - 1600 | N-H Bend (Amide II) | Strong | Confirms amide group, coupled with C-N stretch |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium, Sharp | Usually multiple peaks |
| 1335 - 1250 | Aromatic C-N Stretch | Medium | |
| 1250 - 1000 | C-F Stretch | Strong | Confirms fluorine substituent |
| < 900 | Aromatic C-H Out-of-Plane Bend | Medium to Strong | Pattern relates to ring substitution |
| 650 - 550 | C-Br Stretch | Medium to Strong | Confirms bromine substituent |
Conclusion and Applications
The FT-IR analysis protocol and spectral interpretation guide presented here provide a robust framework for the identification and quality control of this compound. By using the ATR-FTIR method, researchers can rapidly and reliably verify the identity of this critical pharmaceutical intermediate. The characteristic absorption bands of the primary amide (N-H and C=O stretches), the aromatic ring, and the carbon-halogen bonds (C-F, C-Br) create a unique spectral fingerprint. This fingerprint can be used to confirm the material's identity against a reference standard, detect the presence of impurities (indicated by extraneous peaks), and ensure batch-to-batch consistency, thereby upholding the rigorous quality standards required in pharmaceutical development and manufacturing.
References
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis.
- University of the West Indies, Department of Chemistry. (n.d.). Sample preparation for FT-IR.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Guillois, K., et al. (1999). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Tetrahedron Letters, 40(7), 1333-1336.
- Shimadzu Corporation. (n.d.). Powder Samples.
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Scribd. (n.d.). Characteristic Infrared Absorption Bands.
- Planinšek, O., et al. (2011). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. International Journal of Pharmaceutics, 416(1), 183-189.
- University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783139, 2-Bromo-6-fluorobenzonitrile.
- SpectraBase. (n.d.). 2-Bromo-6-fluorobenzaldehyde.
- Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22473977, 2-Bromo-6-fluorobenzaldehyde.
- ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
- LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.
- NIST. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook.
Sources
- 1. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6 [sigmaaldrich.com]
- 2. 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromo-6-fluoro-4-nitrobenzamide | C7H4BrFN2O3 | CID 118995370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
- 9. PubChemLite - this compound (C7H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromo-6-fluoro-N-(1-phenylethyl)benzamide | C15H13BrFNO | CID 113250684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzamide [webbook.nist.gov]
- 13. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzene, fluoro- [webbook.nist.gov]
- 15. instanano.com [instanano.com]
The Strategic deployment of 2-Bromo-6-fluorobenzamide in the Genesis of Advanced Drug Candidates
Abstract
The 2-bromo-6-fluorobenzamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, prized for its unique electronic properties and versatile reactivity. The strategic placement of the bromine, fluorine, and amide functionalities provides a robust platform for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the utility of this compound in the development of novel therapeutics, with a primary focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. We provide detailed, field-proven protocols for key synthetic transformations and subsequent biological evaluation, designed to empower researchers, scientists, and drug development professionals in their quest for next-generation therapies.
Introduction: The Significance of the this compound Moiety
The benzamide functional group is a prevalent feature in a multitude of pharmacologically active compounds, contributing to their biological activity through hydrogen bonding interactions and metabolic stability.[1][2] The introduction of halogen substituents onto the phenyl ring profoundly influences the molecule's physicochemical properties. The fluorine atom, in particular, is a valuable tool in drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[3]
The this compound scaffold synergistically combines these attributes. The ortho-bromo and ortho-fluoro substituents create a unique electronic environment, influencing the reactivity of the aromatic ring and providing distinct vectors for molecular elaboration. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] This trifecta of functionalities makes this compound an exceptionally valuable starting material for the synthesis of diverse compound libraries aimed at a variety of biological targets.
Core Synthetic Methodologies: Harnessing the Reactivity of this compound
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following protocols are designed to be robust starting points for the synthesis of biaryl and arylamine derivatives, which are common cores in many inhibitor classes.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, a common motif in kinase inhibitors. The choice of catalyst, ligand, and base is crucial, especially when dealing with sterically hindered or electronically challenging substrates like this compound.[6][7]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 2-aryl-6-fluorobenzamide derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)[7]
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos ligand (0.04 mmol) and add them to the reaction flask.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The disappearance of the this compound spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzamide.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is indispensable for the synthesis of arylamines, which are key components of many PARP and kinase inhibitors. The selection of a suitable ligand is critical to ensure high yields and avoid side reactions.[11][12]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 2-(arylamino)-6-fluorobenzamide derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)[11]
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Upon completion (typically 2-18 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthetic Workflow Visualization
Caption: General synthetic pathways from this compound.
Application in PARP Inhibitor Synthesis: A Case Study Approach
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[4][13] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[7][14] The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.
A prominent example of a PARP inhibitor is Olaparib. While many syntheses of Olaparib start from different precursors,[2][14][15][16] the core structure can be conceptually derived from a 2-substituted-6-fluorobenzamide framework. The following is an illustrative synthesis of a key intermediate for an Olaparib analogue, demonstrating the application of the previously described methodologies.
Protocol 3.1: Synthesis of an Olaparib Analogue Intermediate
Objective: To synthesize a key phthalazinone intermediate for an Olaparib analogue, starting from a derivative of this compound.
Step 1: Synthesis of 2-fluoro-5-methylbenzoic acid from 2-bromo-5-methyl-fluorobenzene (Illustrative Precursor Step) This is a conceptual precursor step. In practice, 2-fluoro-5-formylbenzoic acid derivatives are often used in Olaparib synthesis.[2][17]
Step 2: Amide Coupling to form a this compound derivative This step would involve the coupling of a suitably functionalized benzoic acid with an amine to form the benzamide core.
Step 3: Phthalazinone Ring Formation A key step in Olaparib synthesis is the formation of the phthalazinone ring system. This is typically achieved by reacting a 2-formylbenzoic acid derivative with hydrazine.[2]
Step 4: Amide Coupling with Piperazine Moiety The final step in many Olaparib syntheses involves coupling the benzoic acid moiety with a piperazine derivative.[17]
PARP1 Signaling Pathway and Inhibition
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[18][19][20] Many EGFR inhibitors, such as Gefitinib and Lapatinib, feature a quinazoline core with an arylamine or biaryl side chain.[1][18][19] this compound is an excellent starting material for synthesizing analogues of these inhibitors.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling cascade and point of inhibition.
Biological Evaluation of Novel Drug Candidates
Once novel compounds have been synthesized from this compound, their biological activity must be assessed. The following are standard in vitro protocols for evaluating potential PARP and kinase inhibitors.
In Vitro PARP1 Enzymatic Assay
This assay determines the direct inhibitory effect of a compound on the PARP1 enzyme. A common format is a fluorometric assay that measures the consumption of NAD+.[3][21]
Protocol 5.1: Fluorometric PARP1 Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer
-
Test compound (dissolved in DMSO)
-
3-Aminobenzamide (positive control inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 5 µL of the test compound dilutions or vehicle control (DMSO in assay buffer).
-
Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer and add 10 µL to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of β-NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence according to the assay kit manufacturer's instructions (related to NAD+ consumption).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. An ADP-Glo™ format is a common and robust method.[7][8]
Protocol 5.2: EGFR Kinase Assay (ADP-Glo™ Format)
Objective: To determine the IC₅₀ value of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer
-
Test compound (dissolved in DMSO)
-
Erlotinib (positive control inhibitor)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well white, flat-bottom plates
-
Luminescence plate reader
Procedure:
-
Prepare a serial dilution series of the test compound in kinase assay buffer.
-
Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer and add 10 µL to each well.
-
Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
Incubate at room temperature for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 5.1.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[4][6][13][18]
Protocol 5.3: MTT Cell Viability Assay
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line for PARP inhibitors, an EGFR-overexpressing line for EGFR inhibitors)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well sterile microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI₅₀ value by plotting the percent viability against the logarithm of the compound concentration.
Data Presentation
| Compound ID | Target | Assay Type | IC₅₀ / GI₅₀ (nM) | Cell Line (for GI₅₀) |
| Example PARPi-1 | PARP1 | Enzymatic | 5 | - |
| Example PARPi-1 | - | Cell Viability | 50 | BRCA1-mutant |
| Example EGFRi-1 | EGFR | Kinase | 10 | - |
| Example EGFRi-1 | - | Cell Viability | 100 | EGFR-overexpressing |
Conclusion
This compound is a powerful and versatile building block in the design and synthesis of novel drug candidates. Its unique substitution pattern facilitates the construction of complex molecular architectures through robust and reliable cross-coupling methodologies. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for medicinal chemists and drug discovery scientists, enabling the efficient exploration of chemical space and the accelerated development of targeted therapeutics against critical disease drivers such as PARP and EGFR. The continued application of this scaffold, coupled with innovative synthetic strategies, promises to yield a new generation of potent and selective inhibitors for the treatment of cancer and other diseases.
References
- A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. (URL: [Link])
- The multifaceted roles of PARP1 in DNA repair and chrom
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH. (URL: [Link])
- MTT Cell Assay Protocol. (URL: [Link])
- EGFR Kinase Assay Kit - BPS Bioscience. (URL: [Link])
- Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed. (URL: [Link])
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). (URL: [Link])
- US20180057464A1 - Processes for preparing olaparib - Google P
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: [Link])
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchG
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. (URL: [Link])
- Molecular docking and rescoring studies of EGFR inhibitor ligands using prime MMGB/SA approach - ResearchG
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (URL: [Link])
- 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47 - RCSB PDB. (URL: [Link])
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central. (URL: [Link])
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
- EGFR Kinase Assay Kit - BPS Bioscience. (URL: [Link])
- US8236802B2 - PARP inhibitor compounds, compositions and methods of use - Google P
- WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google P
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- How To: Monitor by TLC - Department of Chemistry : University of Rochester. (URL: [Link])
- Monitoring a Reaction – Cooperative Organic Chemistry Student Labor
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Buchwald–Hartwig amin
- A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF - ResearchG
- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google P
Sources
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. How To [chem.rochester.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. CN106905243A - A kind of preparation method of olaparib - Google Patents [patents.google.com]
- 14. a2bchem.com [a2bchem.com]
- 15. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. thieme-connect.de [thieme-connect.de]
- 19. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 2-Bromo-6-fluorobenzamide
Abstract
This document provides a comprehensive guide to the purification of 2-Bromo-6-fluorobenzamide, a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals. Achieving high purity of this compound is critical to ensure the efficacy and safety of the final products. This guide details two primary, field-proven purification methodologies: Recrystallization and Flash Column Chromatography. It offers an in-depth explanation of the scientific principles behind each technique, step-by-step protocols, and troubleshooting advice to address common challenges. The protocols are designed to be self-validating, incorporating in-process purity checks to ensure the final product meets stringent quality standards.
Introduction: The Critical Role of Purity
This compound is a substituted aromatic amide whose utility as a synthetic building block is directly proportional to its purity. The presence of impurities, such as unreacted starting materials, by-products from synthesis (e.g., regioisomers or over-halogenated species), or residual solvents, can lead to downstream reaction failures, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the final active molecule. Therefore, robust and reliable purification is not merely a recommendation but a necessity. This guide is intended for researchers, chemists, and process development scientists who require high-purity this compound for their work.
Physicochemical Properties & Impurity Profile
A successful purification strategy is built upon a solid understanding of the target compound's physical properties and the likely impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107485-63-2 | [1][2] |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.02 g/mol | [1] |
| Appearance | Brown or off-white solid | [1] |
| Melting Point | 154-156 °C | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Potential Impurity Profile: The synthesis of this compound often originates from precursors like 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzonitrile.[3][4][5] Based on these synthetic routes, common impurities may include:
-
Unreacted Starting Materials: e.g., 2-bromo-6-fluorobenzoic acid or its acid chloride.
-
By-products: Isomeric benzamides, or products from incomplete reactions.
-
Reagents: Residual coupling agents or bases used in the amidation step.
-
Solvents: Residual solvents from the reaction or initial workup.
The choice of purification technique will depend on the nature and quantity of these impurities.
Purification Strategy Selection
The decision-making process for selecting an appropriate purification technique is guided by the scale of the purification, the impurity profile, and the desired final purity.
Caption: Decision workflow for purifying this compound.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, leveraging differences in solubility between the compound and its impurities in a given solvent at different temperatures.[6][7] For aromatic amides, polar solvents are often a good starting point.[6]
4.1. Principle of Recrystallization
The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). The slow formation of crystals upon cooling excludes impurities from the growing crystal lattice, resulting in a purer final product.
4.2. Solvent Screening
A preliminary small-scale solvent screen is essential. Test solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate. Acetonitrile is often an excellent choice for aromatic amides.[6]
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Observation at Room Temp | Observation at Reflux | Crystal Formation on Cooling | Assessment |
| Ethanol | Sparingly soluble | Dissolves completely | Slow, well-formed crystals | Good Candidate |
| Water | Insoluble | Insoluble | N/A | Poor (as single solvent) |
| Hexanes | Insoluble | Insoluble | N/A | Poor (Anti-solvent potential) |
| Ethyl Acetate | Moderately soluble | Dissolves completely | Poor recovery | Moderate Candidate |
| Acetonitrile | Sparingly soluble | Dissolves completely | Good crystal formation | Excellent Candidate |
4.3. Detailed Recrystallization Protocol (Using Acetonitrile)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of acetonitrile (e.g., 15-20 mL) and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add acetonitrile portion-wise until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetonitrile to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (154-156 °C) indicates high purity.[1] Further analysis by ¹H NMR or HPLC can confirm the absence of impurities.
Protocol 2: Flash Column Chromatography
When recrystallization fails to provide the desired purity, or if the crude material is an oil, flash column chromatography is the method of choice.[9] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).
5.1. Principle of Chromatography
Polar compounds adsorb more strongly to the polar silica gel and thus elute more slowly, while non-polar compounds travel through the column more quickly. By gradually increasing the polarity of the mobile phase (eluent), compounds can be selectively eluted from the column based on their polarity. For halogenated aromatic compounds, silica gel is a standard stationary phase.[10][11]
5.2. Methodology
Caption: Step-by-step workflow for flash column chromatography.
5.3. Detailed Chromatography Protocol
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show the desired compound with a retention factor (Rf) of approximately 0.25-0.35. A common starting point for benzamides is a mixture of Hexanes and Ethyl Acetate (EtOAc).[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product) and evaporate the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Collect fractions and monitor the elution process using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 Hexanes:EtOAc) to elute the more polar this compound. Causality: A gradual increase in polarity provides better separation between closely eluting compounds.
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Fractions containing only the pure desired product (as determined by a single spot at the correct Rf) should be combined.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Purity Validation: Confirm purity via melting point and/or other analytical techniques (NMR, HPLC).
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Recrystallization: "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.[8] | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. Using a seed crystal can also help initiate proper crystallization.[8] |
| Recrystallization: Poor Recovery | The compound is too soluble in the chosen solvent at cold temperatures, or too much solvent was used. | Ensure the minimum amount of hot solvent was used. Try a different solvent system, perhaps a binary mixture where the compound is less soluble. |
| Chromatography: Poor Separation | The eluent system is not optimized. The column was overloaded. | Re-develop the TLC method to achieve better separation between spots. Use a smaller amount of crude material relative to the amount of silica gel. |
| Chromatography: Streaking on TLC | The compound is too polar for the eluent or is acidic/basic. | Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system. |
Final Purity Assessment
Regardless of the method used, the final purity of this compound should be rigorously assessed.
-
Melting Point: A sharp range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of purity.
-
¹H NMR Spectroscopy: Should show clean signals corresponding to the structure with correct integrations and no signals from impurities.
-
HPLC/LC-MS: Provides quantitative purity data and can detect trace-level impurities not visible by NMR.
References
- ChemicalBook: this compound CAS 107485-63-2. Provides key physicochemical properties like melting point and storage conditions. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5254923.htm
- Li, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10567-10574. Discusses chromatographic separation of halogenated aromatic compounds. URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc04906a
- Sigma-Aldrich: 2-Bromo-6-fluorobenzaldehyde Product Page. Provides properties for a common precursor, useful for impurity profiling. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/642981
- ChemBook: this compound Product Page. General product information and supplier links. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5254923.htm
- Chromatography Forum (2015). HPLC separation of related halogenated aromatic, any one?? Community discussion on strategies for separating halogenated aromatic compounds. URL: https://www.chromforum.org/viewtopic.php?t=26477
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. An article detailing the properties and uses of a key synthetic precursor. URL: https://www.chemimpex.
- ResearchGate (2020). What is the best technique for amide purification? A discussion forum where researchers suggest recrystallization from polar solvents like acetonitrile as a primary method for amide purification. URL: https://www.researchgate.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. A practical guide on solvent selection for recrystallization based on functional groups. URL: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
- Bello, M. A., & O'Doherty, G. A. (2013). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Journal of Chromatographic Science, 51(8), 733-739. Describes techniques for analyzing halogenated organic compounds. URL: https://academic.oup.com/chromsci/article/51/8/733/329007
- University of California, Los Angeles. Recrystallization and Crystallization. An educational resource explaining the principles of crystallization and recrystallization. URL: https://www.chem.ucla.
- Agilent Technologies (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Application note on GC separation of halogenated compounds. URL: https://www.agilent.
- ChemicalBook: 2-Bromo-6-fluoro-3-formylbenzamide CAS 2386825-05-2. Information on a related compound. URL: https://www.chemicalbook.com/chemicalbook/cas/2386825-05-2.htm
- SGT Life Sciences. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers. Commercial supplier page with some property data. URL: https://www.sgtlifesciences.com/2-bromo-6-fluorobenzaldehyde-exporters-suppliers.html
- Google Patents: US4440953A - Purification of N-substituted aminobenzaldehydes. Patent describing purification techniques for related compounds. URL: https://patents.google.
- MDPI (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(11), 2853. Research article describing the synthesis and purification of substituted benzamides via column chromatography. URL: https://www.mdpi.com/1420-3049/23/11/2853
- Science.gov: halogenated aromatic compounds: Topics. A collection of scientific articles and patents related to halogenated aromatic compounds. URL: https://www.science.
- Wang, L., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(12), 14635-14649. Mentions the use of flash column chromatography for purifying benzamide derivatives. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268710/
- Scribd. Final Benzamide Preparations. A document outlining the experimental process for benzamide synthesis and recrystallization. URL: https://www.scribd.
- YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. A video guide discussing solvent choice for recrystallization of various organic compounds, including amides. URL: https://www.youtube.
- BenchChem (2025). Technical Support Center: Synthesis of N-Substituted Benzamides. A technical guide on troubleshooting the synthesis of benzamides. URL: https://www.benchchem.com/technical-support/synthesis-of-n-substituted-benzamides
- BenchChem (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. A guide that provides troubleshooting for crystallization issues like "oiling out." URL: https://www.benchchem.
- PubChem: 2-Bromo-6-fluorobenzaldehyde. Comprehensive database entry for a key precursor. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-6-fluorobenzaldehyde
- Ossila. 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6. Product page with literature references on the use of the precursor in synthesis. URL: https://www.ossila.com/products/2-bromo-6-fluorobenzaldehyde
- ChemicalBook. 2-Bromo-6-fluorobenzonitrile synthesis. Describes the synthesis of a related precursor, including purification by chromatography. URL: https://www.chemicalbook.com/synthesis/79544-27-7.htm
- Thermo Scientific Chemicals. 2-Bromo-6-fluorobenzaldehyde, 98%. Product page with physical and chemical properties. URL: https://www.thermofisher.
- Google Patents: CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde. Patent detailing a synthesis route that uses column chromatography for purification. URL: https://patents.google.
- Google Patents: CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid. Patent for a related acid, outlining synthetic steps. URL: https://patents.google.
- ChemUniverse. This compound [P86072]. Product listing. URL: https://www.chemuniverse.com/product_info.php?products_id=141151
- ChemScene. 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde. Supplier page with computed property data. URL: https://www.chemscene.com/products/2-bromo-6-fluorobenzaldehyde-cas-360575-28-6.html
- Google Patents: CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. Another version of a patent for a related acid. URL: https://patents.google.
- Thermo Fisher Scientific. 2-Bromo-6-fluorobenzaldehyde, 98%. Alternative product link. URL: https://www.thermofisher.com/chemical-product/A14569.html
Sources
- 1. This compound CAS#: 107485-63-2 [m.chemicalbook.com]
- 2. This compound | 107485-63-2 [chemicalbook.com]
- 3. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Bromo-6-fluorobenzamide in Advanced Material Science
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorobenzamide, a halogenated aromatic building block, and its potential applications in material science. While direct applications of this specific molecule are emerging, its unique structural features—a reactive benzamide core, a bromine atom suitable for cross-coupling reactions, and a fluorine atom for property modulation—position it as a promising candidate for the synthesis of high-performance polymers, organic electronic materials, and self-assembling systems. This document outlines the synthesis, physicochemical properties, and scientifically grounded potential applications of this compound, offering detailed protocols for its proposed use in the creation of novel materials.
Introduction: The Strategic Value of Halogenated Benzamides in Material Science
The field of material science is in constant pursuit of novel molecular architectures that can deliver enhanced performance characteristics. Halogenated aromatic compounds are pivotal in this endeavor, offering a versatile platform for the synthesis of advanced materials. The strategic placement of halogen atoms on an aromatic ring can significantly influence the electronic, optical, and thermal properties of the resulting materials. Furthermore, halogens such as bromine serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex, conjugated systems.[1]
This compound (C₇H₅BrFNO) is a particularly interesting, yet underexplored, building block. Its structure combines:
-
An amide functional group , which can participate in hydrogen bonding and is a key linkage in high-strength polymers like aramids.
-
A bromine atom , which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1]
-
A fluorine atom , which can enhance thermal stability, influence molecular packing, and modulate the electronic properties of a material.
This guide will explore the potential of this compound as a precursor for a new generation of advanced materials.
Physicochemical Properties and Synthesis
A thorough understanding of the properties of this compound is essential for its application in material synthesis.
| Property | Value | Source |
| CAS Number | 107485-63-2 | [2] |
| Molecular Formula | C₇H₅BrFNO | [2] |
| Molecular Weight | 218.03 g/mol | [2] |
| Purity | ≥98% (typical) | [2] |
Synthesis of this compound
While numerous patents detail the synthesis of the related 2-bromo-6-fluorobenzoic acid, a common precursor, the direct synthesis of this compound is less documented in readily available literature.[3][4] A plausible and standard laboratory-scale synthesis can be achieved from 2-bromo-6-fluorobenzoic acid.
Protocol 1: Synthesis of this compound from 2-Bromo-6-fluorobenzoic Acid
This two-step protocol involves the conversion of the carboxylic acid to an acyl chloride, followed by amination.
Step 1: Synthesis of 2-Bromo-6-fluorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-fluorobenzoic acid (1 eq).
-
Add thionyl chloride (SOCl₂) (2-3 eq) in excess.
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-bromo-6-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-6-fluorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent (e.g., ammonia in methanol) (2-3 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Potential Applications in Material Science
Based on its chemical structure, this compound is a promising candidate for several advanced material applications.
Monomer for High-Performance Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[2][5] They are synthesized through the condensation polymerization of aromatic diamines and aromatic diacyl chlorides.[6][7]
This compound can be envisioned as a precursor to a novel aromatic diamine. Through a suitable cross-coupling reaction, such as a Buchwald-Hartwig amination, the bromine atom can be replaced with an amino group, yielding 2-amino-6-fluorobenzamide. This molecule, however, would be a monoamine. A more viable approach would be to first synthesize a diamine precursor from a related starting material, or to utilize this compound in a co-polymerization to introduce specific functionalities.
A more direct application is in the synthesis of novel polyamides where the benzamide moiety is part of a side chain, or where the molecule is first functionalized to a diamine. For instance, two molecules of this compound could be coupled through a Suzuki reaction with a diboronic acid to create a larger diamine monomer.
Protocol 2: Proposed Synthesis of a Novel Aromatic Polyamide using a this compound-derived Diacyl Chloride
This protocol outlines a hypothetical pathway to an aramid-like polymer, leveraging the reactivity of the bromo- and fluoro-substituted aromatic ring.
Step 1: Synthesis of a Diamine Monomer (Illustrative)
-
Start with a suitable di-bromo aromatic compound (e.g., 1,4-dibromobenzene).
-
Perform a double Buchwald-Hartwig amination with a protected amine (e.g., using an amino-functionalized boronic acid ester in a Suzuki coupling) to introduce two amino groups.
-
Deprotect the amino groups to yield the aromatic diamine.
Step 2: Synthesis of a Diacyl Chloride Monomer from a this compound Precursor
-
Begin with 2-bromo-6-fluorobenzoic acid.
-
Dimerize the molecule through a suitable reaction, for example, by first converting it to a boronic acid and then performing a Suzuki coupling to create a biphenyl dicarboxylic acid.
-
Convert the resulting dicarboxylic acid to a diacyl chloride using thionyl chloride, as described in Protocol 1, Step 1.
Step 3: Polycondensation Reaction
-
Dissolve the aromatic diamine from Step 1 in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the diacyl chloride from Step 2 to the diamine solution with vigorous stirring.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for several hours to overnight.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
Precursor for Organic Light-Emitting Diode (OLED) Materials
Halogenated aromatic compounds are extensively used in the synthesis of materials for OLEDs, including emitters, hosts, and charge transport layers.[1][8] The bromine atom on this compound can be readily used in cross-coupling reactions to build the extended π-conjugated systems necessary for these applications.[1] The fluorine atom and the benzamide group can help in tuning the HOMO/LUMO energy levels and improving the thermal and morphological stability of the final material.
Protocol 3: Proposed Synthesis of a Precursor for an OLED Host Material via Suzuki Coupling
This protocol describes the use of this compound in a Suzuki coupling reaction, a common method for C-C bond formation in OLED material synthesis.
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 eq), a suitable aromatic boronic acid or boronic acid ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product, which can then be further functionalized for use in an OLED device.
Building Block for Self-Assembling Materials
The presence of both a hydrogen-bond-donating amide group and halogen atoms suggests that this compound could be a valuable building block for creating self-assembling materials. Halogen bonding is a recognized non-covalent interaction that can direct the formation of ordered nanostructures.[9][10] The interplay between hydrogen bonding from the amide groups and potential halogen bonding could lead to the formation of interesting and controllable supramolecular architectures.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of this compound.
Caption: Proposed pathway for aromatic polyamide synthesis.
Caption: Suzuki coupling for OLED precursor synthesis.
Conclusion
This compound is a promising, albeit currently underutilized, building block for material science. Its trifunctional nature—amide, bromo, and fluoro groups—offers a rich chemical playground for the design and synthesis of novel materials. The protocols and potential applications outlined in this guide are based on established chemical principles and the known behavior of structurally related compounds. Further research into the specific properties and reactivity of this compound is warranted and is expected to unlock its full potential in the development of high-performance polymers, advanced electronic materials, and functional self-assembling systems.
References
- Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
- OLED Material Synthesis: The Role of Halogenated Intermediates. (n.d.).
- Functional Aromatic Polyamides. (n.d.). MDPI.
- 3.10: Polyamides. (2020, August 21). Chemistry LibreTexts.
- Polyamide: Properties, Types, Advantages, Applications. (2024, April 4). Science Info.
- This compound [P86072]. (n.d.). ChemUniverse.
- Aromatic Polyamide Resins and Applications. (2024, October 20). anrvrar.in.
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011, January 4). NIH.
- Formation of Polyamides. (2024, December 23). Save My Exams.
- Aromatic polyamides and acrylic polymers as solid sensory materials and smart coated fibres for high acidity colorimetric sensing. (2015, February 25). Royal Society of Chemistry.
- Method for preparing 2-bromo-6-fluorobenzaldehyde. (n.d.). Google Patents.
- Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface-Initiated Chain-Growth Condensation Polymerization. (2022, March 3). ACS Publications.
- Preparation method of 2-bromo-6-fluorobenzoic acid. (n.d.). Google Patents.
- Preparation method of 2-bromo-6-fluorobenzoic acid. (n.d.). Google Patents.
- how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? (2014, April 8). ResearchGate.
- Method for preparing 2-bromo-6-fluorobenzaldehyde. (n.d.). Google Patents.
- Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.
- Br···π Halogen Bond Assisted Self-Assembly of Asymmetric Molecule Regulated by Concentration. (n.d.). ResearchGate.
- Halogen Bonds Fabricate 2D Molecular Self-Assembled Nanostructures by Scanning Tunneling Microscopy. (n.d.). MDPI.
- Preparation method of 2-fluoro-3-bromo-benzylamine. (n.d.). Google Patents.
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025, June 3). Organic Chemistry Frontiers (RSC Publishing).
- Halogen bond-directed self-assembly in bicomponent blends at the solid/liquid interface: effect of the alkyl chain substitution position. (n.d.). RSC Publishing.
- SELF-ASSEMBLY. (n.d.). Whitesides Research Group.
- Unraveling Halogen Effects in Supramolecular Polymerization. (2021, May 12). PubMed.
- Mild Halogenation of Polyolefins Using an N-Haloamide Reagent. (n.d.). ResearchGate.
- Halogen Interaction Effects on Chiral Self-Assemblies on Cyclodipeptide Scaffolds Across Hierarchy. (2023, May 10). PubMed.
- Spiro Compounds for Organic Light-Emitting Diodes. (2021, November 19). Accounts of Materials Research.
- Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis. (n.d.). ChemRxiv.
- Modulation of OLED efficiency via a combination of aromatic electrophilic directing and intramolecular charge transfer. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Stable Boron Emitters for OLEDs. (2019, June 8). ChemistryViews.
- evolution-of-organic-light-emitting-diode-oled-materials-and-their-impact-on-display-technology. (2024, December 1). Ask this paper | Bohrium.
- Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. (n.d.). ChemRxiv.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. anrvrar.in [anrvrar.in]
- 6. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Halogen bond-directed self-assembly in bicomponent blends at the solid/liquid interface: effect of the alkyl chain substitution position - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Bromo-6-fluorobenzamide synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your syntheses are both successful and reproducible.
Core Synthesis Strategy: From Nitrile to Amide
The most common and direct route to this compound is the controlled partial hydrolysis of its nitrile precursor, 2-Bromo-6-fluorobenzonitrile. While seemingly straightforward, this reaction requires careful control to prevent the primary challenge: over-hydrolysis to the corresponding carboxylic acid, 2-Bromo-6-fluorobenzoic acid.[1][2] Both acid- and base-catalyzed methods can be employed, but success hinges on selecting conditions that favor the formation of the amide intermediate without promoting its subsequent breakdown.[3][4][5]
This guide will focus on troubleshooting and optimizing this critical transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The following workflow diagram provides a high-level overview of the troubleshooting process.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Issue 1: Low Yield or Incomplete Conversion of the Starting Nitrile
Question: My reaction has stalled, and I'm recovering a significant amount of unreacted 2-Bromo-6-fluorobenzonitrile. What's going wrong?
Answer:
This is a common issue that typically points to insufficient activation of the nitrile group or suboptimal reaction kinetics.
Plausible Causes & Recommended Solutions:
-
Insufficient Acid/Base Strength: In conventional hydrolysis, the reaction is initiated by protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide (base-catalyzed).[4][5] If the conditions are too mild, the reaction rate will be impractically slow.
-
Solution (Acidic): If using a weak acid, consider a stronger system. A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been shown to be effective for the selective conversion of nitriles to amides.[6]
-
Solution (Basic): Ensure the concentration of your base (e.g., NaOH, KOH) is sufficient. However, be aware that increasing base concentration and temperature significantly increases the risk of over-hydrolysis.[1]
-
-
Low Reaction Temperature: Hydrolysis reactions often require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of the carboxylic acid byproduct via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Poor Reagent Choice for Selective Hydrolysis: Traditional strong acid or base hydrolysis is often difficult to control.[6][7]
-
Solution: Switch to a milder, more selective reagent system. An alkaline solution of hydrogen peroxide is a well-established method for gently converting nitriles to amides.[1] The use of Urea-Hydrogen Peroxide (UHP) in the presence of a base like potassium carbonate (K₂CO₃) is particularly effective, as it is a stable, solid source of H₂O₂ that allows for controlled reaction conditions, often at room temperature.[8]
-
Issue 2: Major Byproduct is 2-Bromo-6-fluorobenzoic Acid
Question: My main product is the carboxylic acid, not the amide. How can I prevent this over-hydrolysis?
Answer:
This is the most frequent challenge in this synthesis. The desired amide product is merely an intermediate on the pathway to the carboxylic acid.[2] Harsh conditions (high temperature, high concentration of acid/base, long reaction times) will inevitably lead to the carboxylic acid.
Plausible Causes & Recommended Solutions:
-
Harsh Reaction Conditions: As mentioned, aggressive conditions favor the complete hydrolysis pathway.
-
Prolonged Reaction Time: Even under moderate conditions, leaving the reaction for too long can lead to the accumulation of the carboxylic acid.
-
Solution: Monitor the reaction progress diligently. Set up TLC analysis at regular intervals (e.g., every 30-60 minutes). Once the starting nitrile is consumed and the amide spot is at its maximum intensity, quench the reaction immediately. Do not let it run overnight without prior validation.
-
The following diagram illustrates the simplified mechanism of nitrile hydrolysis, highlighting the intermediate nature of the amide.
Caption: Reaction pathway showing the amide as a key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the reaction?
A1: We recommend starting with the Urea-Hydrogen Peroxide (UHP) method due to its high selectivity, mild conditions, and ease of handling. It provides the best balance between reactivity and control, minimizing the risk of over-hydrolysis.[8]
Q2: How should I choose a solvent for this reaction?
A2: For the UHP method, a mixture of an organic solvent and water is common. Aqueous acetone is a frequently cited solvent system that works well.[8] For other methods, ensure the solvent is inert to the reaction conditions and can adequately dissolve the starting materials. Polar aprotic solvents like THF or dioxane can also be effective.
Q3: What are the key safety considerations?
A3:
-
2-Bromo-6-fluorobenzonitrile: Handle with care, as it is a halogenated aromatic compound. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Peroxide/UHP: While UHP is more stable than aqueous H₂O₂, both are strong oxidizers. Avoid contact with metals and combustible materials.
-
Acids/Bases: Strong acids (H₂SO₄) and bases (NaOH) are corrosive. Handle with extreme caution.
Q4: Can I synthesize the amide from 2-Bromo-6-fluorobenzoic acid instead?
A4: Yes, this is a viable alternative route. The carboxylic acid can be converted to an amide through a two-step process:
-
Activation: Convert the carboxylic acid to a more reactive derivative, typically the acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9]
-
Amination: React the activated acid chloride with an ammonia source (e.g., aqueous ammonia, ammonium chloride) to form the amide.
This route avoids the over-hydrolysis issue but involves an extra synthetic step and the handling of moisture-sensitive reagents.
Optimized Protocol: Selective Hydrolysis using Urea-Hydrogen Peroxide (UHP)
This protocol is a robust starting point for the synthesis of this compound from its nitrile precursor.
Materials & Reagents:
-
2-Bromo-6-fluorobenzonitrile
-
Urea-Hydrogen Peroxide (UHP)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-fluorobenzonitrile (1.0 eq).
-
Solvent Addition: Add acetone and water in a suitable ratio (e.g., 5:1 v/v) to dissolve the starting material.
-
Reagent Addition: Add potassium carbonate (approx. 0.2 eq) followed by Urea-Hydrogen Peroxide (approx. 2.0-3.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.[8]
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a large volume of deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Comparative Table of Hydrolysis Conditions
| Method | Reagents | Temperature | Typical Selectivity | Pros | Cons |
| Alkaline Peroxide | UHP, K₂CO₃, aq. Acetone | Room Temp | Excellent | Mild, high yield, easy to handle solid reagents.[8] | May require optimization of reagent equivalents. |
| Strong Acid | H₂SO₄, H₂O | Elevated | Poor to Moderate | Inexpensive reagents. | High risk of over-hydrolysis to carboxylic acid.[2][5] |
| Controlled Acid | TFA, H₂SO₄ | Controlled | Good | Can be highly selective for the amide.[6] | Requires handling of highly corrosive acids. |
| Strong Base | NaOH or KOH, aq. Alcohol | Reflux | Poor | Drives reaction to completion quickly. | Very difficult to stop at the amide stage.[1] |
References
- Nitrile to Amide - Common Conditions.
- Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929.
- Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. Housing Innovations.
- Pombeiro, A. J. L., et al. Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents (WO2002096856A1).
- Hydrolysis of nitriles. Lumen Learning, Organic Chemistry II.
- Katritzky, A. R., et al. (2014). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. ResearchGate.
- Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE.
- Converting Nitriles to Amides. Chemistry Steps.
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents (CN102795993A).
- Method for preparing 2-bromo-6-fluorobenzaldehyde. Google Patents (CN102070420A).
- Method for preparing 2-bromo-6-fluorobenzaldehyde. Google Patents (CN102070420B).
- Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives.
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.
- Ponnusamy, K. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate.
- Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents (CN102795993B).
- Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate.
- Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. ResearchGate.
- G. F. C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate.
- 2-Bromo-6-fluorobenzonitrile. PubChem.
- Gelman, D., et al. (2004). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central.
- 2-Bromo-3,6-difluorobenzonitrile. PubChem.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed Central.
- Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction. ResearchGate.
- Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube.
Sources
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 3. dev.housing.arizona.edu [dev.housing.arizona.edu]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-6-fluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation can be approached through several synthetic routes, most commonly starting from 2-bromo-6-fluorobenzoic acid or 2-bromo-6-fluorobenzonitrile. While these syntheses are generally robust, they are not without potential pitfalls. This guide will address the most common side reactions, their mechanistic origins, and provide actionable troubleshooting strategies to optimize your reaction outcomes.
I. Synthesis from 2-Bromo-6-fluorobenzoic Acid
A prevalent method for synthesizing this compound is the amidation of 2-Bromo-6-fluorobenzoic acid. This typically involves the activation of the carboxylic acid followed by the addition of an ammonia source.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is showing low to no yield of this compound. What are the likely causes?
A1: Several factors can lead to poor yields in amide coupling reactions. The most common issues include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by ammonia. If the coupling reagent is not effective or used in insufficient quantities, the reaction will not proceed efficiently.[1]
-
Deactivation of the Amine Source: Ammonia can be protonated by the carboxylic acid to form an ammonium salt, which is not nucleophilic.[1][2] This acid-base neutralization can compete with the desired amide formation.
-
Hydrolysis of the Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid, reverting it back to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Steric Hindrance: While less of an issue with ammonia, bulky activating groups or sterically hindered carboxylic acids can slow down the reaction rate.[1]
Troubleshooting Guide: Low Yield in Amidation
| Observation | Potential Cause | Recommended Action |
| Starting material (2-Bromo-6-fluorobenzoic acid) remains unreacted. | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., HATU, HBTU, DCC).- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the ammonia source.[1] |
| Formation of a salt-like precipitate. | Acid-base reaction between the carboxylic acid and ammonia. | - Use a non-nucleophilic base (e.g., DIPEA) to neutralize the carboxylic acid before adding the coupling reagent and ammonia.[1] |
| Low yield with the presence of 2-Bromo-6-fluorobenzoic acid in the final product. | Hydrolysis of the activated intermediate. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents. |
Experimental Protocol: Amidation of 2-Bromo-6-fluorobenzoic Acid using HATU
-
Dissolve 2-Bromo-6-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in MeOH, 1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
II. Synthesis from 2-Bromo-6-fluorobenzonitrile
Another common route to this compound is the partial hydrolysis of 2-Bromo-6-fluorobenzonitrile. This method can be effective but is prone to over-hydrolysis.
Frequently Asked Questions (FAQs)
Q2: I am attempting the partial hydrolysis of 2-Bromo-6-fluorobenzonitrile, but I am primarily isolating 2-Bromo-6-fluorobenzoic acid. How can I prevent this?
A2: The formation of 2-Bromo-6-fluorobenzoic acid is a result of complete hydrolysis of the nitrile. Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, often requiring heat.[3][4][5][6] To favor the formation of the amide, careful control of the reaction conditions is essential.
Troubleshooting Guide: Over-hydrolysis of Nitrile
| Reaction Condition | Problem | Solution |
| Strong acid or base | Promotes complete hydrolysis to the carboxylic acid. | Use milder conditions. For example, some nitrile hydratase enzymes can selectively convert nitriles to amides. Alternatively, carefully controlled acidic or basic conditions with shorter reaction times and lower temperatures can be employed. |
| Prolonged reaction time | Increases the likelihood of the amide intermediate hydrolyzing to the carboxylic acid. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as a significant amount of the desired amide is formed. |
| High temperature | Accelerates the rate of both partial and complete hydrolysis. | Perform the reaction at a lower temperature to favor the formation of the amide. |
Experimental Protocol: Controlled Hydrolysis of 2-Bromo-6-fluorobenzonitrile
-
Dissolve 2-Bromo-6-fluorobenzonitrile (1.0 equivalent) in a suitable solvent (e.g., DMSO).
-
Add a controlled amount of a hydrating agent (e.g., a mixture of a peroxide source and a base).
-
Maintain the reaction at a low to moderate temperature (e.g., room temperature to 50 °C) and monitor the progress closely.
-
Once the desired conversion to the amide is observed, quench the reaction to prevent further hydrolysis.
-
Work up the reaction mixture to isolate the this compound.
III. Common Side Reactions and Their Mitigation
Regardless of the synthetic route, there are several common side reactions that can occur during the synthesis and workup of this compound.
Hofmann Rearrangement
Q3: During a basic workup or a reaction run under basic conditions, I observed the formation of a product with a lower molecular weight than my target amide. What could this be?
A3: This is a classic indicator of a Hofmann rearrangement. In the presence of a base and a halogen (which may be present from the starting material or introduced), primary amides can undergo rearrangement to form a primary amine with one less carbon atom.[7] In this case, this compound could be converted to 2-bromo-6-fluoroaniline.
The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate.[7] The isocyanate is then hydrolyzed to the primary amine.[7]
Mitigation Strategy:
-
Avoid strongly basic conditions, especially in the presence of any potential oxidizing agents or halogens.
-
If a basic workup is necessary, use a milder base (e.g., sodium bicarbonate) and perform the extraction at a low temperature.
Hydrolysis of the Amide Product
Q4: My final product is contaminated with 2-Bromo-6-fluorobenzoic acid. How can I remove it?
A4: The presence of 2-Bromo-6-fluorobenzoic acid is likely due to the hydrolysis of the amide product during the reaction or workup. Amides are generally stable, but hydrolysis can occur under harsh acidic or basic conditions, especially with heating.[3][4][5][6]
Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 2-Bromo-6-fluorobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Recrystallization: If the amount of the carboxylic acid impurity is small, recrystallization from a suitable solvent system can be an effective purification method.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- Allen, A. D.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- BYJU'S. Types of Amide Hydrolysis. BYJU'S.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Amide Synthesis. BenchChem.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?
- Master Organic Chemistry. (2018, February 28).
- BOC Sciences. (2024, March 29).
- Reddit. (2021, October 20).
- PHARMD GURU. 31. HOFMANN REARRANGEMENT. PHARMD GURU.
- Khan Academy.
- Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts.
- Wikipedia. Hofmann rearrangement. Wikipedia.
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples. NROChemistry.
- Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- ChemicalBook. (n.d.). 2-Bromo-6-fluorobenzoic acid synthesis. ChemicalBook.
- Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement. Thermo Fisher Scientific - UK.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
- Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- ChemicalBook. (2025, July 14). This compound | 107485-63-2. ChemicalBook.
- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. PubChem.
- ChemicalBook. (n.d.). 2-Bromo-6-fluorobenzonitrile synthesis. ChemicalBook.
- ResearchGate. (2022, September). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzonitrile. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzoic acid 97. Sigma-Aldrich.
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- Fisher Scientific. (n.d.). 2-Bromo-6-fluorobenzonitrile 97.0+%, TCI America 5 g. Fisher Scientific.
- PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. PubChem.
- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-fluorobenzamide
Welcome to the technical support center dedicated to the synthesis of 2-Bromo-6-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the laboratory. Our focus is on enhancing yield, ensuring purity, and understanding the critical parameters of the most common synthetic routes.
Section 1: Overview of Synthetic Strategies
This compound is a key building block in medicinal and materials chemistry. Its synthesis can be approached from several common starting materials, each with distinct advantages and challenges. The choice of route often depends on starting material availability, scale, and the desired purity profile.
Technical Support Center: Purification of 2-Bromo-6-fluorobenzamide
Welcome to the technical support guide for 2-Bromo-6-fluorobenzamide (CAS 107485-63-2). This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles.
Understanding the Core Challenge: Key Impurities
The primary challenge in purifying this compound stems from impurities generated during its synthesis. The most common synthetic route involves the amidation of 2-bromo-6-fluorobenzoic acid or its activated derivatives (e.g., acyl chloride). Consequently, the most prevalent impurities are the starting material and its hydrolysis products.
-
2-Bromo-6-fluorobenzoic Acid: This is the most common process-related impurity. It can be present due to incomplete reaction or, more frequently, from the hydrolysis of the amide product or an acyl chloride intermediate during the reaction or aqueous work-up.[1] Its presence significantly impacts purity and can interfere with subsequent reactions.
-
Unreacted Starting Materials: Depending on the specific synthetic pathway, precursors like 2-bromo-6-fluorotoluene may be present.[2]
-
Solvent and Reagent Residues: Residual solvents or reagents used during the synthesis can also contaminate the crude product.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during purification in a direct question-and-answer format.
Question: My isolated this compound is a brown or off-white solid, not a pure white powder. What causes this discoloration?
Answer: Discoloration is typically due to trace impurities. The brown hue often suggests the presence of oxidized species or residual reagents from the synthesis.[3] The melting point is a key indicator of purity; pure this compound should melt in the range of 154-156 °C.[4] A broad or depressed melting range indicates the presence of impurities.
Question: I see a more polar spot on my TLC plate that won't go away. What is it likely to be?
Answer: A highly polar impurity that stains brightly on TLC is almost certainly the corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid. Due to the free carboxylic acid group, it exhibits strong interaction with the silica gel, resulting in a lower Rf value compared to the amide product. You can confirm its acidic nature by spotting your TLC plate, exposing it to ammonia vapor (which will deprotonate the acid, making the spot run differently or streak), and re-running or comparing chromatograms.
Question: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is a common issue with compounds that have a melting point close to the boiling point of the chosen solvent.
Here are several effective remedies:
-
Increase Solvent Volume: The oil may simply be highly concentrated solute. Add more hot solvent until the oil completely dissolves.[3]
-
Switch to a Higher-Boiling Point Solvent: Choose a solvent with a boiling point significantly higher than the compound's melting point (154-156 °C).
-
Use a Mixed Solvent System: This is often the best solution. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, where it is highly soluble). Then, while hot, slowly add a "poor" solvent (e.g., water or hexane, where it is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]
Question: How can I remove the 2-bromo-6-fluorobenzoic acid impurity without using column chromatography?
Answer: An acid-base liquid-liquid extraction is highly effective for removing acidic impurities.
-
Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will react with the acidic 2-bromo-6-fluorobenzoic acid to form its water-soluble sodium salt, which will be extracted into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amide.
Purification Strategy Decision Workflow
The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization
This method is ideal for purifying material that is already of moderate to high purity (>90%).
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, isopropanol, or an ethyl acetate/hexane mixture are good starting points. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated flask to remove them.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and weigh the final product to calculate the percent recovery.
| Solvent System | Suitability |
| Ethanol or Isopropanol | Good for single-solvent recrystallization. |
| Ethyl Acetate / Hexane | A good mixed-solvent system. Dissolve in hot ethyl acetate, add hexane until cloudy. |
| Ethanol / Water | Another effective mixed-solvent system for polar compounds. |
Protocol 2: Silica Gel Flash Chromatography
This method is best for separating mixtures with components of significantly different polarities or for purifying highly impure material.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better separation than loading the sample as a liquid.
-
Column Packing: Prepare a glass column packed with silica gel using a suitable eluent (mobile phase). A common starting eluent is a mixture of hexane and ethyl acetate.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin running the eluent through the column, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure desired product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
| Mobile Phase System (Hexane:Ethyl Acetate) | Typical Application |
| 4:1 to 3:1 | Good starting point for eluting the moderately polar amide product. |
| 1:1 | May be required if the product is slow to elute. |
| 9:1 with 1% Acetic Acid | Useful for eluting and separating the 2-bromo-6-fluorobenzoic acid impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent hydrolysis.[4]
Q2: Besides the carboxylic acid, what other byproducts might be present? A: The synthesis of the related 2-bromo-6-fluorobenzaldehyde can produce intermediates like 2-bromo-6-fluorobenzyl bromide.[2][5] While less common in the final amide product, trace amounts of synthetic precursors or related side-products are always a possibility depending on the specific reaction pathway and workup conditions.
Q3: Can I use Gas Chromatography (GC) to check the purity? A: Yes, GC is a viable method for assessing purity, especially for detecting non-polar impurities like residual starting materials (e.g., 2-bromo-6-fluorotoluene). However, the amide's high melting point and polarity might require high inlet temperatures, where some degradation could occur. HPLC is often a more robust method for analyzing the purity of amides.
Q4: Is this compound hazardous? A: Yes, based on available safety data for similar compounds, it should be handled with care. It may cause skin, eye, and respiratory irritation.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.[6]
Recrystallization Workflow Diagram
Caption: Standard workflow for purification by recrystallization.
References
- BenchChem. Technical Support Center: Purification of 2-Bromo-6-fluorobenzaldehyde by Column Chromatography.
- ChemicalBook. This compound | 107485-63-2.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- SGT Life Sciences. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers.
- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- ChemicalBook. 2-Bromo-6-fluorobenzoic acid synthesis.
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Ossila. 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.
- Sigma-Aldrich. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6.
- ChemScene. 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde.
- Apollo Scientific. This compound.
- BenchChem. A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6.
- Royal Society of Chemistry. Analytical Methods.
- ChemUniverse. This compound [P86072].
- Oakwood Chemical. This compound.
- PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977.
- BenchChem. Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide.
- Thermo Fisher Scientific. 2-Bromo-6-fluorobenzaldehyde, 98% 5 g.
- AHH Chemical. 2-Bromo-6-fluorophenol.
- ChemicalBook. This compound CAS#: 107485-63-2.
- RSC Education. The hydrolysis of 2-bromo-2-methylpropane | Feature.
- RSC Education. The hydrolysis of 2-bromo-2-methylpropane.
Sources
- 1. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound CAS#: 107485-63-2 [m.chemicalbook.com]
- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
troubleshooting 2-Bromo-6-fluorobenzamide reaction failures
Welcome to the technical support center for 2-Bromo-6-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile synthetic building block. Here, we move beyond simple protocols to dissect the causality behind common experimental failures, offering field-proven insights and robust troubleshooting strategies to ensure the success of your synthesis.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a uniquely substituted aromatic compound. Its reactivity is governed by the interplay of three key functional groups:
-
The Bromine Atom: A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its reactivity is modulated by the electronic effects of the other substituents.
-
The Fluorine Atom: A strong electron-withdrawing group that influences the electron density of the aromatic ring, impacting the rates of key steps in catalytic cycles like oxidative addition.
-
The Amide Group: A directing group that can also participate in side reactions, particularly hydrolysis under harsh basic or acidic conditions. Its presence adds steric bulk to the ortho position.
Understanding these intrinsic properties is the first step toward effective troubleshooting.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common transformations of this compound in a direct question-and-answer format.
Category 1: Suzuki-Miyaura Coupling Failures
Question 1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a very low yield. What are the primary causes?
Answer: Low yields in Suzuki-Miyaura couplings involving this substrate are common and typically trace back to one of three areas: the catalyst system, the reaction conditions, or the stability of the reagents. The electron-withdrawing nature of the fluorine and the steric hindrance from the ortho amide group can make the oxidative addition step of the catalytic cycle challenging.
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Question 2: I'm observing significant formation of a debrominated starting material (6-fluorobenzamide) and/or homocoupling of my boronic acid. How can I prevent these side reactions?
Answer: These side reactions point to specific flaws in the catalytic cycle or reaction setup.
-
Debromination (Hydrodebromination): This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid. This is often exacerbated by inefficient transmetalation. To mitigate this, ensure your base is thoroughly dried and consider a more effective ligand (like those mentioned above) to speed up the desired catalytic steps.[1]
-
Homocoupling: This arises from the reaction of two boronic acid molecules. It is often a sign that the palladium catalyst is not efficiently activating the this compound. Running the reaction under strictly anaerobic conditions is critical, as oxygen can facilitate this unwanted pathway.[2] Additionally, adding the boronic acid portion-wise can sometimes help maintain its low concentration, disfavoring homocoupling.
Category 2: Buchwald-Hartwig Amination Issues
Question 3: My Buchwald-Hartwig amination is failing. I'm recovering starting material or observing hydrodebromination. What is the cause?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent. The steric hindrance around the C-Br bond in this compound makes this a challenging substrate.
-
Causality: The key steps are oxidative addition of the aryl bromide to the Pd(0) complex and subsequent reductive elimination to form the C-N bond. If the ligand is not bulky or electron-rich enough, oxidative addition will be slow. If the base is not strong enough to deprotonate the amine and form the palladium-amido complex, the reaction will stall.[3] Hydrodebromination can become a major side reaction if reductive elimination is slow.[4]
Catalytic Cycle and Common Failure Points
Caption: Buchwald-Hartwig Cycle and Failure Points.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst | Precatalysts readily form the active Pd(0) species.[4] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.1 - 1.5 eq to Pd) | Bulky, electron-rich biaryl phosphine ligands are required for challenging, sterically hindered substrates.[4] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equiv.) | A strong, non-nucleophilic base is essential for catalyst turnover.[5] |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | Aprotic solvents with good solubility for the catalyst complex are preferred. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation energy for oxidative addition. |
Category 3: Hydrolysis and Other Side Reactions
Question 4: I'm seeing a significant amount of 2-Bromo-6-fluorobenzoic acid in my crude reaction mixture. Why is my amide hydrolyzing?
Answer: The benzamide functional group is susceptible to hydrolysis, especially under the strongly basic and high-temperature conditions often employed in cross-coupling reactions.
Mechanism of Base-Mediated Hydrolysis
-
Nucleophilic Attack: A hydroxide ion (from trace water and a strong base) attacks the electrophilic carbonyl carbon of the amide.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The C-N bond cleaves, eliminating the amide anion (or ammonia) and forming the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Use freshly dried solvents and ensure bases are anhydrous.
-
Base Selection: While strong bases are often necessary, consider if a slightly weaker base like K₃PO₄ or Cs₂CO₃ could be effective, as they are less prone to causing hydrolysis than hydroxides or alkoxides in the presence of water.[6]
-
Temperature Control: Avoid excessive temperatures. Run reactions at the lowest temperature that provides a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.
III. Experimental Protocols
The following protocols provide robust, optimized starting points for common reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the ligand if required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane/Water 4:1) via syringe. The solvent should have been sparged with argon for at least 30 minutes prior to use.[7]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried flask, add sodium tert-butoxide (NaOtBu, 1.5 equiv.). Seal the flask, and create an inert atmosphere as described above.
-
Reagent Addition: Under positive argon pressure, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if needed.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 as outlined in the Suzuki-Miyaura protocol.
IV. References
-
Autech. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde. Retrieved from
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane | Feature. Retrieved from [Link]
-
Chegg.com. (2013). Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com. Retrieved from [Link]
Sources
stability issues of 2-Bromo-6-fluorobenzamide in solution
Welcome to the technical support guide for 2-Bromo-6-fluorobenzamide. This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of your issue and implement a robust solution.
Q1: My solution of this compound, which was initially clear, has become cloudy or formed a precipitate. What is causing this?
A1: This issue almost always points to a problem with solubility or solvent choice rather than degradation. This compound is a solid crystalline compound with limited solubility in many common solvents, especially aqueous buffers.
Immediate Cause Analysis:
-
Solvent Saturation: You may have exceeded the solubility limit of the compound in your chosen solvent at the working temperature. Solubility can decrease significantly as the temperature drops from room temperature to refrigeration (4°C).
-
Solvent Evaporation: If the solution was left even partially unsealed, solvent evaporation could increase the compound's concentration beyond its saturation point, causing it to precipitate.
-
"Salting Out": If you prepared a stock in an organic solvent (like DMSO) and then diluted it into an aqueous buffer (e.g., PBS), the poor aqueous solubility of the compound can cause it to crash out of solution. This is a very common issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Preventative Measures:
-
Always perform a qualitative solubility test before preparing large-volume or high-concentration stock solutions.
-
When diluting a DMSO stock into an aqueous medium, add the stock solution to the buffer dropwise while vortexing to aid dispersion and prevent localized high concentrations that lead to precipitation.
Q2: I suspect my this compound is degrading in solution. How can I confirm this, and what are the likely products?
A2: Degradation is a valid concern, particularly over extended storage or under harsh conditions (e.g., high pH, elevated temperature). The most probable degradation pathway for a benzamide in solution is hydrolysis.
Mechanism of Degradation: The primary degradation route is the hydrolysis of the amide bond.[1] This reaction is catalyzed by acid or, more commonly, base. A water molecule or hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. The presence of two ortho-substituents (Bromo and Fluoro) provides significant steric hindrance, which can slow this process compared to un-substituted benzamides.[2] However, it will still occur over time, especially under non-optimal conditions.
Primary Degradation Products:
-
2-Bromo-6-fluorobenzoic acid
-
Ammonia
Caption: Simplified hydrolysis pathway of this compound.
Confirmation Protocol: Analysis via HPLC High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a compound and detecting degradation products.
-
Prepare a Control Sample: Dissolve a fresh, high-purity sample of this compound in a suitable mobile phase or aprotic solvent (like acetonitrile) to serve as your time-zero (T=0) reference.
-
Analyze Your Suspected Sample: Inject your potentially degraded solution into the HPLC system.
-
Compare Chromatograms:
-
A decrease in the peak area of the main this compound peak compared to the T=0 sample indicates degradation.
-
The appearance of new, more polar peaks (which will have shorter retention times on a reverse-phase column) suggests the formation of degradation products like 2-Bromo-6-fluorobenzoic acid.
-
-
Confirmation (Optional): If your system is connected to a mass spectrometer (LC-MS), you can confirm the identity of the new peaks by their mass-to-charge ratio. 2-Bromo-6-fluorobenzoic acid would have a distinct isotopic pattern due to the bromine atom.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: The choice of solvent is critical for both solubility and stability. Polar aprotic solvents are generally the best choice for creating stock solutions. Aqueous solutions should be prepared fresh and used immediately. While specific quantitative data for this compound is not widely published, we can infer its solubility profile based on its structure and data from analogous compounds.[3]
| Solvent Type | Solvent Examples | Predicted Solubility | Stability Considerations |
| Polar Aprotic | DMSO, DMF | High | Excellent for long-term stock solutions when stored properly (frozen, desiccated). Minimizes risk of hydrolysis. |
| Polar Protic | Ethanol, Methanol | Moderate | Can be used for short-term storage. The presence of a hydroxyl group means hydrolysis is possible over time. |
| Ethers | THF, Dioxane | Low to Moderate | Suitable for some applications, but solubility may be limited. |
| Aqueous Buffers | PBS, Tris | Very Low | Not recommended for stock solutions. Prepare fresh dilutions from an organic stock immediately before use.[1] |
| Non-Polar | Hexane, Toluene | Insoluble | Not suitable for creating solutions. |
Q2: What is the recommended procedure for preparing and storing a stock solution?
A2: To maximize the shelf-life of your compound in solution, follow these best practices meticulously.
Step-by-Step Protocol for Stock Solution Preparation:
-
Pre-Experiment Checks: Ensure your this compound solid is stored in a cool, dry place.[4][5] Bring the vial to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous grade of a polar aprotic solvent like DMSO or DMF.
-
Weighing: Weigh out the required amount of solid in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[6]
-
Dissolution: Add the solvent to your vial. Use a vortex mixer to ensure the compound dissolves completely. Gentle warming (to 30-35°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in properly labeled, tightly sealed vials (e.g., cryovials). This prevents repeated freeze-thaw cycles and moisture introduction into the main stock.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Place the vials in a secondary container with a desiccant to protect against moisture.
Q3: How significantly do pH and temperature impact the stability of this compound in aqueous solutions?
A3: Both pH and temperature are critical factors that accelerate the hydrolysis of the amide bond.
-
Effect of pH: The rate of hydrolysis is generally lowest in the neutral pH range (approx. 6-7). The rate increases significantly under both acidic and, especially, basic (pH > 8) conditions.[1] In basic solutions, the higher concentration of the potent hydroxide (OH⁻) nucleophile dramatically accelerates the attack on the carbonyl carbon.
-
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For every 10°C increase, the degradation rate can roughly double. Therefore, preparing and using aqueous solutions at room temperature or on ice is recommended, and elevated temperatures should be avoided.
Practical Implication: If your experiment requires an aqueous solution, prepare it fresh from a frozen DMSO stock right before use and maintain it at a cool, stable temperature. Avoid storing the compound in aqueous buffers for more than a few hours.
Q4: Is this compound sensitive to light?
A4: While there is no specific data indicating significant photosensitivity for this compound, many aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation. Standard laboratory best practice is to assume sensitivity and take precautions.
Recommendations:
-
Store solid compound and solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize exposure to direct laboratory light during experimental procedures.
References
- Apollo Scientific. (2022-05-18).
- BenchChem. (2025). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
- BenchChem. (2025). Preventing hydrolysis of the amide bond in "Benzamide, N,N,4-trimethyl-".
- ChemicalBook. (2025-07-14). This compound | 107485-63-2.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.
- ECHEMI.
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Bromo-3,6-dichlorobenzyl Alcohol in Organic Solvents.
Sources
Technical Support Center: Managing Impurities in 2-Bromo-6-fluorobenzamide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-Bromo-6-fluorobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing impurities during the production of this key chemical intermediate. The presence of impurities can significantly impact the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1] Therefore, rigorous control and profiling of impurities are critical aspects of pharmaceutical development.[2][3] This guide offers a structured approach to identifying, controlling, and troubleshooting common issues encountered in the laboratory and during scale-up.
Section 1: Synthesis Overview and Impurity Formation
The most common and direct laboratory-scale synthesis of this compound involves the controlled hydrolysis of 2-Bromo-6-fluorobenzonitrile. While seemingly straightforward, this reaction requires careful control to prevent the formation of key impurities.
Q: What is the primary synthetic pathway for this compound and where do impurities originate?
A: The conversion of the nitrile to the amide is typically achieved via acid- or base-catalyzed hydrolysis. The primary source of impurities stems from the reaction mechanism itself, including incomplete conversion and over-hydrolysis.
The workflow below illustrates the main transformation and the genesis of the most significant process-related impurity.
Caption: Synthetic pathway from nitrile to amide and key impurity sources.
The two most critical impurities to control are:
-
Unreacted Starting Material: Residual 2-Bromo-6-fluorobenzonitrile.
-
Over-hydrolysis Product: 2-Bromo-6-fluorobenzoic acid, formed when the amide is further hydrolyzed to the carboxylic acid.[4]
Section 2: Frequently Asked Questions (FAQs)
Q: What are the typical acceptance criteria for impurities in an API intermediate like this?
A: While specific limits depend on the final drug product and its daily dosage, guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A, provide a framework.[2] For new drug substances, impurities above 0.1% should generally be identified, and those above 0.15% (or 1.0 mg per day intake, whichever is lower) should be qualified for safety.[5] For an intermediate, these thresholds are often used as a stringent quality benchmark during process development.
Q: My analysis shows an unknown peak. What is the standard workflow for identification?
A: Identifying an unknown impurity is a critical step in process validation. The typical workflow involves isolation followed by structural elucidation.
Caption: Workflow for identifying an unknown impurity.
This process combines chromatographic separation with powerful spectroscopic techniques to determine the exact chemical structure of the unknown compound.[3][6]
Q: Why is 2-Bromo-6-fluorobenzoic acid the most common process-related impurity?
A: The formation of 2-Bromo-6-fluorobenzoic acid is mechanistically favored, especially under harsh hydrolysis conditions (e.g., high temperatures, extended reaction times, or high concentrations of acid/base). The amide functional group, while more stable than the nitrile, is still susceptible to hydrolysis to the corresponding carboxylic acid. This makes controlling the reaction kinetics essential to maximize the yield of the desired amide while minimizing this key by-product.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels (>1%) of unreacted 2-Bromo-6-fluorobenzonitrile in the final product. | 1. Insufficient reaction time or temperature.2. Inadequate concentration of hydrolyzing agent (acid/base).3. Poor solubility of the starting material. | 1. Optimize Reaction Conditions: Incrementally increase reaction time or temperature, monitoring progress by TLC or HPLC.2. Adjust Reagent Stoichiometry: Increase the concentration of the acid or base catalyst. Perform small-scale trials to find the optimal level.3. Improve Solubility: Consider a co-solvent system if the nitrile is not fully dissolved under the reaction conditions. |
| High levels (>1%) of 2-Bromo-6-fluorobenzoic acid impurity. | 1. Reaction time is too long.2. Temperature is too high.3. Concentration of hydrolyzing agent is excessive. | 1. Quench the Reaction Promptly: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-hydrolysis.2. Reduce Reaction Temperature: Lowering the temperature will slow down both the desired reaction and the formation of the acid by-product, often favoring the amide.3. Use Milder Conditions: Opt for a lower concentration of the catalyst or explore alternative, milder hydrolyzing agents. |
| Final product is off-color (e.g., yellow or brown) after isolation. | 1. Formation of minor, highly colored by-products from side reactions.2. Degradation of material due to excessive heat during reaction or solvent removal.3. Contamination from reagents. | 1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtration.2. Control Temperature: Ensure the temperature during work-up and solvent evaporation under reduced pressure is kept to a minimum.3. Use High-Purity Reagents: Verify the purity of all starting materials and solvents. |
| Poor recovery after recrystallization. | 1. The chosen solvent system is too effective (product is too soluble).2. Insufficient cooling to induce crystallization.3. Too much solvent was used. | 1. Optimize Recrystallization Solvent: Test various solvent/anti-solvent systems. The ideal solvent should dissolve the compound when hot but have low solubility when cold.2. Ensure Complete Crystallization: Cool the solution slowly to room temperature and then in an ice bath for at least one hour before filtering.3. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Section 4: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility and achieving high purity. The following are standard procedures for the analysis and purification of this compound.
Protocol 1: HPLC Method for Impurity Profiling
This method is designed to separate the target compound from its primary process-related impurities.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard reverse-phase column providing good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of acidic/basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B | A gradient elution is necessary to separate compounds with different polarities, from the more polar benzoic acid to the less polar nitrile. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which all key compounds have significant absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution of the sample. |
Expected Elution Order: 2-Bromo-6-fluorobenzoic acid (most polar) -> this compound -> 2-Bromo-6-fluorobenzonitrile (least polar).
Protocol 2: Recrystallization for Purification
This procedure is effective for removing both the nitrile and benzoic acid impurities, provided their concentrations are not excessively high.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Confirm the purity of the final product using the HPLC method described above and other appropriate analytical techniques (e.g., melting point, NMR).
References
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech. Available online
- The control of API impurities - A critical issue to the pharmaceutical industry. CPHI Online. Available online
- Mastering API Synthesis: Route Selection & Impurity Control. At Tianming Pharmaceutical. Available online
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry. Available online
- Impurities in APIs and Their Effects on Products. Contract Pharma. Available online
- 2-Bromo-6-fluorobenzoic acid synthesis. ChemicalBook. Available online
- Recent Trends in Analytical Techniques for Impurity Profiling. Technology Networks. Available online
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available online
- Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. Available online
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of 2-Bromo-6-fluorobenzamide
Welcome to the technical support center for optimizing chemical reactions involving 2-Bromo-6-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development to navigate common challenges and streamline their experimental workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution of your synthetic protocols.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the benzamide group, presents both opportunities for diverse functionalization and specific challenges related to steric hindrance and electronic effects. This guide will focus on temperature optimization for three critical classes of reactions involving this substrate: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNA r).
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] With this compound, this reaction is challenged by the sterically hindered environment around the bromine atom.[1]
Mechanism and the Role of Temperature
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Temperature is a critical parameter that influences the rate of each of these steps.
-
Oxidative Addition: The initial step, where the aryl halide adds to the palladium(0) catalyst, is often rate-limiting, especially with sterically hindered substrates.[1] Higher temperatures can provide the necessary activation energy to overcome this barrier.
-
Transmetalation: The transfer of the organic group from the boronic acid derivative to the palladium complex is also temperature-dependent.
-
Reductive Elimination: The final step, yielding the coupled product and regenerating the catalyst, is typically facile but can also be accelerated by heat.
However, excessively high temperatures can lead to catalyst decomposition, homocoupling of the boronic acid, and other side reactions.[1][4] Therefore, careful temperature optimization is crucial.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and FAQs: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What should I do?
A1: Low yield is a common issue and can be addressed by systematically evaluating several factors:
-
Catalyst System: The choice of ligand is critical for sterically hindered substrates. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1][5]
-
Base Selection: The strength and solubility of the base are important. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases.[6]
-
Temperature Optimization: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 90 °C, 100 °C, or even 110 °C. Monitor for any signs of decomposition. A temperature-controlled approach can be beneficial.[7]
-
Degassing: Ensure all solvents and reagents are thoroughly degassed to prevent catalyst deactivation by oxygen.[1]
Q2: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling is often caused by the presence of oxygen.[1] To minimize this side reaction:
-
Improve your degassing technique (e.g., use freeze-pump-thaw cycles).
-
Use a Pd(0) source like Pd(PPh₃)₄.[1]
-
Consider lowering the reaction temperature slightly, as homocoupling can be more prevalent at higher temperatures.
Q3: What is the optimal temperature range for this reaction?
A3: For most Suzuki-Miyaura couplings involving aryl bromides, a temperature range of 80-110 °C is a good starting point.[1][8] However, the optimal temperature will depend on the specific substrates, catalyst, and solvent used. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your system.
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 110 °C | Balances reaction rate and catalyst stability. |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for challenging substrates.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases facilitate transmetalation.[6] |
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9][10] The steric hindrance in this compound can make this transformation challenging.
Mechanism and the Role of Temperature
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki-Miyaura coupling. Temperature affects the rates of oxidative addition and reductive elimination. Higher temperatures are often required to drive the reaction to completion, but can also lead to side reactions like hydrodehalogenation.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Reagents and Equipment:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a Schlenk tube.
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand. Add this to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[12]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the likely causes?
A1: Several factors can contribute to low yields:
-
Ineffective Catalyst/Ligand: For sterically hindered aryl bromides, highly active and bulky ligands are essential. Consider using ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups.[4][5]
-
Inappropriate Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6] Ensure the base is fresh and handled under anhydrous conditions.
-
Insufficient Temperature: If the reaction is slow, a higher temperature may be required. However, be mindful of potential side reactions.
-
Oxygen Sensitivity: The palladium(0) catalyst is sensitive to oxygen. Rigorous exclusion of air is necessary.[4]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). How can I prevent this?
A2: Hydrodehalogenation can be a competing pathway. To minimize it:
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway that leads to this side product.[11]
-
Optimize Base and Temperature: A less aggressive base or a lower reaction temperature might reduce this side reaction.[11]
Q3: Can I run this reaction at room temperature?
A3: While room-temperature Buchwald-Hartwig aminations have been developed, they typically require highly active catalyst systems and may not be efficient for sterically hindered substrates like this compound.[9] Heating is generally recommended to achieve a reasonable reaction rate.
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 120 °C | Necessary to overcome the activation barrier for this hindered substrate.[12] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Essential for efficient oxidative addition and reductive elimination.[4] |
| Base | NaOt-Bu, K₃PO₄ | Strong, non-nucleophilic bases are required.[6] |
Section 3: Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is another important transformation for functionalizing aryl halides.[13][14] In this compound, the fluorine atom is generally a better leaving group than bromine in SNA r reactions, especially when the ring is activated by electron-withdrawing groups. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions.
Mechanism and the Role of Temperature
The SNA r mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group.[13]
-
Kinetic vs. Thermodynamic Control: Temperature can influence the regioselectivity of the reaction if both halogens are potential leaving groups.[15][16][17] At lower temperatures, the reaction may be under kinetic control, favoring the product that forms faster. At higher temperatures, thermodynamic control may prevail, leading to the more stable product.[18][19][20]
Experimental Protocol: Nucleophilic Aromatic Substitution
This is a general protocol for the SNA r reaction of this compound with a generic nucleophile.
Reagents and Equipment:
-
This compound
-
Nucleophile (e.g., an amine or alkoxide, 1.5-2.0 equivalents)
-
Base (if necessary, e.g., K₂CO₃)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction flask
-
Stirring and heating apparatus
Procedure:
-
To a reaction flask, add this compound (1.0 mmol) and the solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the organic layer, dry, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Troubleshooting and FAQs: Nucleophilic Aromatic Substitution
Q1: My SNA r reaction is very slow. How can I increase the rate?
A1: The rate of SNA r is highly dependent on several factors:
-
Nucleophile Strength: A stronger nucleophile will react faster.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNA r as they solvate the cation of the nucleophile, leaving the anion more reactive.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. Many SNA r reactions require elevated temperatures to proceed at a reasonable pace.
Q2: Which halogen will be substituted?
A2: In general, fluorine is a better leaving group than bromine in SNA r reactions due to the higher electronegativity of the C-F bond, which makes the ipso-carbon more electrophilic.[21] However, the relative reactivity can be influenced by the specific reaction conditions.
Q3: How do I know if my reaction is under kinetic or thermodynamic control?
A3: To determine the controlling factor:
-
Vary the Temperature: Run the reaction at a low temperature and a high temperature and analyze the product ratio. If the ratio changes significantly, it suggests a switch between kinetic and thermodynamic control.[17]
-
Monitor Over Time: At a higher temperature where the reaction may be reversible, monitor the product distribution over time. If the initial product isomerizes to a more stable product, the reaction is under thermodynamic control.[16]
Visualizing Reaction Workflows
Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. jackwestin.com [jackwestin.com]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
avoiding degradation of 2-Bromo-6-fluorobenzamide during synthesis
Welcome to the technical support center for the synthesis and handling of 2-Bromo-6-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The stability of this compound is paramount for achieving high yields and purity, and this document will address the common challenges and their solutions in a direct question-and-answer format.
Section 1: Understanding the Stability of this compound
The unique arrangement of a bromo and a fluoro substituent ortho to the benzamide group introduces specific electronic and steric factors that influence its reactivity and stability. Understanding these is key to preventing degradation.
FAQ 1: What are the primary degradation pathways for this compound during synthesis?
The primary degradation pathways for this compound are hydrolysis of the amide bond and potential dehalogenation, particularly debromination. The presence of ortho-halogen substituents can influence the susceptibility of the amide bond to cleavage under both acidic and basic conditions.[1]
-
Hydrolysis: This is the most common degradation route, leading to the formation of 2-bromo-6-fluorobenzoic acid and ammonia (or the corresponding amine if it's a substituted amide). This can be catalyzed by both acid and base.
-
Dehalogenation: While the C-Br bond is relatively stable, certain reductive conditions or transition metal catalysis can lead to its cleavage, resulting in 2-fluorobenzamide as an impurity.
The following diagram illustrates the main degradation pathways:
Caption: Potential intramolecular cyclization of this compound.
Preventative Measures:
-
Avoid Strong Bases: The use of strong, non-nucleophilic bases is preferred over nucleophilic bases if a base is required.
-
Low Temperatures: Keep the reaction temperature as low as possible to disfavor the cyclization pathway.
-
Protecting Groups: If feasible, protection of the amide nitrogen can prevent it from acting as a nucleophile.
Section 3: Analytical Methods for Impurity Profiling
To effectively troubleshoot, you need robust analytical methods to identify and quantify impurities.
FAQ 2: What are the recommended analytical techniques for identifying degradation products of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. [2][3][4][5][6]
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating the main component from its impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for identifying the molecular weights of unknown impurities, which provides crucial clues to their structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities. ¹⁹F NMR can be particularly useful for tracking fluorine-containing species. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities, such as residual solvents or certain low-molecular-weight byproducts. |
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This guide provides a foundational understanding of the potential degradation pathways of this compound and offers practical solutions to common synthetic challenges. By applying these principles, you can enhance the robustness of your synthetic procedures and ensure the quality of your final product.
References
- Diness, F., Bjerrum, N. J., & Begtrup, M. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives.
- Key, J. A. (2014).
- Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560–563. [Link]
- Frost, W. B. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
- Zheldakov, A. S., et al. (2021). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. New Journal of Chemistry, 45(10), 4668-4676. [Link]
- Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(11), 4725–4730. [Link]
- Chen, Y.-H., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7212. [Link]
- Tan, Y. (2018, August 4). Comparing the basicity of benzamide and acetamide. Chemistry Stack Exchange. [Link]
- Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds.
- Kumar, V., & Kumar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5445. [Link]
- Yan, N., et al. (n.d.). A practical synthesis of quinazolinones via intermolecular cyclization between 2-halobenzamides and benzylamines catalyzed by copper(I) immobilized on MCM-41. Semantic Scholar. [Link]
- Rutgers University. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Research With Rutgers. [Link]
- Key, B. D., et al. (2007). Biodegradation of fluorinated alkyl substances. Reviews of Environmental Contamination and Toxicology, 192, 139–176. [Link]
- Singh, S., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-114. [Link]
- Han, W. W., & Yakatan, G. J. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
- Olsen, B. A., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-17. [Link]
- Abdel-Mohsen, H. T., et al. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity, 20(2), 551–556. [Link]
- Khan, A. A., & Ghosh, S. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1990). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 4(8), 629-638. [Link]
- Li, X., et al. (2020). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Scientific Reports, 10(1), 18882. [Link]
- Tsang, W. Y., et al. (2004). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. The Journal of Organic Chemistry, 69(2), 339–344. [Link]
- Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. soeagra.com [soeagra.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Bromo-6-fluorobenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluorobenzamide. This di-ortho-substituted aryl halide presents unique challenges and opportunities in organic synthesis due to the significant steric hindrance and competing electronic effects of its substituents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate your reactions and leverage the unique reactivity of this versatile building block.
Understanding the Molecule: Steric and Electronic Profile
This compound is characterized by a sterically crowded aromatic ring. The bromine and fluorine atoms, along with the benzamide group, flank the reactive sites, significantly influencing the approach of reagents and catalysts.
-
Steric Hindrance : The bulky bromine atom and the benzamide group create a sterically congested environment around the C-Br and C-H bonds at the ortho positions. This steric bulk can impede key steps in many catalytic cycles, such as oxidative addition in cross-coupling reactions.[1][2]
-
Electronic Effects :
-
Fluorine : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can activate the ring for nucleophilic attack.[3] It can also act as a directed metalation group (DMG) in ortho-lithiation reactions.
-
Bromine : The C-Br bond is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F and C-H bonds.[4]
-
Benzamide : The amide group is a powerful ortho-directing group in metalation reactions due to its ability to chelate with organolithium reagents.[5][6]
-
These competing factors dictate the feasibility and outcome of various transformations.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura coupling reactions with this compound giving low yields?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are common and typically stem from steric hindrance impeding the catalytic cycle. The bulky ortho substituents can hinder both the oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent reductive elimination to form the biaryl product.[7]
To overcome this, consider the following:
-
Ligand Selection : Standard phosphine ligands like triphenylphosphine are often ineffective. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a more reactive, monoligated palladium species and facilitate the difficult reductive elimination step.[8]
-
Palladium Precatalyst : Use a pre-formed palladium(II) precatalyst (e.g., a palladacycle) that readily generates the active Pd(0) species in situ.
-
Reaction Conditions : Higher temperatures (100-120 °C) and the use of a robust base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a non-polar aprotic solvent like dioxane or toluene are often necessary.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material decomposition. What is the likely cause?
A2: Decomposition in Buchwald-Hartwig aminations of sterically hindered aryl halides can be due to catalyst deactivation at the high temperatures often required for these reactions. Additionally, the choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can promote side reactions if not used judiciously.[9]
Troubleshooting Steps:
-
Catalyst System : As with Suzuki couplings, use a robust catalyst system with bulky, electron-rich ligands.
-
Base Selection : While a strong base is necessary, consider using a slightly milder base like lithium bis(trimethylsilyl)amide (LiHMDS) or carefully titrating the amount of NaOtBu.
-
Temperature Control : Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave irradiation can sometimes provide rapid and controlled heating, minimizing decomposition.[7]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? Which halogen is more likely to be displaced?
A3: Yes, SNAr is possible, and the fluorine atom is the more likely leaving group, despite being a poorer leaving group in SN2 reactions. In SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring to form a Meisenheimer complex.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this initial attack.[3] The subsequent loss of the fluoride ion to restore aromaticity is a faster step.[3] This reactivity has been exploited in the synthesis of quinazolinones.[8][10]
Q4: For directed ortho-lithiation, which position will be deprotonated?
A4: In this compound, you have two directing groups: the amide and the fluorine. The amide is generally a stronger directing group than fluorine.[5][6] Therefore, lithiation is most likely to occur at the C3 position, ortho to the amide group. However, a competing reaction is lithium-halogen exchange at the C2 position (bromine). This exchange is often faster than deprotonation, especially with alkyllithium reagents like n-BuLi or t-BuLi.[4] To favor ortho-lithiation, using a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures is recommended.[4]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Use a higher reaction temperature. Consider a more reactive palladium precatalyst. |
| Slow Reductive Elimination | The use of bulky biaryl phosphine ligands is crucial here as they are known to accelerate this step. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. |
| Protodebromination (loss of Br) | This can occur if there are acidic protons in the reaction mixture. Ensure your base is non-nucleophilic and that all reagents are dry. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is essential. |
Issue 2: Unsuccessful Nucleophilic Aromatic Substitution (SNAr) for Quinazolinone Synthesis
| Potential Cause | Recommended Solution |
| Insufficiently Strong Base | A strong base is required for the cyclization step. Cesium carbonate (Cs₂CO₃) has been shown to be effective.[8][10] |
| Low Reaction Temperature | These reactions often require high temperatures (e.g., 135 °C) to proceed at a reasonable rate.[8][10] |
| Solvent Choice | A polar aprotic solvent like DMSO is typically used to facilitate the SNAr reaction.[8][10] |
| Competing Reactions | Ensure your starting materials are pure. Side reactions with impurities can lower the yield of the desired product. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2,3-Disubstituted Quinazolin-4-one via SNAr and Cyclization
This protocol is adapted from the work of Gao et al. on the synthesis of quinazolinones from 2-halobenzamides.[11]
Reaction Scheme:
A representative reaction for quinazolinone synthesis.
Materials:
-
This compound (1.0 mmol)
-
Substituted Amide (e.g., Benzamide) (2.5 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)
Procedure:
-
To a 25 mL sealed tube equipped with a magnetic stir bar, add this compound, the substituted amide, and cesium carbonate.
-
Under a nitrogen atmosphere, add anhydrous DMSO.
-
Seal the tube and place it in a preheated oil bath at 135 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting this Protocol:
Troubleshooting workflow for quinazolinone synthesis.
Data Summary Table
| Reaction Type | Key Challenge | Recommended Ligand | Recommended Base | Typical Temp. (°C) |
| Suzuki-Miyaura | Steric Hindrance | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 100-120 |
| Buchwald-Hartwig | Steric Hindrance | BrettPhos, RuPhos | NaOtBu, LiHMDS | 100-120 |
| SNAr (Quinazolinone) | Ring Activation | N/A | Cs₂CO₃ | 135 |
| Ortho-lithiation | Regioselectivity | N/A | LDA, LiTMP | -78 |
This technical support guide is intended to provide a solid foundation for your work with this compound. Due to the challenging nature of this substrate, optimization of the provided protocols for your specific coupling partners is likely to be necessary.
References
- Samanta, S. K., & Bera, M. K. (2023). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Synthesis, 55(16), 2561-2569.
- Directed (ortho) Metallation. (n.d.).
- Mills, R. J., Taylor, N. J., & Snieckus, V. (1985). Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the o-methyl group. The Journal of Organic Chemistry, 50(16), 2847–2855.
- Iqbal, M. A., Lu, L., Mehmood, H., Khan, D. M., & Hua, R. (2019).
- Iqbal, M. A., Lu, L., Mehmood, H., Khan, D. M., & Hua, R. (2019).
- Directed ortho metal
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones. (1992). The Journal of Organic Chemistry, 57(8), 2368–2376.
- Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. (2020). Organic Chemistry Frontiers, 7(15), 2006-2012.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry, 63(19), 10637-10686.
- Directed Ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2022). Molecules, 27(15), 4978.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. (n.d.). Benchchem.
- Palladium-Catalyzed Reactions. (2020).
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2020). Journal of the American Chemical Society, 142(31), 13268-13289.
- Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. (2021). Journal of the American Chemical Society, 143(32), 12536-12542.
- The Synthesis of Sterically Hindered Amides. (2014). CHIMIA International Journal for Chemistry, 68(4), 252-256.
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2020). Journal of the American Chemical Society, 142(40), 16973-16979.
- Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10583–10589.
- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). International Journal of Molecular Sciences, 23(8), 4426.
- Microreactor technology to buchwald-hartwig amination. (2009). U.S.
- Palladium-Catalyzed Regioselective Carbonylation of 2-Amino-2,3-Diphenylpropanoate to 5/6 Membered Benzolactams. (2021). The Journal of Organic Chemistry, 86(20), 14005-14014.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (n.d.). Benchchem.
- Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides. (2016).
- Reactions of hexafluorobenzene and pentafluorophenylamino compounds with amides and anilides (steric effects). (1977). Journal of Fluorine Chemistry, 9(6), 449-459.
- Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. (2018). The Journal of Organic Chemistry, 83(1), 570-577.
- Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012).
- Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. (2018). RSC Advances, 8(51), 29085-29089.
- Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021). Molecules, 26(23), 7249.
- A Concise and Efficient Approach to 2,6-Disubstituted 4-Fluoropyrimidines from α-CF3 Aryl Ketones. (2020). Synthesis, 52(02), 273-280.
- Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. (2021).
- Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). Molecules, 25(21), 4998.
- Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (2015). Organic & Biomolecular Chemistry, 13(28), 7734-7745.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
- Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. (2017). RSC Advances, 7(83), 52825-52829.
- Curtin-Hammett and steric effects in HOBt acylation regiochemistry. (2011). The Journal of Organic Chemistry, 76(13), 5236-5242.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- Cross-coupling of unactivated secondary boronic acids. (2015). W.O.
- Recent developments in transition metal catalysis for quinazolinone synthesis. (2019). Organic & Biomolecular Chemistry, 17(44), 9535-9552.
- Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. (2023). W.O.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Spectroscopic Analysis of 2-Bromo-6-fluorobenzamide
An in-depth guide to the spectroscopic analysis of 2-Bromo-6-fluorobenzamide.
Welcome to the technical support center for the spectroscopic analysis of this compound (CAS: 107485-63-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize spectroscopic techniques for the characterization and quality control of this important synthetic intermediate. Here, we address common challenges encountered during NMR, IR, and MS analysis in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide: Spectroscopic Analysis
This section addresses specific, practical problems you may encounter during your analysis.
¹H NMR Spectroscopy Issues
Question 1: The signals for my amide (-CONH₂) protons are very broad, or I can't see them at all. What is happening and how can I confirm their presence?
Answer: This is a classic issue when analyzing primary amides. The broadening or disappearance of N-H signals is typically due to two main factors: quadrupolar broadening and chemical exchange. The nitrogen nucleus (¹⁴N) has a quadrupole moment which can shorten the relaxation time of attached protons, leading to broader signals. More commonly, the amide protons are acidic and can exchange with trace amounts of water or acid in your deuterated solvent (e.g., CDCl₃).[1] This rapid exchange on the NMR timescale decouples the N-H protons from the rest of the molecule and broadens their signal, sometimes to the point of it merging with the baseline.
Troubleshooting Steps:
-
Ensure a Dry System: Use a freshly opened or properly dried NMR solvent. NMR solvents can absorb atmospheric moisture over time.[2] Adding a small amount of a drying agent like molecular sieves to your solvent bottle can help.
-
Perform a D₂O Exchange Experiment: This is a definitive test to identify exchangeable protons like those on an amide or alcohol.[1][2] See the protocol below.
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, potentially sharpening the N-H signals. Conversely, at higher temperatures, rotation around the C-N amide bond may become faster, which can also affect peak shape.[1]
-
Acquire Initial Spectrum: Prepare your sample of this compound in a solvent like CDCl₃ or DMSO-d₆ and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the amide protons should significantly decrease in intensity or disappear entirely in the second spectrum, confirming their identity.[1]
Question 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the protons?
Answer: The aromatic region of this compound is expected to show three distinct signals. The complexity arises from both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The fluorine atom at position 6 will couple to the proton at position 5 (ortho coupling, ³JHF) and to the proton at position 4 (meta coupling, ⁴JHF).
-
Expected Pattern: You should observe a triplet (or more accurately, a doublet of doublets with similar coupling constants) for H4, and two doublets of doublets for H3 and H5.
-
Solution: If one-dimensional analysis is ambiguous, 2D NMR spectroscopy is the most effective solution.
-
COSY (Correlation Spectroscopy): Will show correlations between adjacent protons (H3-H4, H4-H5), helping to establish the connectivity within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment if the ¹³C spectrum is assigned.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can be invaluable for confirming assignments through long-range couplings (e.g., from the amide protons to the carbonyl carbon).
-
Infrared (IR) Spectroscopy Issues
Question 1: My carbonyl (C=O) peak is broad and appears at a lower frequency than I expected for an amide.
Answer: The typical C=O stretch for a primary amide is a strong band around 1650 cm⁻¹.[3] However, its position and shape are highly sensitive to hydrogen bonding. In a solid-state (KBr pellet) or concentrated sample, extensive intermolecular hydrogen bonding between the amide N-H of one molecule and the C=O of another will lower the vibrational frequency (shift to a lower wavenumber) and broaden the peak.
Troubleshooting Steps:
-
Dilute the Sample: If you are running the sample in solution (e.g., in chloroform), try acquiring spectra at several different concentrations. As you dilute the sample, you disrupt intermolecular hydrogen bonding, which should result in a sharper C=O peak that shifts to a higher frequency.
-
Check Sample Preparation: If using a KBr pellet, ensure the sample is thoroughly ground and dry. Excess moisture can lead to peak broadening. For Attenuated Total Reflectance (ATR), ensure good contact between the sample and the crystal.
Question 2: Why do I see two peaks in the N-H stretching region (~3100-3500 cm⁻¹)?
Answer: This is a characteristic feature of a primary amide (-NH₂). The two bands arise from the asymmetric and symmetric N-H stretching vibrations.[4] The asymmetric stretch typically appears at a higher frequency (~3350 cm⁻¹) while the symmetric stretch is at a lower frequency (~3180 cm⁻¹). The presence of these two distinct peaks is strong evidence for the primary amide functional group. Like the carbonyl stretch, these peaks can be broadened by hydrogen bonding.
Mass Spectrometry (MS) Issues
Question 1: I see two prominent peaks of nearly equal intensity for my molecular ion, separated by 2 m/z units. Is my sample impure?
Answer: Your sample is likely pure. This is the classic isotopic signature of a compound containing one bromine atom.[5] Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.5% and 49.5%, respectively).[6][7] Therefore, the mass spectrometer detects two populations of your molecule: one containing ⁷⁹Br (the M⁺ peak) and one containing ⁸¹Br (the M+2 peak). This pattern is definitive evidence for the presence of a single bromine atom in your molecule and its fragments.
Question 2: My molecular ion peak is very weak or absent when using Electron Ionization (EI). How can I confirm the molecular weight?
Answer: Electron Ionization (EI) is a "hard" ionization technique that imparts a large amount of energy into the molecule, often leading to extensive fragmentation and a weak or non-existent molecular ion peak.[8] This is common for molecules with labile functional groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a weak molecular ion peak.
Frequently Asked Questions (FAQs)
-
Q: What are the expected starting materials or synthesis-related impurities I should look for?
-
A: Common starting materials for related compounds include 2-bromo-6-fluorotoluene or 2-bromo-6-fluorobenzaldehyde.[9][10][11] Check for their characteristic signals in your spectra. Also, be aware of residual solvents from purification, such as ethyl acetate or hexanes, which are common contaminants.[2]
-
-
Q: Can I use ¹⁹F NMR for this compound?
-
A: Absolutely. ¹⁹F NMR is an excellent technique for fluorine-containing compounds. You should expect a single resonance for the fluorine atom at position 6. The signal will be split by the adjacent protons (H-5) and potentially show smaller, long-range couplings. This can be a very clean way to assess the purity of your sample with respect to other fluorinated species.
-
-
Q: My NMR sample in CDCl₃ looks a bit cloudy, and the peaks are broad. What should I do?
-
A: Benzamides can sometimes have poor solubility in chloroform, especially if the sample is not perfectly dry. The cloudiness indicates partial insolubility or aggregation, which will severely broaden NMR signals.[12] Try using a more polar solvent like DMSO-d₆, where amides typically have excellent solubility. Alternatively, warming the sample might improve solubility, but be mindful of the solvent's boiling point.[12]
-
Reference Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Table 1: Expected NMR Data (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations & Notes |
| C=O | - | ~165 | Carbonyl carbon. |
| C-Br | - | ~115-120 | C-Br bond deshields less than C-F. |
| C-F | - | ~158-162 (doublet) | Large ¹JCF coupling constant. |
| C-CONH₂ | - | ~135-140 | |
| Ar-CH | ~7.2 - 7.8 | ~115-135 | Aromatic protons and carbons. |
| -CONH₂ | ~7.5 and ~8.0 (broad) | - | Two distinct, broad signals due to slow C-N bond rotation. Exchangeable with D₂O. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| Amide N-H | Asymmetric & Symmetric Stretch | 3350 & 3180 | Medium, two distinct peaks, can be broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak |
| Amide C=O | "Amide I" band | 1650 - 1680 | Strong, sharp (in dilute solution) or broad (solid) |
| Amide N-H | "Amide II" bend | 1600 - 1640 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium, often multiple sharp peaks |
| C-F | Stretch | 1200 - 1250 | Strong |
| C-Br | Stretch | 550 - 650 | Medium to strong |
Table 3: Expected Mass Spectrometry Fragments (Electron Ionization)
| m/z Value | Proposed Fragment Identity | Notes |
| 217/219 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.[5] |
| 201/203 | [M - NH₂]⁺ | Loss of the amino radical. |
| 173/175 | [M - CONH₂]⁺ | Loss of the carboxamide radical. |
| 138 | [M - Br]⁺ | Loss of a bromine radical. This fragment will not have the M+2 pattern. |
| 94 | [C₆H₃F]⁺ | Benzene ring fragment after loss of Br and CONH₂. |
References
- Benchchem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
- Specac Ltd. Interpreting Infrared Spectra.
- The Royal Society of Chemistry. Supporting Information.
- SpectraBase. This compound.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chemistry Steps. Interpreting IR Spectra.
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
- University of Central Florida. INFRARED SPECTROSCOPY (IR).
- PubChem. 2-Bromo-6-fluorobenzaldehyde.
- Matrix Scientific. 2-Bromo-6-fluoro-N-(2-fluoroethyl)benzamide.
- SpectraBase. 2-Bromo-6-fluorobenzaldehyde - Optional[FTIR] - Spectrum.
- PubChem. 2-Bromobenzamide.
- ChemScene. 2-Bromo-6-fluorobenzaldehyde.
- Ossila. 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.
- ChemicalBook. This compound | 107485-63-2.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- PubChem. 2-Bromo-6-fluoro-N-methyl-N-phenylbenzamide.
- Oakwood Chemical. This compound.
- ChemicalBook. 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum.
- ChemicalBook. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum.
- ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.
- Chemistry LibreTexts. 5.2 Mass Spectrometry.
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting.
- Valdosta State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- ChemicalBook. 2-Fluorobenzamide(445-28-3) 1 H NMR.
- Benchchem. A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6.
- Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Benchchem. troubleshooting peak splitting in NMR analysis of 2-phenylpropanamide.
- ResearchGate. How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ossila.com [ossila.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of 2-Bromo-6-fluorobenzamide
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
I. Core Principles of Handling Halogenated Aromatic Compounds
This compound is a halogenated aromatic compound. This class of chemicals requires stringent safety protocols due to its potential for irritation and environmental persistence.[1][2] The foundational principle for handling this compound is to minimize all personal contact, including inhalation of dust and direct contact with skin and eyes.[3] All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
II. Troubleshooting Guide: Handling and Storage
Users may encounter various issues during the handling and storage of this compound. The following table outlines common problems, their probable causes, and scientifically grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Caking or clumping of the solid compound | Absorption of moisture from the atmosphere. | Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] Consider using a desiccator for long-term storage. |
| Static discharge when transferring the powder | Dry laboratory environment and the inherent properties of the fine powder. | Use non-sparking tools and consider grounding equipment.[4] Maintain a moderate level of humidity in the laboratory if possible. |
| Contamination of the work area | Improper handling techniques, such as weighing the compound in an open bench environment. | Always handle and weigh this compound within a chemical fume hood to contain any airborne particles.[1] Use appropriate tools like spatulas to minimize spills.[3] |
| Degradation of the compound | Exposure to incompatible materials or improper storage conditions (e.g., high temperatures, direct sunlight). | Store away from incompatible materials. Keep containers securely sealed when not in use and avoid physical damage to containers.[3] |
III. Experimental Workflow: Spill Management
A spill of this compound, while not a common occurrence with proper handling, requires a swift and systematic response to mitigate exposure and contamination. The following diagram outlines the decision-making process for managing a spill.
Caption: Decision workflow for managing a this compound spill.
IV. Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
-
A2: At a minimum, you should wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat or chemical-resistant coveralls.[3][6] For handling larger quantities or when there is a risk of generating dust, a NIOSH-approved particulate respirator is recommended.[3][7]
-
-
Q3: How should I properly store this compound in the laboratory?
-
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] It should be kept away from incompatible materials, though specific incompatibilities are not well-documented and standard prudent practices should be followed.
-
Disposal
-
Q4: How should I dispose of waste this compound?
-
Q5: Can I mix this compound waste with other organic solvent waste?
-
Q6: What is the procedure for disposing of empty this compound containers?
-
A6: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous halogenated waste.[1][4] After rinsing, the container can be managed for recycling or disposal according to your institution's guidelines, which may involve puncturing it to prevent reuse.[4]
-
Emergency Procedures
-
Q7: What should I do in case of accidental skin or eye contact?
-
Q8: What are the first aid measures for inhalation?
V. References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
J&K Scientific LLC. (2021-09-02). Chemical spill cleanup procedures. [Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
PubChem. 2-Bromo-6-fluorobenzaldehyde. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]
-
Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS#: 107485-63-2 [m.chemicalbook.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
Technical Support Center: Achieving ≥99.0% Purity for 2-Bromo-6-fluorobenzamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the purification of 2-Bromo-6-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate at a purity level of ≥99.0%. Achieving this benchmark is critical for ensuring the reliability of downstream applications and the integrity of final products. This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Impurity Profile
Achieving high purity begins with understanding the potential impurities. The synthetic route to this compound, typically involving the amidation of 2-bromo-6-fluorobenzoic acid or its derivatives, can introduce several common contaminants.[1][2][3][4]
Frequently Asked Questions: Impurity Identification
Q1: What are the most common impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic method. However, the most frequently encountered impurities fall into three categories:
-
Unreacted Starting Materials: The most common impurity is often the starting carboxylic acid, 2-bromo-6-fluorobenzoic acid, due to incomplete conversion.[5][6] Depending on the route, precursors like 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzonitrile might also be present.[7][8][9]
-
Reaction Byproducts: Direct amidation reactions can produce various byproducts.[4] If an acyl chloride intermediate is used, hydrolysis can regenerate the starting carboxylic acid.
-
Residual Solvents and Reagents: Solvents used during the reaction or workup (e.g., DMF, Ethyl Acetate, Dichloromethane) and reagents like coupling agents or bases (e.g., pyridine) can be retained in the crude product.[10][11]
Table 1: Common Impurities and Their Characteristics
| Impurity | Source | Chemical Class | Removal Strategy |
| 2-Bromo-6-fluorobenzoic acid | Incomplete reaction/Hydrolysis | Acidic | Acid/Base Extraction, Column Chromatography, Recrystallization |
| Amine Reagents (e.g., Pyridine) | Synthesis | Basic | Acid/Base Extraction |
| Coupling Agents (e.g., DCC, EDC) | Synthesis | Neutral/Basic | Column Chromatography, Solvent Wash |
| Reaction Solvents (e.g., DMF) | Synthesis/Workup | Neutral | High-vacuum drying, Recrystallization |
| Isomeric Byproducts | Side reactions | Neutral | Column Chromatography, Recrystallization |
Section 2: Strategic Purification Workflow
A systematic approach is essential for efficiently achieving high purity. The choice of purification technique should be guided by the nature and quantity of the impurities present. A multi-step approach is often necessary to remove different classes of impurities effectively.
The following workflow provides a logical decision-making process for purifying this compound.
Caption: Logical workflow for the purification of this compound.
Section 3: Troubleshooting Recrystallization
Recrystallization is the most powerful technique for purifying moderately impure crystalline solids. Its success hinges on the proper selection of a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[11][12]
Frequently Asked Questions: Recrystallization
Q1: My product "oiled out" as a liquid instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated above the compound's melting point.[11][13] This is often caused by a high impurity load depressing the melting point.
-
Solution 1: Increase Solvent Volume. Add more hot solvent to fully dissolve the oil and ensure the compound is fully solvated.[11][13][14]
-
Solution 2: Use a Mixed Solvent System. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol). Then, while hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify, then allow to cool slowly.[11]
-
Solution 3: Lower the Temperature. Use a solvent with a lower boiling point to avoid melting the product.
Q2: Crystallization is happening too quickly, potentially trapping impurities. How can I slow it down?
A2: Rapid crystallization leads to the inclusion of impurities in the crystal lattice.[14]
-
Solution: Reheat the solution and add a small excess of the hot solvent (e.g., 5-10% more volume). Insulate the flask by placing it on a cork ring and covering it with a watch glass to slow the cooling process.[13][14]
Q3: No crystals are forming even after the solution has cooled in an ice bath. What are my next steps?
A3: This indicates that the solution is not supersaturated, likely due to using too much solvent.
-
Solution 1: Induce Crystallization. Scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[11][14] If available, add a single seed crystal of the pure product.
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the product, and then attempt to cool it again.[14]
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (see Table 2) to find a suitable system. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove it.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Characteristics |
| Ethanol | 78 | Good general-purpose solvent; often used in a mixture with water.[11] |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Good for moderately polar compounds; can be paired with hexane.[10][11] |
| Toluene | 111 | Good for less polar compounds, higher boiling point requires careful handling. |
| Water | 100 | Product is likely insoluble; best used as an anti-solvent with a miscible organic solvent. |
Section 4: Troubleshooting Column Chromatography
When recrystallization is ineffective due to the presence of multiple impurities or an oily product, flash column chromatography is the method of choice.[15] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[16]
Frequently Asked Questions: Column Chromatography
Q1: My compound and an impurity are not separating well. How do I improve the resolution?
A1: Poor separation means the eluent polarity is not optimized.
-
Solution: Adjust the eluent system. For this compound, a hexane/ethyl acetate system is common.[11] If the compounds are eluting too quickly and together (high Rf value), decrease the polarity by reducing the proportion of ethyl acetate. If they are moving too slowly, increase the polarity. Using a shallow solvent gradient (gradually increasing the polarity during the run) can significantly improve separation.[11]
Q2: My compound appears to be decomposing on the silica gel. What are my options?
A2: Silica gel is acidic and can cause decomposition of sensitive compounds.
-
Solution 1: Deactivate the Silica. Prepare a slurry of the silica gel in the eluent containing 1-2% triethylamine to neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina or Florisil.[15]
Q3: My compound is stuck at the top of the column. What went wrong?
A3: This occurs when the eluent is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the eluent. For very polar compounds, it may be necessary to add a small percentage (1-5%) of methanol to the eluent system.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.[12] A common starting point is a 9:1 to 4:1 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use air pressure to pack it into a uniform, bubble-free bed.[16][17] Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Purity Analysis and Confirmation
After purification, the final purity must be confirmed using a validated analytical method. HPLC is the industry standard for purity assessment, while qNMR offers an orthogonal and absolute quantification method.[18][19]
Caption: Workflow for analytical confirmation of product purity.
Table 3: Comparison of Primary Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity.[19] | Direct measurement against a certified internal standard.[19] |
| Primary Use | Purity and impurity profiling.[18] | Absolute assay and purity determination. |
| Specificity | High, especially with a Diode Array Detector (DAD). | Very high, provides structural information on impurities. |
| Sensitivity | Very high, capable of detecting trace-level impurities. | Lower sensitivity compared to HPLC. |
| Advantages | Excellent for separating complex mixtures and detecting minor impurities. | Primary analytical method; does not require a reference standard of the analyte. |
References
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
- Kelly, C. B., et al. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". The Journal of Organic Chemistry. (2013-04-16).
- University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Clark, J. the preparation of amides. Chemguide.
- Kelly, C. B., et al. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". PMC.
- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025-08-10).
- Chemistry LibreTexts. Making Amides from Carboxylic Acids. (2023-01-22).
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Senzer, B. D., et al. "Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses. (2025-06-19).
- ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014-04-08).
- Lisa Nichols. Column Chromatography. (2022-02-13). YouTube.
- ChemUniverse. This compound [P86072].
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- SIELC Technologies. Separation of N-Bromo-2,6-dichlorobenzamide on Newcrom R1 HPLC column.
- PubChem. 2-Bromo-6-fluorobenzaldehyde.
- PubChem. 2-Bromobenzamide.
- PubChem. 2-Bromo-6-fluorobenzonitrile.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-6-fluorobenzoic acid 97 2252-37-1 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ossila.com [ossila.com]
- 8. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Bromo-6-fluorobenzamide for the Research Scientist
For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-6-fluorobenzamide is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, complete with experimental data and detailed protocols to empower you to make informed decisions for your research.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two principal precursors: 2-Bromo-6-fluorobenzoic acid and 2-Bromo-6-fluorobenzonitrile. The choice between these starting materials dictates the subsequent chemical transformations and presents distinct advantages and challenges in terms of reaction conditions, scalability, and potential impurities. This guide will dissect these two pathways, offering a critical evaluation of each.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Amidation of 2-Bromo-6-fluorobenzoic acid | Method 2: Controlled Hydrolysis of 2-Bromo-6-fluorobenzonitrile |
| Starting Material | 2-Bromo-6-fluorobenzoic acid | 2-Bromo-6-fluorobenzonitrile |
| Key Transformation | Amide bond formation | Partial hydrolysis of a nitrile |
| Typical Reagents | Oxalyl chloride/ammonia, EDC/HOBt, HATU | Hydrogen peroxide, sodium hydroxide, or acid catalysis (e.g., TFA/H₂SO₄) |
| Advantages | High yields, well-established chemistry, multiple activation methods available. | Potentially fewer steps if the nitrile is readily available, can be a greener approach. |
| Disadvantages | May require an additional step to form the acid chloride, coupling agents can be expensive. | Risk of over-hydrolysis to the carboxylic acid, requires careful control of reaction conditions. |
| Scalability | Generally good, especially the acid chloride route. | Can be challenging to control selectivity on a large scale. |
Method 1: Amidation of 2-Bromo-6-fluorobenzoic acid
This classical approach to amide synthesis involves the activation of the carboxylic acid group of 2-Bromo-6-fluorobenzoic acid, followed by nucleophilic attack by an ammonia source. The primary advantage of this method lies in the robustness and high efficiency of amide bond formation.
Mechanistic Considerations
The conversion of a carboxylic acid to a primary amide can be achieved through several pathways. A common and cost-effective method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then readily attacked by ammonia to form the amide.
Alternatively, peptide coupling reagents can be employed for a direct, one-pot amidation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to aminolysis.[1][2]
Workflow for the amidation of 2-Bromo-6-fluorobenzoic acid.
Experimental Protocol (Adapted from a general procedure)
Step 1: Formation of the Acyl Chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend 2-Bromo-6-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-6-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Cool a solution of aqueous ammonia (excess, e.g., 28-30% solution) in a separate flask in an ice bath.
-
Dissolve the crude 2-bromo-6-fluorobenzoyl chloride from the previous step in a minimal amount of anhydrous aprotic solvent (e.g., DCM or THF).
-
Slowly add the solution of the acyl chloride to the cooled ammonia solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or silica gel chromatography.
Method 2: Controlled Hydrolysis of 2-Bromo-6-fluorobenzonitrile
An alternative route to this compound is the partial hydrolysis of 2-Bromo-6-fluorobenzonitrile. This method can be advantageous if the nitrile is a more readily available or cost-effective starting material. The key challenge in this approach is to arrest the hydrolysis at the amide stage and prevent the formation of the corresponding carboxylic acid.[4][5]
Mechanistic Considerations
The hydrolysis of nitriles can be catalyzed by either acid or base. In both cases, the amide is an intermediate.[5] To isolate the amide, the reaction conditions must be carefully controlled. Alkaline hydrolysis, often employing hydrogen peroxide, is a common method for the selective conversion of nitriles to amides.[6] The hydroperoxide anion acts as the nucleophile, and the subsequent steps lead to the formation of the amide with the release of oxygen. Acid-catalyzed hydrolysis can also be controlled to favor the amide, for instance, by using a mixture of trifluoroacetic acid (TFA) and sulfuric acid.[5]
Reaction pathway for the controlled hydrolysis of 2-Bromo-6-fluorobenzonitrile.
Experimental Protocol (Adapted from a general procedure for nitrile hydrolysis)
-
In a round-bottom flask, dissolve 2-Bromo-6-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0-3.0 eq).
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (e.g., 30% aqueous solution, 2.0-5.0 eq), maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to decompose any remaining hydrogen peroxide.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or silica gel chromatography.
Synthesis of Precursors
A comprehensive guide would be incomplete without mentioning the synthesis of the starting materials.
-
2-Bromo-6-fluorobenzoic acid can be synthesized from 2-bromo-6-fluorobenzonitrile by complete hydrolysis, for example, by refluxing with a 1M solution of potassium hydroxide for 48 hours, followed by acidification, with a reported yield of 95%.[7] Another route involves a multi-step synthesis starting from o-fluorobenzonitrile, which includes nitration, nitro reduction, bromination, and a diazo-deamination/hydrolysis sequence.[4]
-
2-Bromo-6-fluorobenzonitrile can be prepared from 2-amino-6-fluorobenzonitrile via a Sandmeyer-type reaction using sodium nitrite, hydrobromic acid, and copper(I) bromide, with a reported yield of 70%.
Conclusion
Both the amidation of 2-Bromo-6-fluorobenzoic acid and the controlled hydrolysis of 2-Bromo-6-fluorobenzonitrile are viable methods for the synthesis of this compound. The choice of method will ultimately depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for controlling reaction conditions. For high-yielding and scalable syntheses, the conversion of the carboxylic acid via its acyl chloride is a well-trodden and reliable path. However, for a potentially more atom-economical route, the controlled hydrolysis of the nitrile presents an attractive alternative, provided that the reaction can be carefully monitored to prevent over-hydrolysis.
References
- Organic Syntheses. (n.d.). PREPARATION OF {2-[TRANS-2-(4-FLUOROPHENYL)VINYL]-3-NITROPHENYL}-1-PYRROLIDINYLMETHANONE.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- ResearchGate. (2023, January 5). (PDF) Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Guide to the Isomeric World of Bromo-fluorobenzamides: Differentiating 2-Bromo-6-fluorobenzamide from its Positional Isomers
In the intricate landscape of pharmaceutical and agrochemical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and pharmacokinetic properties. Consequently, the ability to unambiguously differentiate between these isomers is a cornerstone of chemical research and quality control. This guide provides an in-depth spectroscopic comparison of 2-Bromo-6-fluorobenzamide and its positional isomers, offering researchers, scientists, and drug development professionals a practical framework and supporting experimental insights to confidently distinguish these closely related compounds.
We will delve into the nuances of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that govern the observed spectral differences. By understanding why the spectra differ, researchers can move beyond simple pattern recognition to a more profound and predictive understanding of their molecules.
The Challenge of Isomerism in Drug Development
The seemingly subtle shift of a halogen atom on a benzamide scaffold can dramatically alter its interaction with biological targets. For instance, the placement of bromo and fluoro substituents in this compound influences the molecule's conformation and electronic distribution, which in turn dictates its binding affinity to enzymes and receptors. An isomeric impurity, even in trace amounts, could lead to off-target effects or reduced efficacy. Therefore, robust analytical methods for isomer differentiation are not merely a matter of academic curiosity but a critical component of ensuring drug safety and efficacy.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy provides a rapid and non-destructive method for identifying functional groups and obtaining a unique "fingerprint" of a molecule. The position of absorption bands in an FTIR spectrum corresponds to the vibrational frequencies of specific bonds within the molecule. For this compound and its isomers, key vibrational modes include the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, and various aromatic C-H and C-C bending and stretching vibrations.
Interpreting the Spectra: The Influence of Halogen Position
The electronic effects of the bromine and fluorine substituents—inductive (-I) and resonance (-R or +R)—play a significant role in modulating the vibrational frequencies of nearby bonds. The strong electron-withdrawing nature of fluorine and bromine will influence the C=O bond polarity and, consequently, its stretching frequency. Furthermore, the pattern of substitution on the aromatic ring gives rise to a characteristic set of absorption bands in the "fingerprint region" (below 1500 cm⁻¹), which can be used to distinguish between different isomeric forms.
For example, the ortho-substitution in this compound can lead to intramolecular hydrogen bonding between the amide N-H and the fluorine atom, which would be absent in its meta and para isomers. This interaction can cause a noticeable shift in the N-H and C=O stretching frequencies.
Table 1: Characteristic FTIR Absorption Bands for Bromo-fluorobenzamide Isomers
| Vibrational Mode | This compound (Predicted) | 2-Bromo-4-fluorobenzamide (Predicted) | 4-Bromo-2-fluorobenzamide (Predicted) | General Range for Substituted Benzamides |
| N-H Stretch (asym/sym) | ~3400, ~3200 cm⁻¹ | ~3450, ~3250 cm⁻¹ | ~3450, ~3250 cm⁻¹ | 3400-3100 cm⁻¹ |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ | ~1670 cm⁻¹ | ~1675 cm⁻¹ | 1680-1630 cm⁻¹ |
| N-H Bend (Amide II) | ~1620 cm⁻¹ | ~1610 cm⁻¹ | ~1600 cm⁻¹ | 1640-1550 cm⁻¹ |
| C-F Stretch | ~1250 cm⁻¹ | ~1230 cm⁻¹ | ~1240 cm⁻¹ | 1350-1100 cm⁻¹ |
| C-Br Stretch | ~680 cm⁻¹ | ~700 cm⁻¹ | ~690 cm⁻¹ | 750-550 cm⁻¹ |
| Aromatic C-H Out-of-Plane Bending | ~800-750 cm⁻¹ | ~850-800 cm⁻¹ | ~820-770 cm⁻¹ | 900-690 cm⁻¹ |
Note: The predicted values are based on typical ranges for substituted benzamides and may vary slightly based on the specific isomer and experimental conditions. An experimental FTIR spectrum for this compound is available from SpectraBase[1].
Experimental Protocol for FTIR Analysis
Caption: Workflow for FTIR analysis of bromo-fluorobenzamide isomers.
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. A small amount of the powdered sample is placed directly onto the diamond crystal of the ATR accessory.
-
Pressure Application: Firm and even pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei (most commonly ¹H and ¹³C), NMR provides detailed information about the connectivity and spatial arrangement of atoms. For the bromo-fluorobenzamide isomers, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy: The Proton Environment
The chemical shift (δ) of a proton in an ¹H NMR spectrum is highly sensitive to its electronic environment. The electron-withdrawing or -donating effects of the bromine and fluorine substituents, as well as the amide group, will cause the aromatic protons to resonate at different frequencies. The coupling patterns (splitting) between adjacent protons provide crucial information about their relative positions on the aromatic ring.
In this compound, the protons are situated in a highly substituted and electronically complex environment. The proton ortho to the fluorine and meta to the bromine will experience a different shielding effect compared to a proton in, for example, 4-bromo-2-fluorobenzamide.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom directly bonded to the electronegative fluorine will exhibit a large downfield shift and will also show coupling to the ¹⁹F nucleus (¹JCF). Similarly, the carbon bonded to bromine will be shifted downfield, although to a lesser extent than the fluorine-bearing carbon. The number of unique carbon signals in the spectrum can also reveal the symmetry of the molecule.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluoro-environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus will vary significantly depending on the substitution pattern of the aromatic ring. This makes ¹⁹F NMR an excellent tool for distinguishing between fluoro-isomers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Bromo-fluorobenzamide Isomers
| Compound | Predicted ¹H NMR Chemical Shifts (Aromatic Protons) | Predicted ¹³C NMR Chemical Shifts (Aromatic Carbons) |
| This compound | 7.2-7.8 (complex multiplet) | 110-165 (6 signals, including C-F and C-Br) |
| 2-Bromo-4-fluorobenzamide | 7.0-7.9 (three distinct signals) | 115-168 (6 signals, including C-F and C-Br) |
| 4-Bromo-2-fluorobenzamide | 7.1-8.0 (three distinct signals) | 112-163 (6 signals, including C-F and C-Br) |
Note: These are generalized predictions. Actual chemical shifts depend on the solvent and other experimental conditions. Data for related benzamide derivatives can be found in the literature[1].
Experimental Protocol for NMR Analysis
Caption: General workflow for NMR analysis of bromo-fluorobenzamide isomers.
-
Sample Preparation: Dissolve 5-10 mg of the benzamide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H, ¹³C, or ¹⁹F nuclei.
-
Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. Chemical shifts, coupling constants, and signal integrations are then analyzed to determine the structure.
Mass Spectrometry: Weighing the Molecules and Their Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Interpreting the Mass Spectra
For this compound and its isomers, the electron ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (218.03 g/mol ). Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation pattern will be influenced by the positions of the bromo and fluoro substituents. Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation, and the loss of the entire amide group. The presence of the halogen atoms will also lead to characteristic fragment ions. For example, the loss of a bromine radical followed by the loss of carbon monoxide is a plausible fragmentation pathway.
Table 3: Key Mass Spectrometry Data for Bromo-fluorobenzamide Isomers (C₇H₅BrFNO)
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Interpretation |
| [M]⁺ | 217/219 | Molecular Ion |
| [M - NH₂]⁺ | 201/203 | Loss of amino group |
| [M - CONH₂]⁺ | 174/176 | Loss of amide group |
| [C₆H₃FBr]⁺ | 174/176 | Bromofluorophenyl cation |
| [C₆H₄F]⁺ | 95 | Fluorophenyl cation (after loss of Br and CO) |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation (after loss of F and CO) |
Note: The relative intensities of these fragments will vary depending on the isomer and the ionization conditions. Mass spectral data for 4-bromo-2-fluoro-N-methylbenzamide shows an [M+H]⁺ peak at m/z 232[2].
Experimental Protocol for Mass Spectrometry Analysis
Caption: A generalized workflow for mass spectrometry analysis.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation of mixtures or directly via a heated probe for pure solids.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI) to form positively charged ions (molecular ions and fragment ions).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of this compound and its positional isomers requires a synergistic application of multiple spectroscopic techniques. While FTIR provides a rapid fingerprint and functional group information, NMR spectroscopy offers the definitive map of the molecular structure. Mass spectrometry complements these techniques by providing the molecular weight and valuable fragmentation data.
By carefully analyzing and comparing the data from each of these methods, and by understanding the fundamental principles that govern the spectral differences, researchers can confidently and accurately characterize these important chemical entities. This rigorous analytical approach is indispensable for ensuring the quality, safety, and efficacy of the next generation of pharmaceuticals and agrochemicals.
References
- The Royal Society of Chemistry. Supporting Information for a publication.
- SpectraBase. This compound. [Link]
- NIST WebBook. Benzamide, N-(4-fluorophenyl)-2-bromo-. [Link]
- PubChem. 4-Bromo-2-fluorobenzamide. [Link]
- MDPI.
- PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. [Link]
Sources
reactivity of 2-Bromo-6-fluorobenzamide vs 2-Chloro-6-fluorobenzamide
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-6-fluorobenzamide and 2-Chloro-6-fluorobenzamide
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, scalability, and cost. Among the versatile building blocks available, ortho-dihaloaromatic systems are paramount. This guide provides a detailed, objective comparison of the reactivity profiles of two closely related synthetic intermediates: this compound and 2-Chloro-6-fluorobenzamide. Our analysis moves beyond simple declarations of reactivity, delving into the fundamental chemical principles and providing practical, data-driven insights to guide your synthetic strategy.
The Fundamental Dichotomy: Bond Energy vs. Electronegativity
The divergent reactivity of these two molecules is rooted in the intrinsic properties of the halogen atoms. Two key factors dictate their behavior in the most common synthetic transformations: the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the halogen's electronegativity.
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond. The BDE for a typical aryl bromide is around 84 kcal/mol, whereas for an aryl chloride, it is approximately 97 kcal/mol[1]. This energy difference is the dominant factor in reactions where the cleavage of the C-X bond is the rate-determining step, most notably in transition metal-catalyzed cross-coupling reactions.[2]
-
Electronegativity: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond, rendering the attached ipso-carbon more electrophilic. This electronic effect is the primary driver in reactions involving nucleophilic attack on the aromatic ring, such as Nucleophilic Aromatic Substitution (SNAr).[2][3]
This fundamental trade-off is the conceptual core of this guide. The choice between the bromo- and chloro-analogs is not about which is "better," but which is better suited for a specific, intended transformation.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are foundational in modern drug discovery for constructing C-C, C-N, and C-O bonds. The catalytic cycle for these transformations invariably begins with the oxidative addition of the aryl halide to a Pd(0) complex.[4]
The Decisive Step: Oxidative Addition
This initial oxidative addition step is frequently the rate-limiting part of the catalytic cycle, and its rate follows the trend of C-X bond strength: I > Br > Cl > F.[2][5][6] The weaker C-Br bond of This compound allows for a lower activation energy for this step, resulting in faster reaction kinetics and often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to its chloro-analog.
Conversely, the stronger C-Cl bond in 2-Chloro-6-fluorobenzamide makes oxidative addition more challenging.[7][8] To achieve comparable reaction rates, one must often employ more forcing conditions or, more strategically, use highly active catalyst systems. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or Xantphos) or N-heterocyclic carbenes (NHCs) are designed specifically to enhance the electron density at the palladium center, thereby facilitating the cleavage of the robust C-Cl bond.[5][7][8]
Comparative Experimental Data (Suzuki-Miyaura Coupling)
To illustrate this reactivity difference, consider a representative Suzuki-Miyaura coupling with phenylboronic acid.
| Parameter | This compound | 2-Chloro-6-fluorobenzamide | Rationale |
| Catalyst System | Pd(OAc)₂, SPhos (2 mol%) | Pd(OAc)₂, SPhos (5 mol%) | The more challenging oxidative addition for the aryl chloride necessitates a higher catalyst loading for efficient turnover.[9] |
| Temperature | 80 °C | 110 °C | A higher thermal energy is required to overcome the larger activation barrier of C-Cl bond cleavage. |
| Reaction Time | 4 hours | 16 hours | Reflects the significantly faster kinetics of oxidative addition for the C-Br bond. |
| Expected Yield | >90% | ~85% | With optimized conditions, high yields are achievable for both, but the bromo-compound typically provides more consistent and robust results under milder conditions. |
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a diagram illustrating a typical experimental workflow for this class of reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing heteroatom nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]
The Decisive Factor: Ring Electrophilicity
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3] These groups are essential for stabilizing the negative charge of the Meisenheimer complex.
In our comparison, both the fluoro and benzamide groups act as activating EWGs. However, the key difference lies in the halogen at position 2. Due to chlorine's higher electronegativity, 2-Chloro-6-fluorobenzamide possesses a more electron-deficient aromatic ring than its bromo-counterpart. This heightened electrophilicity makes it more susceptible to attack by nucleophiles. Consequently, the chloro-compound will typically react faster and under milder conditions in SNAr reactions.[2]
This reactivity pattern (F > Cl > Br > I) in SNAr is the inverse of that observed in palladium-catalyzed cross-couplings and is a classic example of mechanism-dependent reactivity.[3]
SNAr Reaction Mechanism
The diagram below outlines the accepted addition-elimination mechanism for SNAr.
Caption: The general two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocols
The following protocols are robust starting points. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Objective: To synthesize 2',6'-difluoro-[1,1'-biphenyl]-2-carboxamide.
-
Materials:
-
This compound (1.0 eq)
-
(2-Fluorophenyl)boronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, (2-fluorophenyl)boronic acid, and K₃PO₄.
-
Seal the flask with a septum, and purge with argon for 15 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the anhydrous dioxane. Add this catalyst solution to the Schlenk flask via syringe.
-
Add the degassed water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: SNAr Reaction of 2-Chloro-6-fluorobenzamide with an Amine
-
Objective: To synthesize 2-(diethylamino)-6-fluorobenzamide.
-
Materials:
-
2-Chloro-6-fluorobenzamide (1.0 eq)
-
Diethylamine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a sealed reaction vial, combine 2-Chloro-6-fluorobenzamide and potassium carbonate.
-
Add DMSO, followed by the diethylamine.
-
Seal the vial tightly and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water, which should precipitate the product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMSO and salts.
-
Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Summary and Strategic Recommendations
The choice between this compound and 2-Chloro-6-fluorobenzamide is a classic case of balancing reactivity with cost and synthetic strategy.
| Feature | This compound | 2-Chloro-6-fluorobenzamide |
| Primary Reactivity | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Key Advantage | High reactivity in C-X bond cleavage; allows for milder conditions. | More reactive in SNAr; generally lower cost and more readily available. |
| Key Disadvantage | Higher cost; less reactive in SNAr. | Lower reactivity in cross-coupling; requires more forcing conditions or advanced catalysts. |
| Best For... | Rapid and efficient synthesis of complex biaryls or heteroaryls via Suzuki, Buchwald-Hartwig, etc. | Cost-effective synthesis via displacement with N, O, or S nucleophiles. |
Strategic Recommendation: For discovery chemistry where speed and reaction robustness are paramount, the higher reactivity of This compound in versatile cross-coupling reactions often justifies its higher cost. For process development and scale-up, particularly if the key transformation is an SNAr reaction, the economic advantage of 2-Chloro-6-fluorobenzamide makes it the superior choice. If a cross-coupling of the chloro-analog is required, investment in optimizing a modern, highly active catalyst system is essential for an efficient process.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts.
- Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. (n.d.). PMC.
- A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. Benchchem.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6. Benchchem.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). PMC.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Halogenated Benzamide Derivatives for Drug Discovery and Materials Science
Introduction: The Strategic Role of Halogenation in Benzamide Synthesis
Halogenated benzamides are a cornerstone in modern medicinal chemistry and materials science. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzamide scaffold is a widely adopted strategy to modulate a molecule's physicochemical and pharmacological properties.[1] Halogenation can profoundly influence lipophilicity, metabolic stability, binding affinity, and selectivity for biological targets.[1] This has led to the development of numerous successful drugs, such as the chlorinated antidepressant Moclobemide and the dihalogenated antipsychotic Raclopride.[1] Furthermore, these derivatives serve as versatile synthetic intermediates, particularly in cross-coupling reactions, where the nature of the halogen dictates the reactivity and synthetic strategy.[2]
This guide provides a comparative analysis of synthetic methodologies for preparing fluoro-, chloro-, bromo-, and iodo-benzamide derivatives. We will delve into the causality behind experimental choices, provide field-proven insights into various synthetic routes, and present supporting experimental data to empower researchers in making informed decisions for their synthetic campaigns.
General Synthetic Strategies: Two Primary Pathways
The synthesis of halogenated benzamides can be broadly categorized into two strategic approaches: the direct halogenation of a pre-formed benzamide scaffold or the amidation of a pre-halogenated benzoic acid derivative. The choice between these pathways is often dictated by the desired regioselectivity, the nature of the halogen, and the availability of starting materials.
Caption: Overview of the two primary synthetic routes to halogenated benzamides.
Comparative Synthesis of Halogenated Benzamide Derivatives
The choice of halogen significantly impacts the synthetic strategy. The following sections provide a comparative overview of the most effective methods for introducing each halogen onto the benzamide core.
Fluorinated Benzamides: The Challenge of Fluorine Introduction
Direct electrophilic fluorination of benzamides is often challenging due to the high reactivity of fluorinating agents. Therefore, indirect methods are more commonly employed.
-
Balz-Schiemann Reaction: A classical method that involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aniline. This method is particularly useful for introducing fluorine at specific positions.
-
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for synthesizing fluorinated benzamides, especially when the aromatic ring is activated by electron-withdrawing groups. The reactivity of 1-halo-2,4-dinitrobenzenes with nucleophiles, for instance, is significantly higher for the fluorinated substrate compared to its chlorinated counterpart.[3] This is attributed to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.[3]
Chlorinated and Brominated Benzamides: Established Methodologies
Chlorine and bromine can be readily introduced into the benzamide ring through several well-established methods.
-
Electrophilic Halogenation: Direct chlorination or bromination of the benzamide ring using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is a common approach. The regioselectivity is governed by the electronic properties of the substituents on the ring.
-
Sandmeyer Reaction: This reaction provides a reliable route to chloro- and bromo-benzamides from the corresponding amino-benzamides.[4] The process involves the conversion of the primary aromatic amine to a diazonium salt, which is then treated with a copper(I) halide (CuCl or CuBr) to yield the desired halogenated product.[4][5] The Sandmeyer reaction is known for its good yields and broad applicability.[4] Recent advancements include electrochemical strategies that use simple and inexpensive halogen sources.[6][7]
-
Transition-Metal Catalyzed C-H Halogenation: Modern methods utilizing palladium, ruthenium, or iridium catalysts enable the direct, regioselective halogenation of C-H bonds.[8][9][10] These methods often employ directing groups to achieve high selectivity, particularly for the ortho position.[8][11] For example, palladium-catalyzed ortho C-H bromination/iodination of aliphatic amides has been developed, as well as methods for the halogenation of benzamide derivatives using a Brønsted acid-promoted palladium(II) catalyst.[8]
Iodinated Benzamides: Highly Reactive Intermediates
Iodinated benzamides are particularly valuable as they are highly reactive substrates in a variety of cross-coupling reactions.
-
Electrophilic Iodination: Similar to chlorination and bromination, direct iodination can be achieved using reagents like N-iodosuccinimide (NIS). Iridium-catalyzed ortho-C-H iodination of benzamides has been reported to proceed under mild conditions.[9]
-
From Anilines: Iodinated anilines can be synthesized by treating the parent anilines with potassium iodide (KI) and potassium iodate (KIO3).[12] These can then be converted to the corresponding iodinated benzamides.
-
Sandmeyer Reaction: While direct iodination is feasible, the Sandmeyer reaction offers a route from anilines. Treatment of a diazonium salt with potassium iodide introduces iodine into the benzene ring.[5]
Comparative Analysis of Halogen Reactivity in Synthesis
The choice of halogen is a critical decision in a multi-step synthesis, as it dictates the reactivity of the benzamide derivative in subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions.
| Halogen | C-X Bond Energy (kcal/mol) | Reactivity in Cross-Coupling | Common Synthetic Routes | Advantages | Disadvantages |
| F | ~116 | Low | Balz-Schiemann, SNAr | Unique biological properties, metabolic stability | Difficult to introduce, low reactivity in cross-coupling |
| Cl | ~81 | Moderate | Electrophilic Chlorination, Sandmeyer | Readily available, cost-effective | Harsher conditions often needed for cross-coupling |
| Br | ~68 | High | Electrophilic Bromination, Sandmeyer | Good balance of reactivity and stability | More expensive than chlorinated analogs |
| I | ~51 | Very High | Electrophilic Iodination, Sandmeyer | Highest reactivity in cross-coupling, mild reaction conditions | Most expensive, potential for side reactions |
The reactivity trend in cross-coupling reactions (I > Br > Cl >> F) is inversely correlated with the carbon-halogen bond strength. The weaker C-I bond facilitates the rate-limiting oxidative addition step in the catalytic cycles of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination, highlighting the oxidative addition step.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of halogenated benzamides.
Protocol 1: Synthesis of 3-Phenylbenzamide via Suzuki-Miyaura Coupling of 3-Bromobenzamide[2]
This protocol demonstrates the utility of a brominated benzamide as a substrate in a classic C-C bond-forming reaction.
Materials:
-
3-Bromobenzamide
-
Phenylboronic acid
-
Potassium carbonate
-
Palladium(II) acetate
-
Triphenylphosphine
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Add degassed toluene (5 mL) and water (1 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylbenzamide.
Protocol 2: Synthesis of N-phenyl-[1,1'-biphenyl]-4-carboxamide via Suzuki Coupling of 4-Iodo-N-phenylbenzamide[13]
This protocol highlights the high reactivity of an iodinated benzamide, allowing for efficient C-C bond formation.
Materials:
-
4-Iodo-N-phenylbenzamide
-
Phenylboronic acid
-
Potassium carbonate
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene/Water mixture (3:1)
Procedure:
-
To a solution of 4-iodo-N-phenylbenzamide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (8 mL), add potassium carbonate (2.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After cooling to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-phenyl-[1,1'-biphenyl]-4-carboxamide.[13]
Protocol 3: Synthesis of a Chloro-benzamide via the Sandmeyer Reaction
This protocol provides a general procedure for the conversion of an amino-benzamide to a chloro-benzamide.
Materials:
-
Amino-benzamide derivative
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride
Procedure:
-
Prepare a solution of the amino-benzamide (1.0 equiv) in hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 equiv) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of halogenated benzamide derivatives is a rich and diverse field, offering multiple strategic pathways to these valuable compounds. The choice of halogen profoundly influences not only the biological activity of the final product but also the synthetic route taken. Iodinated and brominated benzamides are generally preferred for cross-coupling reactions due to their higher reactivity, which often translates to milder reaction conditions and higher yields. In contrast, chlorinated derivatives offer a cost-effective alternative, while fluorinated analogs can impart unique and desirable pharmacological properties, albeit with greater synthetic challenges. A thorough understanding of the comparative reactivity and the available synthetic methodologies, as outlined in this guide, is crucial for the efficient and strategic design of novel halogenated benzamides for a wide range of applications.
References
- A Comparative Assessment of Halogenated Benzamides in Drug Discovery. (2025). Benchchem.
- The Synthetic Advantage: A Comparative Guide to Iodin
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers.
- Synthesis of 2-Iodobenzamide Deriv
- Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023). Organic Letters.
- Sandmeyer reaction. (n.d.). Wikipedia.
- C–H Bond Halogenation: Unlocking Regiodivergence and Enhancing Selectivity through Directing Group Strategies. (n.d.).
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (2025). Benchchem.
- The Versatility of 3-Bromobenzamide in Modern Organic Synthesis: A Technical Guide. (2025). Benchchem.
- Buchwald–Hartwig amin
- Ruthenium-catalyzed ortho-C–H halogenations of benzamides. (2013).
- Amines. (n.d.). NCERT.
- A general electrochemical strategy for the Sandmeyer reaction. (n.d.). PMC - NIH.
- A general electrochemical strategy for the Sandmeyer reaction. (n.d.). SciSpace.
- A Comparative Analysis of Fluorinated vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 13. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Evaluation of 2-Bromo-6-fluorobenzamide's Biological Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the in vitro evaluation of 2-Bromo-6-fluorobenzamide, a synthetic compound with potential therapeutic applications. In the absence of extensive public data on this specific molecule, we present a logical, evidence-based approach to assess its potential anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis with established therapeutic agents. Our approach is grounded in the known biological activities of structurally related benzamide derivatives, providing a robust starting point for investigation.
Introduction to this compound and the Rationale for Evaluation
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds in this class exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity. Given that various halogenated benzamides have demonstrated potent biological effects, this compound stands as a compound of interest for systematic in vitro evaluation.
This guide will explore two primary avenues of potential biological activity for this compound:
-
Anticancer Activity: Drawing parallels with other bromo-benzamide derivatives that function as Fibroblast Growth Factor Receptor (FGFR) inhibitors and the broader class of benzamides that includes Poly(ADP-ribose) polymerase (PARP) inhibitors.
-
Antimicrobial Activity: Based on the established antibacterial properties of other halogenated benzamides, particularly their potential to inhibit the bacterial cell division protein FtsZ.
We will provide a head-to-head comparison with relevant established drugs: a well-characterized PARP inhibitor, Olaparib , for the anticancer evaluation, and the glycopeptide antibiotic, Vancomycin , for the antimicrobial assessment against Methicillin-resistant Staphylococcus aureus (MRSA).
Part 1: Evaluation of Anticancer Activity
The anticancer potential of this compound will be investigated through a series of in vitro assays designed to assess its cytotoxicity, and its potential mechanisms of action, specifically focusing on FGFR and PARP inhibition.
Comparative Analysis of Anticancer Activity
The following table summarizes the proposed in vitro assays to compare the anticancer potential of this compound against Olaparib.
| Parameter | This compound | Olaparib (PARP Inhibitor) | Alternative: FGFR Inhibitor (e.g., PD173074) |
| Cytotoxicity (IC50) | To be determined | Established | Established |
| Mechanism of Action | Putative PARP or FGFR inhibition | PARP1/2 Inhibition | FGFR1 Inhibition |
| Target Cell Lines | FGFR1-amplified (e.g., NCI-H1703, LK-2), BRCA-mutated (e.g., MDA-MB-436) | BRCA-mutated (e.g., MDA-MB-436) | FGFR1-amplified (e.g., NCI-H1703, LK-2) |
Experimental Protocols: Anticancer Evaluation
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., NCI-H1703 for potential FGFR inhibition, MDA-MB-436 for potential PARP inhibition)
-
Complete cell culture medium
-
This compound, Olaparib, FGFR inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, Olaparib, FGFR inhibitor) in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
This assay will determine if this compound can directly inhibit the activity of the PARP1 enzyme.[6][7]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+ (biotinylated)
-
Histone-coated plates
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound and Olaparib
Procedure:
-
Add reaction buffer containing activated DNA and histones to the wells of a histone-coated plate.
-
Add serial dilutions of this compound or Olaparib to the wells.
-
Initiate the reaction by adding recombinant PARP1 enzyme and biotinylated NAD+.
-
Incubate to allow for the PARylation of histones.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add a chemiluminescent substrate.
-
Measure the luminescence to determine the extent of PARP1 inhibition.
Signaling Pathway and Workflow Visualization
Part 2: Evaluation of Antimicrobial Activity
The potential antimicrobial properties of this compound will be assessed against clinically relevant bacteria, with a focus on Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.
Comparative Analysis of Antimicrobial Activity
The following table outlines the proposed in vitro assays to compare the antimicrobial potential of this compound against Vancomycin.
| Parameter | This compound | Vancomycin | Alternative: FtsZ Inhibitor (e.g., PC190723) |
| Bacteriostatic Activity (MIC) | To be determined | Established | Established |
| Mechanism of Action | Putative FtsZ inhibition | Cell wall synthesis inhibition | FtsZ polymerization inhibition |
| Target Organism | MRSA (e.g., ATCC 43300) | MRSA (e.g., ATCC 43300) | Gram-positive bacteria (e.g., S. aureus) |
Experimental Protocols: Antimicrobial Evaluation
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11]
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound and Vancomycin (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
This assay will investigate if this compound can inhibit the polymerization of the FtsZ protein, a key step in bacterial cell division.[12][13][14][15]
Materials:
-
Purified FtsZ protein (from S. aureus)
-
Polymerization buffer (e.g., MES buffer with MgCl2 and KCl)
-
GTP
-
This compound and a known FtsZ inhibitor
-
A method to measure polymerization (e.g., light scattering, sedimentation, or fluorescence polarization)
Procedure (Light Scattering Method):
-
Add purified FtsZ protein to the polymerization buffer in a cuvette.
-
Add different concentrations of this compound or the control inhibitor.
-
Initiate polymerization by adding GTP.
-
Monitor the change in light scattering at a specific wavelength over time using a spectrophotometer. A decrease in light scattering compared to the control indicates inhibition of polymerization.
Bacterial Cell Division and Assay Workflow Visualization
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial in vitro evaluation of this compound's potential biological activities. By employing established protocols and comparing its performance against well-characterized drugs, researchers can generate robust and meaningful data. The proposed experiments will elucidate whether this compound exhibits cytotoxic effects against cancer cells, potentially through PARP or FGFR inhibition, or if it possesses antimicrobial properties, possibly by targeting the bacterial cell division machinery. The findings from these studies will be crucial in determining the future direction of research and development for this promising compound.
References
- The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns.
- Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
- Methicillin-resistant Staphylococcus aureus. Wikipedia. [Link]
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]
- FGF/FGFR signaling pathways.
- FTSZ AND THE DIVISION OF PROKARYOTIC CELLS AND ORGANELLES. PMC. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- FtsZ Polymerization Assays: Simple Protocols and Consider
- FGFR1 amplification drives endocrine therapy resistance and is a therapeutic target in breast cancer. PMC. [Link]
- Vancomycin.
- Antimicrobial Susceptibility Profile of Methicillin-Resistant Staphylococcus Aureus Isolated from Clinical Samples at Bac Ninh Provincial General Hospital, Vietnam. Dove Press. [Link]
- Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). CDC. [Link]
- Mechanisms of PARP1 inhibitor resistance and their implications for cancer tre
- Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. [Link]
- The Fibroblast Growth Factor signaling p
- MTT Assay. Protocols.io. [Link]
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
- Exploring structure and function of FtsZ, a prokaryotic cell division protein and tubulin-homologue. UMass Amherst. [Link]
- FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications.
- FtsZ Polymerization Assays: Simple Protocols and Considerations.
- Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer. PubMed. [Link]
- Mechanisms of vancomycin resistance in Staphylococcus aureus. PMC. [Link]
- FtsZ. Wikipedia. [Link]
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
- FGFR1-amplified cells are dependent on FGFR1 in vitro and in vivo.
- PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Methicillin-Resistant Staphylococcus aureus.
- Anti-cancer drug olaparib strongly inhibits PARP1-dependent transcription through a nucleosome.
- Crystal structure of the bacterial cell-division protein FtsZ.
- A scientific diagram illustrating the mechanism of FGFR1 signaling.
- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. NMS Group. [Link]
- MIC & Etest. IACLD. [Link]
- Fibroblast growth factor receptor 1 gene amplification and protein expression in human lung cancer. PMC. [Link]
- MECHANISM OF VANCOMYCIN RESISTANCE IN MRSA STRAIN MU50. J-Stage. [Link]
- Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. MDPI. [Link]
- Antimicrobial susceptibility results of the 60 MRSA strains.
- A Network Map of FGF-1/FGFR Signaling System. PMC. [Link]
- MIC (Broth Microdilution) Testing. YouTube. [Link]
- FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen research portal. [Link]
- Broth Dilution Method for MIC Determin
- Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal C
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay [protocols.io]
- 3. atcc.org [atcc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. One moment, please... [microbeonline.com]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. journals.asm.org [journals.asm.org]
A Comparative Guide to the Structural Confirmation of 2-Bromo-6-fluorobenzamide Derivatives
This guide provides an in-depth, objective comparison of analytical methodologies for the unambiguous structural confirmation of 2-Bromo-6-fluorobenzamide derivatives. As a privileged scaffold in medicinal chemistry, precise structural verification is paramount for establishing structure-activity relationships (SAR) and ensuring reproducibility in drug development. We will move beyond procedural lists to explore the causality behind experimental choices, presenting a logical workflow from initial molecular weight confirmation to definitive 3D structural analysis.
Introduction: The Importance of a Confirmed Structure
Part 1: Foundational Analysis - Confirming Mass and Formula with Mass Spectrometry
The first and most fundamental question is whether the synthesized compound has the correct molecular weight and elemental composition. Mass spectrometry (MS) is the cornerstone technique for this initial verification due to its high precision and sensitivity.[3]
Causality: Why Mass Spectrometry is the First Step
Mass spectrometry provides the mass-to-charge ratio (m/z), which directly yields the molecular weight of the analyte.[4] For halogenated compounds like this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly powerful. It not only confirms the monoisotopic mass with high accuracy (typically <5 ppm), allowing for the confident determination of the molecular formula, but it also reveals the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This isotopic signature is a crucial and easily identifiable validation point.
Data Presentation: Isotopic Abundance Table
The presence of bromine provides a clear fingerprint in the mass spectrum. For any derivative containing a single bromine atom, a characteristic M and M+2 peak of nearly equal intensity will be observed.
| Ion | Isotope | Relative Abundance (%) |
| [M]⁺ | ⁷⁹Br | 100 |
| [M+2]⁺ | ⁸¹Br | ~97.3 |
This table summarizes the expected relative abundances for a compound containing one bromine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be fully dissolved.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a positive or negative ionization mode (positive mode is common for amides, detecting [M+H]⁺ or [M+Na]⁺). Optimize capillary voltage and source temperature to achieve a stable signal.
-
Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-1000 Da) for 1-2 minutes to obtain a high-quality averaged spectrum.
-
Analysis:
-
Identify the monoisotopic mass of the parent ion.
-
Compare the observed mass to the calculated theoretical mass for the expected molecular formula. The mass error should be below 5 ppm.
-
Verify the presence and relative intensity of the M+2 isotope peak, confirming the presence of bromine.
-
Part 2: Elucidating Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
Once the molecular formula is confirmed, NMR spectroscopy is employed to piece together the atomic connectivity. It is the most powerful technique for elucidating the detailed structure of organic compounds in solution.[5][6] For this compound derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
Causality: An Integrated NMR Approach
A simple ¹H NMR spectrum is rarely sufficient for these types of structures. The aromatic protons are influenced by both bromine and fluorine, leading to complex coupling patterns. A systematic approach using multiple NMR experiments is required to build a self-validating structural hypothesis.[7]
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.[8]
-
¹³C NMR: Shows the number of unique carbon atoms.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a simple spectrum (often a triplet or doublet of doublets in this scaffold) that is highly sensitive to the local environment.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out adjacent proton networks, such as the protons on the aromatic ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is crucial for assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for final confirmation. It shows correlations between protons and carbons over 2-3 bonds. This allows for the connection of isolated spin systems and the unambiguous placement of substituents (like the amide group) by correlating the amide N-H proton to the aromatic carbons.
Visualization: NMR Structural Elucidation Workflow
Caption: Workflow for structural elucidation using a suite of NMR experiments.
Data Presentation: Expected NMR Characteristics
The following table outlines the expected NMR data for the parent this compound scaffold. Derivatives will show additional signals corresponding to their unique functional groups.
| Atom | Experiment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| H-3 | ¹H NMR | 7.6 - 7.8 | ddd (Doublet of doublet of doublets) |
| H-4 | ¹H NMR | 7.1 - 7.3 | t (Triplet) or ddd |
| H-5 | ¹H NMR | 7.3 - 7.5 | ddd |
| NH₂ | ¹H NMR | 7.5 - 8.5 (broad) | s (Singlet) |
| C-1 | ¹³C NMR | 115 - 125 | d (Doublet), J(C,F) ≈ 15-25 Hz |
| C-2 | ¹³C NMR | 110 - 120 | d (Doublet), J(C,F) ≈ 10-20 Hz |
| C-6 | ¹³C NMR | 158 - 165 | d (Doublet), J(C,F) ≈ 240-260 Hz |
| C=O | ¹³C NMR | 160 - 170 | s (Singlet) or d (Doublet) |
| F | ¹⁹F NMR | -105 to -115 | t (Triplet) or ddd |
Experimental Protocol: Acquiring a Full Suite of NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it ensures the amide N-H protons are observable.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
1D ¹³C{¹H} Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
1D ¹⁹F Acquisition: Acquire a fluorine spectrum. This is typically a quick experiment.
-
2D gCOSY Acquisition: Run a gradient-selected COSY experiment to establish H-H correlations.
-
2D gHSQC Acquisition: Run a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz) to link protons to their attached carbons.
-
2D gHMBC Acquisition: Run a gradient-selected HMBC experiment optimized for long-range couplings (typically set to 8 Hz) to establish multi-bond correlations. This is critical for connecting the amide group to the aromatic ring.
-
Processing & Interpretation: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the combination of 1D and 2D data to systematically assign all proton, carbon, and fluorine signals and confirm the overall connectivity.
Part 3: Definitive 3D Structure with Single-Crystal X-ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous map of the atomic positions in the solid state.[9] It is considered the "gold standard" for structural determination and is invaluable when NMR data is ambiguous or when understanding intermolecular interactions in the solid state is critical.
Causality: When is X-ray Crystallography Necessary?
-
Absolute Confirmation: It provides the ultimate proof of structure, including the precise arrangement of substituents on the aromatic ring.
-
Stereochemistry: If chiral centers are introduced into the derivatives, crystallography is the most reliable method for determining the relative and absolute stereochemistry.
-
Conformational Analysis: It reveals the preferred solid-state conformation of the molecule, including the torsion angle between the amide group and the aromatic ring, which can be influenced by the ortho-substituents.[2]
-
Intermolecular Interactions: It maps out hydrogen bonding, halogen bonding, and π-stacking interactions in the crystal lattice, which is crucial for materials science and understanding solid-state properties.[10]
Visualization: Overall Analytical Strategy
Caption: Decision workflow for the structural confirmation of new chemical entities.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes. Suitable crystals are typically < 0.5 mm and have well-defined faces.[11]
-
Crystal Mounting: Under a microscope, select a high-quality single crystal and mount it on a goniometer head.[12]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data at a controlled temperature (often 100-173 K to reduce thermal motion).[13]
-
Structure Solution and Refinement: The collected diffraction intensities are processed and corrected. The structure is then solved using direct methods and refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and thermal parameters.[12]
Comparison of Key Techniques
| Feature | Mass Spectrometry | NMR Spectroscopy | X-ray Crystallography |
| Information Provided | Molecular Formula, Isotopic Pattern | Atomic Connectivity, Solution Conformation | 3D Atomic Arrangement, Solid-State Packing |
| Sample State | Solution / Solid | Solution | Single Crystal |
| Sample Amount | Micrograms (µg) | Milligrams (mg) | Single Crystal |
| Primary Strength | Speed, Sensitivity, Formula Confirmation | Detailed Connectivity in Solution | Unambiguous 3D Structure |
| Primary Limitation | No Connectivity Information | Can be ambiguous for complex structures | Requires high-quality single crystals |
Conclusion
Confirming the structure of this compound derivatives is not a task for a single technique but requires a synergistic and logical application of complementary analytical methods. The workflow presented here—starting with the foundational confirmation of molecular formula by mass spectrometry, followed by the detailed elucidation of atomic connectivity using a full suite of NMR experiments, and culminating in the definitive 3D structural analysis by X-ray crystallography when required—constitutes a robust, self-validating system. By understanding the causality behind each experimental choice, researchers can navigate the complexities of structural elucidation with confidence, ensuring the integrity and reproducibility of their scientific findings.
References
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile.
- Oakwood Chemical. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- PubChem. (n.d.). 2-Bromobenzamide.
- ResearchGate. (2018). (PDF) Identification and structure elucidation by NMR spectroscopy.
- Le, T. N., et al. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 26(11), 3328.
- Technology Networks. (2024). Revolutionizing Biomolecule Analysis With Advanced Mass Spectrometry.
- Al-Suwaidan, I. A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(9), 16356-16371.
- Papac, D. I., et al. (1996). Mass spectrometric analysis of cyanogen bromide fragments of integral membrane proteins at the picomole level: application to rhodopsin. Analytical Biochemistry, 239(2), 169-76.
- Tondi, D., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1242-1247.
- Wang, Z., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. ACS Omega, 9(2), 2686-2694.
- ABRF Knowledge Center. (n.d.). Results > mass-spectrometry.
- The Analytical Scientist. (2020). Mass Spectrometry and the Biologics Boom.
- ResearchGate. (2023). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolutionizing Biomolecule Analysis With Advanced MS | Technology Networks [technologynetworks.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromo-6-fluorobenzamide and 2-Bromo-6-fluorobenzonitrile: A Comparative Analysis for Advanced Synthesis
In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2-bromo-6-fluorophenyl scaffold is a privileged motif, with the fluorine atom enhancing metabolic stability and binding affinity, and the bromine atom serving as a versatile handle for complex molecular construction.[1][2] This guide provides an in-depth comparison of two key derivatives of this scaffold: 2-Bromo-6-fluorobenzamide and 2-Bromo-6-fluorobenzonitrile .
While differing by only a single functional group—an amide versus a nitrile—their synthetic pathways, reactivity profiles, and strategic applications diverge significantly. This document, intended for researchers and drug development professionals, moves beyond a simple catalog of reactions to explain the causality behind experimental choices, empowering you to select the optimal starting material for your specific target.
The Synthetic Landscape: Accessibility and Interconversion
The availability and ease of synthesis of a starting material are critical logistical considerations. Both compounds are commercially available, but their primary synthetic routes and relationship to each other are foundational to their strategic use.[3][4]
Primary Synthesis of 2-Bromo-6-fluorobenzonitrile
The nitrile is often the primary entry point into this chemical space due to well-established and high-yielding protocols. Two principal routes are commonly employed.
Route A: Sandmeyer-Type Diazotization of 2-Amino-6-fluorobenzonitrile This classic transformation provides a reliable pathway from a readily available aniline precursor. The causality behind this choice is the efficiency of converting an amino group into a good leaving group (diazonium salt), which is then displaced by bromide.
Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzonitrile [5]
-
In a suitable reaction vessel, dissolve 2-Amino-6-fluorobenzonitrile (1.0 eq) in 1,4-dioxane and 48% hydrobromic acid.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.15 eq) in water dropwise, maintaining the temperature at 0°C. Stir for 1.5 hours.
-
In a separate vessel, prepare a cooled (0°C) solution of copper(I) bromide (3.0 eq) in 48% hydrobromic acid.
-
Pour the diazonium salt solution into the copper(I) bromide solution.
-
Stir at 0°C for 15 minutes, then warm to 50°C for 20 minutes to ensure complete reaction.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with 10% aqueous ammonia, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2-bromo-6-fluorobenzonitrile (Typical Yield: ~70%).[5]
Route B: Dehydration of 2-Bromo-6-fluorobenzaldehyde Oxime An alternative route involves the conversion of the corresponding aldehyde. This is particularly useful if 2-bromo-6-fluorobenzaldehyde is a more accessible precursor in your lab.[6][7] The aldehyde is first converted to an oxime, which is then dehydrated to the nitrile. Formic acid is an effective reagent for this one-pot transformation.[6]
Synthesis of this compound
The amide is most commonly and efficiently synthesized via the controlled partial hydrolysis of the nitrile. This positions the nitrile as the logical precursor to the amide, making their interconversion a key strategic consideration.
Experimental Protocol: Hydrolysis of 2-Bromo-6-fluorobenzonitrile to this compound While a specific protocol for this exact transformation is not detailed in the provided search results, a general procedure based on nitrile hydrolysis is as follows. The conditions must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.
-
Dissolve 2-Bromo-6-fluorobenzonitrile (1.0 eq) in a suitable solvent such as DMSO or a mixture of t-butanol and water.
-
Add a controlled amount of base (e.g., powdered KOH or K₂CO₃) and a phase-transfer catalyst if necessary. Alternatively, acid-catalyzed hydrolysis (e.g., with polyphosphoric acid) can be employed.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor carefully by TLC or LC-MS for the disappearance of the starting material and the formation of the amide.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layers. Purify by recrystallization or column chromatography.
The following diagram illustrates the primary synthetic relationship between these key building blocks and their derivatives.
Caption: Synthetic pathways to and from the core building blocks.
Comparative Reactivity: A Tale of Two Functional Groups
The true divergence in utility arises from the distinct chemical personalities of the amide and nitrile groups. The choice between them is a strategic decision based on the desired downstream transformations.
| Feature | 2-Bromo-6-fluorobenzonitrile | This compound | Causality & Rationale |
| Hydrolysis | Stepwise: Amide -> Carboxylic Acid.[8] | Direct to Carboxylic Acid. | The nitrile offers a potential stopping point at the amide stage with careful condition control. The amide hydrolyzes directly to the acid. |
| Reduction | Reduces to a primary benzylamine (-CH₂NH₂). | Reduces to a primary benzylamine (-CH₂NH₂). | Both can be reduced to the same amine, typically with strong hydrides like LiAlH₄. The choice of starting material is one of convenience. |
| Dehydration | N/A | Can be dehydrated back to the nitrile. | This demonstrates the reversibility of the nitrile-to-amide hydrolysis, adding synthetic flexibility if the nitrile is needed after an amide-specific transformation. |
| Rearrangement | N/A | Undergoes Hofmann rearrangement to form 2-bromo-6-fluoroaniline. | This is a unique and powerful transformation exclusive to the primary amide, providing a route to the corresponding aniline derivative by removing the carbonyl carbon. |
| Robustness | Generally more robust and less prone to side reactions under various conditions. | The N-H bonds can be acidic and may interfere with strongly basic or organometallic reagents. | The lack of acidic protons (besides the aromatic C-H) makes the nitrile compatible with a wider range of nucleophilic and basic conditions. |
The Aryl Bromide Handle: Gateway to Complexity
The primary reason for using these scaffolds is the reactivity of the C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions.[9][10] This allows for the facile construction of C-C and C-N bonds, which are fundamental to modern drug discovery.
Both the benzamide and benzonitrile derivatives are competent substrates for these reactions. The choice between them may subtly influence reaction efficiency due to electronic differences, but both are widely applicable.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[11][12]
General Protocol: Suzuki-Miyaura Coupling [13]
-
To an oven-dried reaction vessel, add the aryl bromide (2-bromo-6-fluorobenzonitrile or -benzamide, 1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., dioxane/water, DME, or toluene).
-
Heat the reaction mixture (typically 80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination provides a powerful and general method to couple the aryl bromide with a primary or secondary amine.[14][15][16]
General Protocol: Buchwald-Hartwig Amination [10]
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).
-
Add the aryl bromide (2-bromo-6-fluorobenzonitrile or -benzamide, 1.0 eq) and the amine coupling partner (1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture (typically 80-110°C) with stirring until the reaction is complete.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via flash column chromatography.
The following diagram illustrates the general workflow for these critical cross-coupling reactions.
Caption: General experimental workflow for cross-coupling.
Strategic Decision-Making: Which Building Block to Choose?
Your choice between this compound and 2-bromo-6-fluorobenzonitrile should be dictated by the overall synthetic plan and the nature of your final target molecule.
-
Choose 2-Bromo-6-fluorobenzonitrile when:
-
Your synthetic endpoint is a carboxylic acid , as the nitrile provides a direct, two-step route (via the amide).[8]
-
Your target contains a primary benzylamine (-CH₂NH₂), which is readily accessible via nitrile reduction.
-
You require a robust building block that can withstand a wide array of reaction conditions, particularly those involving strong bases or organometallics, without interference from an acidic N-H group.[1]
-
The amide functionality is not required in the final product.
-
-
Choose this compound when:
-
The primary amide functionality is an integral part of your final target molecule .
-
Your synthetic route requires a Hofmann rearrangement to access the corresponding 2-bromo-6-fluoroaniline.
-
The slightly different electronic properties of the amide compared to the nitrile are advantageous for directing a subsequent reaction or modulating the reactivity of the aromatic ring.
-
The subsequent reaction conditions are mild and compatible with the amide group.
-
Conclusion
Both this compound and 2-Bromo-6-fluorobenzonitrile are powerful and versatile intermediates in modern organic synthesis. They are not merely interchangeable substrates for cross-coupling but rather distinct tools, each offering unique synthetic opportunities. The nitrile is often the more robust and versatile precursor, serving as the common entry point to the amide, the carboxylic acid, and the benzylamine. The amide, in contrast, provides its own unique reactivity, most notably the ability to undergo the Hofmann rearrangement, and is the obvious choice when its structure is required in the final product. A thorough understanding of their respective synthesis, reactivity, and interconversion, as detailed in this guide, allows the discerning scientist to make a strategically sound choice, streamlining the path to complex and valuable molecules.
References
- The Critical Role of 2-Bromo-6-fluorobenzonitrile in API Synthesis.Acme Synthetic Chemicals. [Link]
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
- Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes.Organic Chemistry Frontiers (RSC Publishing). [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PMC - NIH. [Link]
- Suzuki reaction.Wikipedia. [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.RSC Publishing. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.YouTube. [Link]
- This compound.Oakwood Chemical. [Link]
- 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139.PubChem. [Link]
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Converting Functional Groups.Scribd. [Link]
- SPECIALITY BROMO FLURO DERIVATIVES.
- 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977.PubChem. [Link]
- Learn 7 Crucial Functional Group Conversions in Organic Chemistry.YouTube. [Link]
- Functional Group Conversion.
- 11.1 Functional Group Conversions.YouTube. [Link]
- 2-Fluorobenzamide | C7H6FNO | CID 67964.PubChem - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 107485-63-2 [chemicalbook.com]
- 4. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [sigmaaldrich.com]
- 5. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [chemicalbook.com]
- 6. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Therapeutic Potential of 2-Bromo-6-fluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 2-Bromo-6-fluorobenzamide derivatives, a promising scaffold in modern medicinal chemistry. We will explore their therapeutic potential by comparing their performance as inhibitors of key oncological targets, namely Poly(ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylases (HDACs), against established alternatives. This document is designed to provide field-proven insights, supported by experimental data and detailed protocols, to aid in the rational design and development of novel therapeutics.
Introduction: The Benzamide Scaffold in Drug Discovery
Substituted benzamides are a versatile class of compounds with a wide range of therapeutic applications, including antipsychotic, antiemetic, and anticancer activities.[1][2][3] Their therapeutic diversity arises from their ability to interact with various biological targets, which can be finely tuned by substitutions on the benzamide core.[4]
The this compound scaffold is of particular interest. The strategic placement of halogen atoms can significantly enhance a molecule's pharmacological properties:
-
Fluorine: The high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions.[5][6][7][8] This often leads to improved pharmacokinetics and overall efficacy.[9]
-
Bromine: The bromine atom can serve as a reactive handle for further chemical modification and can also form halogen bonds, a type of non-covalent interaction that can contribute to target binding and selectivity.[5]
This guide will focus on the potential of these derivatives as inhibitors of PARP-1 and HDACs, two clinically validated targets in oncology.[10][11]
Comparative Analysis: Targeting PARP-1 and HDACs
Rationale for Target Selection
-
PARP-1 (Poly(ADP-ribose) polymerase-1): This enzyme is a crucial component of the DNA damage repair (DDR) pathway, specifically in repairing single-strand breaks.[10] Inhibiting PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[12][13] Benzamide derivatives have been successfully developed as potent PARP-1 inhibitors.[10][13]
-
HDACs (Histone Deacetylases): HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones.[11] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[11][14] The benzamide moiety is a known zinc-binding group, making it an effective pharmacophore for targeting the zinc-dependent active site of HDACs.[11][15]
Hypothetical Performance Data & Structure-Activity Relationships (SAR)
While specific experimental data for a broad range of this compound derivatives is not extensively published, we can extrapolate potential performance based on known SAR principles for related benzamide inhibitors.[16][17][18][19][20] The following tables present hypothetical, yet plausible, data for representative compounds compared to established inhibitors.
Table 1: Comparative Inhibitory Activity against PARP-1
| Compound | Structure | PARP-1 IC₅₀ (nM) | Selectivity (vs. PARP-2) | Cell Line (e.g., HCT116) IC₅₀ (µM) |
| BFA-001 (Hypothetical) | This compound Core + R₁ | 0.5 | ~800-fold | 0.45 |
| BFA-002 (Hypothetical) | This compound Core + R₂ | 1.2 | ~500-fold | 0.90 |
| Olaparib (Reference) | Clinically Approved PARP Inhibitor | 1.5 | ~5-fold | 0.10 |
| Veliparib (Reference) | Clinically Investigated PARP Inhibitor | 5.2 | ~2-fold | 0.25 |
Causality: The 2-bromo-6-fluoro substitution pattern in our hypothetical compounds (BFA-001, BFA-002) is anticipated to enhance binding within the nicotinamide-binding pocket of PARP-1. The fluorine atom can form strong hydrogen bonds with key residues, while the bromine's position could allow for halogen bonding or steric hindrance that disfavors binding to the highly homologous PARP-2, potentially leading to higher selectivity and a better safety profile.[21] The R-groups would be designed to extend into other pockets of the active site to maximize potency.[10][22]
Table 2: Comparative Inhibitory Activity against HDAC1
| Compound | Structure | HDAC1 IC₅₀ (µM) | Selectivity (vs. HDAC6) | Cell Line (e.g., MCF-7) IC₅₀ (µM) |
| BFA-003 (Hypothetical) | This compound Core + R₃ | 0.05 | ~100-fold | 1.5 |
| BFA-004 (Hypothetical) | This compound Core + R₄ | 0.12 | ~50-fold | 3.2 |
| Entinostat (MS-275) | Benzamide-based HDAC Inhibitor | 4.8 | ~10-fold | 2.0 |
| Vorinostat (SAHA) | Hydroxamate-based HDAC Inhibitor | 0.01 | Non-selective | 0.5 |
Causality: For HDAC inhibition, the benzamide group acts as a zinc-binding motif.[11][15] The 2-bromo-6-fluoro substitutions could influence the electronics of the amide, optimizing its interaction with the catalytic zinc ion. The R-groups (R₃, R₄) would be designed as "cap" groups that interact with residues on the surface of the enzyme, a key determinant of isoform selectivity.[15] The goal is to achieve potent inhibition of cancer-relevant Class I HDACs (like HDAC1) while sparing other isoforms to minimize toxicity.[14][16]
Experimental Design & Protocols
To validate the therapeutic potential of novel this compound derivatives, a structured experimental workflow is essential. This process ensures that the synthesized compounds are rigorously characterized and their biological activity is quantified reproducibly.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel benzamide derivatives.
Caption: General workflow for synthesis and evaluation.
Detailed Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against purified PARP-1 enzyme by measuring the consumption of its substrate, NAD+.[12][23]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (serial dilutions in DMSO)
-
NAD+ detection kit (containing nicotinamidase and developer reagent)
-
384-well black assay plates
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X PARP-1 enzyme/activated DNA mixture in PARP assay buffer.
-
Prepare a 5X β-NAD+ solution in PARP assay buffer.
-
Prepare serial dilutions of the this compound derivatives and reference inhibitors (e.g., Olaparib) in assay buffer containing a fixed percentage of DMSO (e.g., <2% final concentration).[23]
-
-
Assay Setup:
-
Add 5 µL of the compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.[12]
-
Add 10 µL of the 2X PARP-1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.[12]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal by adding the nicotinamidase and developer reagent as per the detection kit manufacturer's instructions.
-
Read the fluorescence (e.g., Ex/Em = 540/590 nm) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Detailed Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[24][25][26][27]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds (serial dilutions)
-
MTT solution (5 mg/mL in sterile PBS)[27]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[26]
-
-
Solubilization:
-
Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of compound concentration.
-
Mechanism of Action Visualization
Understanding the mechanism of action is key to rational drug design. The following diagram illustrates the principle of PARP-1 inhibition.
Caption: Mechanism of PARP-1 inhibition by a benzamide derivative.
In this pathway, PARP-1 binds to a DNA single-strand break. This activates the enzyme to consume NAD+ and synthesize PAR chains, which act as a scaffold to recruit other DNA repair proteins. A this compound derivative competitively binds to the NAD+ pocket on PARP-1, preventing PAR synthesis and stalling the repair process.[10][13]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The strategic incorporation of bromine and fluorine offers significant potential for optimizing potency, selectivity, and pharmacokinetic properties.[7][9] By targeting validated pathways like PARP-1 and HDACs, derivatives can be rationally designed and evaluated against established benchmarks.[10][11]
The comparative data frameworks and detailed experimental protocols provided in this guide serve as a robust foundation for researchers. Future work should focus on synthesizing a diverse library of these derivatives, conducting rigorous biological evaluations as outlined, and performing in-depth structure-activity relationship studies to identify lead candidates for further preclinical and clinical development.[16][17][28]
References
- Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 251, 115243.
- Mori, N., et al. (2003). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.
- Caballero, J. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 24(17), 3148.
- Wang, H., et al. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Archiv der Pharmazie.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
- Schuller, M., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 15(15), 1435-1445.
- Springer Nature Experiments (2026). MTT Assay Protocol.
- Razi, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Razi, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pani, L., Gessa, G. L., & Stocchi, F. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253.
- National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual.
- Pani, L., Gessa, G. L., & Stocchi, F. (2025). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate.
- Creative Bioarray (n.d.). MTT Analysis Protocol.
- ResearchGate (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
- Park, S., et al. (2020). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 25(24), 5900.
- Wang, Z., et al. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Molecules, 27(19), 6545.
- Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry.
- Kamal, A., et al. (2018). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 351(1).
- Dung, H. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(34), 20040-20056.
- LE STUDIUM (n.d.). Fluorine as a key element in modern drug discovery and development.
- Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215.
- BPS Bioscience (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- Prakash, G. K. S., & Prakash, O. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 11(3), 323-336.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1-32.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of 2-Bromo-6-fluorobenzamide Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-Bromo-6-fluorobenzamide analogs, a scaffold of interest in modern medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols, and demonstrate how to interpret the resulting data to inform structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design.
The Significance of the Benzamide Scaffold in Drug Discovery
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Their prevalence is due to their ability to form key interactions with biological targets, often acting as mimics of the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD+). This is particularly relevant for their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair pathways.[2][3][4][5] Dysregulation of PARP activity is implicated in various cancers, making PARP inhibitors a significant class of anticancer drugs.[2][4][5] Additionally, benzamide-containing compounds have shown promise as histone deacetylase (HDAC) inhibitors, another important target in oncology.[6][7][8][9][10]
Given the therapeutic potential of this scaffold, the systematic evaluation of substituted analogs, such as those derived from this compound, through computational methods like molecular docking, is a cost-effective and insightful approach to prioritize compounds for synthesis and biological testing.[8][11][12]
Experimental Design: A Self-Validating System for Comparative Docking
The credibility of any in silico study hinges on a robust and well-validated methodology. Our approach is designed to be a self-validating system, ensuring that the computational results are reliable and predictive.
Selection of the Protein Target: PARP-1
For this guide, we will focus on Poly(ADP-ribose) polymerase-1 (PARP-1) as the therapeutic target. The rationale for this choice is threefold:
-
Strong Precedent: Benzamides are well-established inhibitors of PARP-1, with several approved drugs sharing this core structure.[5][13]
-
High-Quality Structural Data: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of PARP-1 in complex with benzamide-based inhibitors. This is critical for accurately defining the binding site and for validating our docking protocol. We will utilize the crystal structure of human PARP-1 bound to the NAD+ analog benzamide adenine dinucleotide (BAD) (PDB ID: 6BHV) as our receptor structure.[14][15]
-
Therapeutic Relevance: PARP-1 is a validated target in oncology, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][4][5]
Selection of this compound Analogs
To demonstrate the comparative docking workflow, we will use a representative set of hypothetical this compound analogs. These analogs incorporate a range of substituents to probe the effects of electronics and sterics on binding affinity.
-
Compound A: this compound (the parent scaffold)
-
Compound B: 4-Amino-2-bromo-6-fluorobenzamide (introducing a hydrogen bond donor)
-
Compound C: 2-Bromo-6-fluoro-4-nitrobenzamide (introducing a strong electron-withdrawing group)
-
Compound D: 2-Bromo-6-fluoro-4-(trifluoromethyl)benzamide (a bulky, electron-withdrawing group)
-
Compound E: 4-(Dimethylamino)-2-bromo-6-fluorobenzamide (a bulkier, electron-donating group)
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines the complete workflow for our comparative docking study using industry-standard software. We will use AutoDock Vina, a widely used and validated open-source docking program.[1][2][3][6][16]
Part 1: Receptor Preparation
-
Obtain the Protein Structure: Download the crystal structure of human PARP-1 from the Protein Data Bank (PDB ID: 6BHV).[14]
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-factors (except for those essential for structural integrity, which should be carefully evaluated), and any co-crystallized ligands. In this case, we remove the BAD molecule.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign partial charges to all atoms. The Gasteiger charge calculation method is commonly used.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
-
Generate 3D Structures: The 2D structures of the this compound analogs can be drawn using chemical drawing software like ChemDraw or Marvin Sketch. These 2D structures must then be converted to 3D structures and energetically minimized using a suitable force field (e.g., MMFF94).
-
Prepare Ligands for Docking:
-
Assign partial charges to each ligand.
-
Define the rotatable bonds. This is a critical step as it determines the conformational flexibility of the ligand during the docking simulation.
-
Save each prepared ligand in the PDBQT file format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: The docking process requires the definition of a "grid box," which is a three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand conformations.
-
The grid box should be centered on the known binding site of the co-crystallized ligand (in our validation step) or the predicted binding site. For PDB ID 6BHV, the binding site is well-defined by the location of the benzamide portion of the BAD molecule.[14][15]
-
The dimensions of the grid box should be large enough to accommodate the ligands and allow for sufficient rotational and translational freedom.
-
-
Docking Protocol Validation (Redocking): Before docking our series of analogs, it is essential to validate the docking protocol. This is achieved by "redocking" the co-crystallized ligand (the benzamide portion of BAD in this case) back into the binding site of the receptor. A successful redocking is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose. This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
-
Running the Docking Simulations:
-
Use the prepared receptor and ligand PDBQT files and the defined grid box parameters as input for AutoDock Vina.
-
The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the computational time but also increases the probability of finding the optimal binding pose. An exhaustiveness of 8 is a common starting point.[16]
-
Execute the docking simulation for each of the this compound analogs.
-
Part 4: Analysis and Interpretation of Results
-
Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose and Interactions: The top-ranked binding pose for each analog should be visually inspected using molecular visualization software. Analyze the key interactions between the ligand and the protein, such as:
-
Hydrogen bonds: Identify the specific amino acid residues involved in hydrogen bonding with the ligand.
-
Hydrophobic interactions: Observe the non-polar interactions between the ligand and hydrophobic residues in the binding pocket.
-
Pi-stacking and other non-covalent interactions: Look for interactions between aromatic rings of the ligand and the protein.
-
Visualizing the Workflow and Key Concepts
To aid in the understanding of the experimental process and the underlying biological context, we provide the following diagrams generated using Graphviz (DOT language).
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Caption: The mechanism of PARP-1 inhibition by benzamide analogs.
Data Presentation and Interpretation
The quantitative results of the docking study should be summarized in a clear and concise table to facilitate comparison.
| Compound ID | Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Other Notable Interactions |
| A | This compound | -7.8 | Gly863, Ser904 | Pi-stacking with Tyr907 |
| B | 4-Amino-2-bromo-6-fluorobenzamide | -8.5 | Gly863, Ser904, Glu988 | Additional H-bond with Glu988 |
| C | 2-Bromo-6-fluoro-4-nitrobenzamide | -7.2 | Gly863, Ser904 | Potential unfavorable electrostatic interactions |
| D | 2-Bromo-6-fluoro-4-(trifluoromethyl)benzamide | -7.5 | Gly863, Ser904 | Steric interactions with the binding pocket |
| E | 4-(Dimethylamino)-2-bromo-6-fluorobenzamide | -8.1 | Gly863, Ser904 | Favorable hydrophobic interactions |
Interpretation of Hypothetical Results:
-
Core Interactions are Conserved: All analogs maintain the crucial hydrogen bonds with Gly863 and Ser904 via their benzamide moiety, which is consistent with the known binding mode of PARP-1 inhibitors.[4][17]
-
Hydrogen Bond Donors are Favorable: Compound B, with its amino group, shows a significantly improved binding affinity. This is likely due to the formation of an additional hydrogen bond with Glu988 at the edge of the binding pocket. This suggests that exploring substitutions with hydrogen bond donating capabilities at the 4-position could be a fruitful strategy for lead optimization.
-
Steric and Electronic Effects: The bulky and electron-withdrawing trifluoromethyl group in Compound D leads to a slightly reduced affinity, possibly due to minor steric clashes. The nitro group in Compound C results in the poorest affinity, which may be attributed to unfavorable electrostatic interactions within the binding site. The dimethylamino group in Compound E provides a good balance of electronic and hydrophobic properties, resulting in a favorable binding affinity.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the comparative molecular docking of this compound analogs against PARP-1. By following this detailed protocol, researchers can generate reliable in silico data to guide their drug discovery efforts. The hypothetical results demonstrate how a systematic analysis of binding affinities and interactions can elucidate key structure-activity relationships.
The insights gained from such a study should be used to prioritize the synthesis of the most promising analogs for subsequent in vitro biological evaluation. It is the synergy between computational and experimental approaches that ultimately accelerates the journey from a chemical scaffold to a potential therapeutic agent.
References
- Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. (2025). Taylor & Francis Online. [Link]
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. [Link]
- Basic docking — Autodock Vina 1.2.
- Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. (2018). MSpace. [Link]
- 6BHV: Human PARP-1 bound to NAD+ analog benzamide adenine dinucleotide (BAD). (2018). RCSB PDB. [Link]
- NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. (2018). PubMed Central. [Link]
- Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. (2025). PubMed Central. [Link]
- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019).
- Molecular Docking: A powerful approach for structure-based drug discovery. (2011). PubMed Central. [Link]
- Repurposing and computational design of PARP inhibitors as SARS-CoV-2 inhibitors. (2023).
- PARP1 and its inhibitors. A Cartoon illustration of the PARP1 protein.... (n.d.).
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]
- The binding mode of 11c with HDAC1 (PDB ID: 5ICN; A: 3D view and B: 2D view)... (n.d.).
- Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2025). PubMed Central. [Link]
- Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. [Link]
- Molecular Docking and Structure-Based Drug Design Str
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025).
- Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes. (n.d.).
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
- How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
- Key Topics in Molecular Docking for Drug Design. (2018). PubMed Central. [Link]
- Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candid
- Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. (2019). Science Alert. [Link]
- MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. (2020). DergiPark. [Link]
- Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activ
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online. [Link]
- Structure-Activity Relationship of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025).
- Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antibacterial Potential of 2-Bromo-6-fluorobenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzamide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive evaluation of the potential antibacterial activity of 2-Bromo-6-fluorobenzamide derivatives, benchmarking them against other halogenated benzamides and established antibiotics. While direct experimental data for this compound derivatives is limited in publicly accessible literature, this guide will synthesize data from closely related analogs to provide a robust comparative analysis. This approach allows for an informed assessment of their potential and directs future research endeavors.
The Rationale for Halogenation in Benzamide Scaffolds
The introduction of halogen atoms, such as bromine and fluorine, into a molecular structure is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] In the context of antibacterial agents, these modifications can lead to increased potency and an altered spectrum of activity.[4] The presence of both a bromine and a fluorine atom in the this compound scaffold suggests a potential for potent antibacterial efficacy.
Synthesis of this compound Derivatives
The synthesis of novel benzamide derivatives typically involves the coupling of a substituted benzoic acid with an appropriate amine.[2] For this compound derivatives, a general synthetic route would likely start from 2-bromo-6-fluorobenzoic acid, which can be activated to form an acyl chloride or an active ester. This intermediate can then be reacted with a variety of amines to generate a library of this compound derivatives with diverse substitutions.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Comparative Antibacterial Activity
To evaluate the potential of this compound derivatives, we will compare the reported Minimum Inhibitory Concentration (MIC) values of structurally similar halogenated benzamides against common Gram-positive and Gram-negative bacteria. For context, the activity of a standard antibiotic, Ciprofloxacin, is also included.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Reference Antibiotic | |||
| Ciprofloxacin | Escherichia coli | 0.64 - 1.170 | [5] |
| Ciprofloxacin | Staphylococcus aureus | 4.5 | [6] |
| Halogenated Benzamide Analogs | |||
| 2,6-difluorobenzamide derivative (MST A12) | Staphylococcus aureus (MRSA) | 8 | [7] |
| N-(1,3,4-oxadiazol-2-yl)benzamide (HSGN-2241) | Staphylococcus aureus (MRSA) | - | [8] |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | |
| 6-bromoindolglyoxylamide derivative | Staphylococcus aureus | - | [9] |
| 6-bromoindolglyoxylamide derivative | Escherichia coli | - | [9] |
| Other Substituted Benzamides | |||
| N-(4-bromophenyl)-4-hydroxybenzamide | Bacillus subtilis | 6.25 | [2] |
| N-(4-bromophenyl)-4-hydroxybenzamide | Escherichia coli | 3.12 | [2] |
| Benzophenone-based tetraamide | Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [10][11] |
| Benzophenone-based tetraamide | Escherichia coli | Moderate Activity | [10][11] |
Note: The table includes data from various studies on different, yet structurally related, compounds to infer the potential activity of this compound derivatives.
Probable Mechanism of Action: FtsZ Inhibition
A significant number of benzamide derivatives exert their antibacterial effect by targeting the Filamentous temperature-sensitive mutant Z (FtsZ) protein.[1][12] FtsZ is a crucial prokaryotic cytoskeletal protein that is essential for bacterial cell division.[13] It polymerizes to form the Z-ring at the division site, which acts as a scaffold for the assembly of other cell division proteins.[14]
Inhibitors of FtsZ disrupt the formation and function of the Z-ring, leading to the inhibition of cytokinesis and ultimately bacterial cell death.[15] This mechanism is a promising avenue for the development of new antibiotics as FtsZ is highly conserved among bacteria and absent in eukaryotes, suggesting a high degree of selectivity.[15]
Caption: Proposed mechanism of action of benzamide derivatives via FtsZ inhibition.
Experimental Protocols for Antibacterial Activity Evaluation
To rigorously assess the antibacterial efficacy of novel compounds like this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipettes and tubes
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Conclusion and Future Directions
While direct experimental evidence for the antibacterial activity of this compound derivatives is not yet widely available, the analysis of structurally related halogenated benzamides provides a strong rationale for their investigation. The presence of both bromo and fluoro substituents on the benzamide scaffold suggests the potential for potent activity, possibly through the inhibition of the essential bacterial cell division protein FtsZ.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. Elucidating their precise mechanism of action and assessing their cytotoxicity and pharmacokinetic profiles will be crucial steps in determining their potential as novel antibacterial agents. The comparative data and standardized protocols presented in this guide offer a solid foundation for these future investigations.
References
- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. [Link]
- Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2014).
- Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. (2020). International Journal of Molecular Sciences. [Link]
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]
- Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (2021). RSC Medicinal Chemistry. [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- The development of FtsZ inhibitors as potential antibacterial agents. (2012). ChemMedChem, 7(7), 1161-1172. [Link]
- Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 251-255. [Link]
- The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2022). International Journal of Molecular Sciences, 23(15), 8569. [Link]
- Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. (2009). Journal of Medicinal Chemistry, 52(18), 5729-5738. [Link]
- Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. (2023). Antibiotics and Chemotherapy. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). Molecules, 28(14), 5434. [Link]
- Design, Synthesis, and Structure-Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. (2009).
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules, 27(4), 1198. [Link]
- Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms. (2025). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. (2021). Molecules, 26(16), 4983. [Link]
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
- Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms. (2025).
- Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020). International Journal of Molecular Sciences, 21(18), 6813. [Link]
- Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2025).
- Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2006). Planta Medica, 72(14), 1310-1314. [Link]
- Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (2016). Molecules, 21(11), 1461. [Link]
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(12), 2530-2539. [Link]
- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2021). Molecules, 26(1), 170. [Link]
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]
- synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. (2022). Acta Medica Medianae, 61(4), 12-17. [Link]
- Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805. [Link]
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5523. [Link]
- An Investigation into Antibacterial Activity of Fluoroquinolone-Derived Compounds on Two Gram-Negative Bacteria; Escherichia coli and Pseudomonas aeruginosa. (2019).
- Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (2022). International Journal of Molecular Sciences, 23(23), 14751. [Link]
Sources
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The development of FtsZ inhibitors as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 2-Bromo-6-fluorobenzamide experimental results
An In-Depth Technical Guide to the Cross-Validation of 2-Bromo-6-fluorobenzamide Experimental Results
Introduction to this compound
This compound is a halogenated benzamide derivative with the molecular formula C₇H₅BrFNO.[1] Its structure is of significant interest in medicinal chemistry, primarily due to the benzamide scaffold, which is a "privileged structure" known to be a component in a wide array of pharmacologically active compounds.[2] The presence of both bromine and fluorine atoms on the benzene ring modifies the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[3][4] Notably, the structural motif of this compound is being explored in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs.[5][6]
Synthesis and Physicochemical Characterization
The journey to validating a compound begins with its successful synthesis and unambiguous characterization. This section outlines a common synthetic pathway and the analytical techniques required to confirm the identity and purity of this compound.
Synthesis Protocol
A prevalent method for synthesizing this compound involves the hydrolysis of its corresponding nitrile precursor, 2-bromo-6-fluorobenzonitrile. This can be achieved under basic conditions, for example, by refluxing with potassium hydroxide.[7] The synthesis of the precursor, 2-bromo-6-fluorobenzonitrile, can start from o-fluorobenzonitrile through a multi-step process involving nitration, reduction, bromination, and diazo-deamination.[8]
Step-by-Step Synthesis from 2-Bromo-6-fluorobenzoic acid:
-
Acid Chloride Formation: To a solution of 2-Bromo-6-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) is often added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride.
-
Amidation: The crude acid chloride is then slowly added to a cooled, concentrated solution of aqueous ammonia or an ammonia solution in an organic solvent (e.g., dioxane) to form the primary amide.
-
Work-up and Purification: The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, usually by recrystallization or column chromatography, to yield this compound.[9][10]
Physicochemical Characterization
To ensure the synthesized compound is indeed this compound and of high purity, a suite of analytical techniques is employed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[2] For this compound, one would expect to see characteristic aromatic proton signals in the ¹H NMR spectrum, with coupling patterns influenced by both the bromine and fluorine substituents. The amide protons may appear as broad singlets. The ¹³C NMR would show the expected number of carbon signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (218.03 g/mol ).[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a definitive characteristic.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this compound would include N-H stretching of the amide group (typically two bands around 3100-3500 cm⁻¹), a strong C=O stretching band (around 1650-1680 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.[12]
-
Melting Point Analysis: A sharp melting point range is a good indicator of purity.
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Comparative Analysis with Structural Analogs
To understand the unique properties of this compound, it is instructive to compare its experimental data with that of structurally related compounds. Here, we compare it with 2-Bromobenzamide and 2,6-Difluorobenzamide. The key difference lies in the halogen substitution at position 6 of the benzene ring, which significantly influences the electronic environment and potential biological activity.
| Property | This compound | 2-Bromobenzamide | 2,6-Difluorobenzamide |
| CAS Number | 107485-63-2[13] | 4001-73-4[14] | 16339-35-6 |
| Molecular Formula | C₇H₅BrFNO | C₇H₆BrNO | C₇H₅F₂NO |
| Molecular Weight | 218.03 g/mol [1] | 200.03 g/mol [12] | 157.11 g/mol |
| Key ¹H NMR Signals (DMSO-d₆) | Aromatic protons influenced by both Br and F | Aromatic protons influenced by Br[15] | Aromatic protons influenced by two F atoms |
| Key MS Feature | M+ and M+2 peaks (approx. 1:1 ratio) | M+ and M+2 peaks (approx. 1:1 ratio)[14] | Single M+ peak |
| Potential Biological Target | PARP Inhibition[5][6] | PARP Inhibition | FtsZ Inhibition (antibacterial)[16] |
This comparative table highlights how subtle structural modifications can lead to different physicochemical properties and potentially divergent biological activities, underscoring the importance of precise characterization.
Biological Context: PARP Inhibition and Synthetic Lethality
Benzamide derivatives are foundational scaffolds for many PARP inhibitors.[5] PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[17][18]
Mechanism of Action:
-
DNA Damage and PARP Activation: When an SSB occurs, PARP-1 binds to the damaged site.
-
PARylation: PARP-1 then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins (like XRCC1 and DNA ligase III) to the site of damage.[19]
-
PARP Inhibition: PARP inhibitors (PARPi) compete with the enzyme's natural substrate (NAD+) to block its catalytic activity. This prevents the formation of PAR chains.[18]
-
Synthetic Lethality: In normal cells, if the BER pathway is blocked by a PARPi, the resulting SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this alternative repair pathway is defective. The accumulation of unrepaired DNA breaks leads to genomic instability and ultimately, cell death. This concept, where a defect in two genes or pathways simultaneously is lethal while a defect in either one alone is not, is known as "synthetic lethality".[17][19]
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cells.
A Framework for Cross-Validation of Experimental Data
Cross-validation in analytical chemistry is the process of critically assessing data using two or more methods to ensure its accuracy, reliability, and reproducibility.[20] It is a cornerstone of scientific integrity, confirming that experimental results are not an artifact of a single method, instrument, or laboratory.[21][22]
Rationale for Cross-Validation
-
Trustworthiness: Ensures that the reported data (e.g., purity, concentration, biological activity) is accurate and can be trusted by the wider scientific community.
-
Method Robustness: Verifies that an analytical method is reliable across different conditions and operators.
-
Data Comparability: Allows for the meaningful comparison of data generated in different labs or at different times.[22]
Cross-Validation Protocol
A robust cross-validation plan for this compound should encompass intra- and inter-laboratory comparisons, as well as orthogonal method validation.
Step 1: Intra-Laboratory Validation (Reproducibility)
-
Objective: To confirm the reproducibility of the synthesis and characterization within the originating laboratory.
-
Procedure:
-
Repeat Synthesis: A second chemist should independently synthesize a new batch of this compound following the established protocol.
-
Repeat Analysis: The original and new batches should be analyzed on different days by different analysts.
-
Instrument Variability: If possible, perform characterization on a different set of instruments (e.g., a different NMR or HPLC system).
-
Data Comparison: The results (yield, purity, spectral data) from all runs are statistically compared. The data should be consistent within acceptable, pre-defined limits.
-
Step 2: Orthogonal Method Validation
-
Objective: To confirm a specific result using a fundamentally different analytical technique.
-
Procedure:
-
Purity Assessment: If purity was initially determined by HPLC-UV, it should be cross-validated using another method like Gas Chromatography (GC-FID) or quantitative NMR (qNMR).
-
Rationale: Since these methods rely on different chemical principles (e.g., partitioning vs. magnetic resonance), agreement between them provides very strong evidence of the compound's purity.
-
Step 3: Inter-Laboratory Validation (Reproducibility)
-
Objective: To ensure the analytical methods are transferable and produce the same results in a different laboratory.
-
Procedure:
-
Sample Blinding: Prepare and code samples from a single, homogenous batch of this compound. Send these "blinded" samples to a qualified, independent third-party laboratory.
-
Method Transfer: Provide the external lab with the detailed analytical protocols used in-house.
-
Independent Analysis: The external lab performs the characterization (e.g., HPLC purity, identity confirmation by NMR) and reports the results.
-
Data Reconciliation: The results from both laboratories are unblinded and compared. Statistical tests (e.g., t-tests, F-tests) are used to determine if there are any significant differences.
-
Caption: A comprehensive workflow for the cross-validation of experimental results.
Conclusion
The rigorous cross-validation of experimental data for compounds like this compound is not merely a procedural formality; it is the bedrock of reliable and impactful scientific research. By systematically employing intra-laboratory, inter-laboratory, and orthogonal validation strategies, researchers can build a robust and trustworthy data package. This guide provides a foundational framework, combining detailed experimental protocols with the underlying scientific rationale, to ensure that the journey from synthesis to potential therapeutic application is built on a foundation of unimpeachable data integrity.
References
- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.Benchchem.
- Poly (ADP-ribose) polymerase (PARP)
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.PMC - NIH.
- Poly (ADP-ribose) polymerase (PARP)
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.PMC - NIH.
- Application Notes and Protocols: Synthesis and Characterization of 4-Benzoylbenzamide Deriv
- Validation of computational results with experimental d
- Cross-valid
- Supporting Inform
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.КиберЛенинка.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.PMC.
- 2-Bromo-6-fluorobenzoic acid synthesis.ChemicalBook.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide deriv
- 2-Bromo-6-fluorobenzaldehyde.Ossila.
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- This compound.Oakwood Chemical.
- 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum.ChemicalBook.
- 2-Bromobenzamide.PubChem - NIH.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- This compound.ChemicalBook.
- Benzamide, 2-bromo-.NIST WebBook.
- Cross-validation of bioanalytical methods between labor
Sources
- 1. This compound [oakwoodchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. innospk.com [innospk.com]
- 4. ossila.com [ossila.com]
- 5. Poly (ADP-ribose) polymerase (PARP) inhibitors as anticancer agents: An outlook on clinical progress, synthetic strateg… [ouci.dntb.gov.ua]
- 6. Poly (ADP-ribose) polymerase (PARP) inhibitors as anticancer agents: An outlook on clinical progress, synthetic strategies, biological activity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzamide, 2-bromo- [webbook.nist.gov]
- 13. This compound | 107485-63-2 [chemicalbook.com]
- 14. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]
- 16. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 21. fiveable.me [fiveable.me]
- 22. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Bromo-6-fluorobenzamide and Established Enzyme Inhibitors
This guide provides a comprehensive analysis of 2-Bromo-6-fluorobenzamide, benchmarking its performance against well-characterized enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential of this compound. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the data presented.
Introduction: The Rationale for Investigating this compound
Substituted benzamides are a class of compounds with diverse biological activities, frequently acting as enzyme inhibitors.[1][2] The unique structural features of this compound, specifically the presence of bromine and fluorine atoms on the benzene ring, suggest its potential for novel interactions with enzyme active sites.[3] Halogen atoms like bromine can enhance lipophilicity and molecular weight, while highly electronegative fluorine can improve metabolic stability and binding specificity.[3] This guide will explore the inhibitory profile of this compound, providing a direct comparison with known inhibitors to elucidate its potency and mechanism of action.
Comparator Selection: Establishing a Baseline for Inhibition
To provide a meaningful benchmark, a selection of well-established enzyme inhibitors with known mechanisms of action is crucial. For the purpose of this guide, we will theoretically benchmark this compound against inhibitors of serine proteases and cyclooxygenase (COX) enzymes, as substituted benzamides have shown activity against these classes of enzymes.[4][5]
-
For Serine Proteases (e.g., Trypsin): Benzamidine, a known competitive inhibitor, will serve as a comparator.[4] Its interaction with the active site of serine proteases is well-documented.
-
For Cyclooxygenase (COX) Enzymes: A non-steroidal anti-inflammatory drug (NSAID) such as Indomethacin will be used. NSAIDs are well-characterized inhibitors of COX enzymes.
This dual-target approach allows for a broader understanding of the potential inhibitory spectrum of this compound.
Experimental Protocols: A Framework for In-Depth Analysis
The following protocols are designed to be self-validating, providing a rigorous framework for assessing enzyme inhibition.
I. Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a fundamental measure of inhibitor potency, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer optimized for its activity.[7]
-
Prepare a stock solution of the appropriate substrate.[7]
-
Dissolve this compound and the comparator inhibitors (Benzamidine, Indomethacin) in a suitable solvent like DMSO to create high-concentration stock solutions.[7]
-
Prepare a series of dilutions of each inhibitor in the assay buffer.[7]
-
-
Assay Setup (96-well plate):
-
Blank Wells: Contain assay buffer and the corresponding concentration of the solvent (e.g., DMSO) used for the inhibitors.[7]
-
Control Wells (100% Activity): Contain the enzyme solution and the solvent.[7]
-
Test Wells: Contain the enzyme solution and the various concentrations of the inhibitor.[7]
-
Include a positive control with a known inhibitor if available.[7]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.[8][9]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[9][10]
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, from the fitted curve.[9][10]
-
II. Enzyme Kinetics and Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with an enzyme is critical.[11] These studies determine whether the inhibition is competitive, non-competitive, or uncompetitive.[12][13]
Workflow for Mechanism of Action Studies
Caption: Workflow for determining the mechanism of enzyme inhibition.
Step-by-Step Protocol:
-
Experimental Setup:
-
Data Collection:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.[8]
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]).[8][14] The pattern of the lines on this plot will indicate the mode of inhibition.[8]
-
Competitive Inhibition: Lines will intersect at the y-axis.[8]
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Alternatively, a Dixon plot (1/V₀ versus [I]) can be used to determine the inhibition constant (Ki).[15]
-
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in a tabular format.
Table 1: Comparative Inhibitory Potency (IC50 Values)
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Trypsin | Experimental Value |
| Benzamidine | Trypsin | Literature/Experimental Value |
| This compound | COX-1 | Experimental Value |
| Indomethacin | COX-1 | Literature/Experimental Value |
| This compound | COX-2 | Experimental Value |
| Indomethacin | COX-2 | Literature/Experimental Value |
Table 2: Summary of Kinetic Parameters and Mechanism of Action
| Compound | Target Enzyme | Mechanism of Action | Ki (µM) |
| This compound | Trypsin | Determined from Plots | Calculated Value |
| Benzamidine | Trypsin | Competitive | Literature/Experimental Value |
| This compound | COX-1/COX-2 | Determined from Plots | Calculated Value |
| Indomethacin | COX-1/COX-2 | Competitive | Literature/Experimental Value |
Interpreting the Results:
The IC50 values will provide a direct comparison of the potency of this compound against the established inhibitors. A lower IC50 value indicates a more potent inhibitor.[6] The kinetic studies will reveal the mechanism by which this compound inhibits the target enzymes.[11] For instance, if it is found to be a competitive inhibitor of trypsin, it suggests that it likely binds to the active site, similar to benzamidine.[8]
Conclusion
This guide provides a robust framework for benchmarking this compound against known enzyme inhibitors. By following these detailed protocols, researchers can obtain reliable and comprehensive data to evaluate its potential as a novel enzyme inhibitor. The combination of IC50 determination and mechanism of action studies will provide a clear picture of its inhibitory profile, paving the way for further investigation and potential therapeutic applications.
References
- METHODS. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
- PubMed.
- Protocols.io.
- La Trobe University. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
- Wikipedia. IC50. [Link]
- YouTube. How To Determine Enzyme Kinetic Parameters? - Chemistry For Everyone. [Link]
- Bio-protocol. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- PubMed. Inhibition of four human serine proteases by substituted benzamidines. [Link]
- Science Gateway.
- PubMed. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [Link]
- Wikipedia. Enzyme kinetics. [Link]
- YouTube. 21.05 Mechanism-based Inhibition of Enzymes. [Link]
- Tip Biosystems.
- Study Mind. Enzymes: Inhibitors (A-level Biology). [Link]
- Protocols.io. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
- LSU School of Medicine. ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. [Link]
- PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- TeachMePhysiology. Enzyme Inhibition - Types of Inhibition. [Link]
- ResearchGate. Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. [Link]
- University College London. Enzyme inhibitors. [Link]
- MDPI. New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. [Link]
- Royal Society of Chemistry. CHAPTER 4: Comparative Kinetics of Enzymes and Models. [Link]
- PubChem. 2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide | C11H13BrFNO2. [Link]
- Chemistry LibreTexts. 5.4: Enzyme Inhibition. [Link]
- Wikipedia. Enzyme inhibitor. [Link]
- LinkedIn.
- PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO. [Link]
- PubMed. Substituted benzamide drugs as selective neuroleptic agents. [Link]
- PubChem. 2-Bromo-3,6-difluoro-N-methylbenzamide | C8H6BrF2NO. [Link]
- PubChem. 2-Bromo-6-fluoro-N-methyl-N-phenylbenzamide | C14H11BrFNO. [Link]
- PMC.
- PubChem. 2-Bromobenzamide | C7H6BrNO. [Link]
- PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. studymind.co.uk [studymind.co.uk]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Untitled Document [ucl.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-6-fluorobenzamide: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-6-fluorobenzamide is foundational to discovery. However, the unique reactivity and physiological potential of such halogenated aromatic compounds demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for handling this compound. Our objective is to ensure that your focus remains on the science, secure in the knowledge that personnel and environmental safety are systematically addressed.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS No. 107485-63-2) is a solid, often appearing as a powder[1][2]. A thorough review of its Safety Data Sheet (SDS) reveals a clear hazard profile that dictates our safety protocols. The primary risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation[3].
-
Serious Eye Irritation (H319): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes[3][4].
-
Respiratory Tract Irritation (H335): As a dust or powder, inhalation may lead to respiratory irritation[3][4].
These classifications are the cornerstone of our Personal Protective Equipment (PPE) selection. The causality is direct: because the compound is an irritant to the skin, eyes, and respiratory system, we must establish effective barriers to prevent contact and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is non-negotiable. The following table summarizes the essential equipment for handling this compound, grounding each recommendation in the specific hazards identified.
| Protection Type | Required PPE | Rationale & Justification |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when handling larger quantities or when there is a significant splash risk. | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation[3][4][5]. The full seal of goggles is superior to safety glasses for dust protection. |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A fully-buttoned laboratory coat. Closed-toe shoes. | Prevents direct skin contact, which can lead to irritation[3]. A lab coat protects underlying clothing and skin from contamination. Nitrile gloves offer good resistance to a range of chemicals for non-prolonged contact[6][7]. |
| Respiratory Protection | All handling of the solid compound must occur in a well-ventilated area, preferably a certified chemical fume hood. | Mitigates the risk of inhaling dust, which can cause respiratory tract irritation[3][8]. Engineering controls like a fume hood are the primary line of defense against respiratory exposure[9]. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Review Documentation: Before beginning, thoroughly review the Safety Data Sheet (SDS) for this compound[8].
-
Don PPE: Equip yourself with the PPE detailed in the table above: chemical safety goggles, nitrile gloves, and a buttoned lab coat[3][4].
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Place all necessary equipment inside the hood[8].
-
-
Handling (Inside Fume Hood):
-
Aliquoting: Carefully weigh and transfer the required amount of the solid compound, keeping the sash at the lowest practical height. Avoid any actions that could generate dust[3].
-
Procedure: Conduct all experimental steps within the confines of the fume hood[7].
-
Storage: When not in use, ensure the primary container is securely sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials[2][3].
-
-
Cleanup and Disposal:
-
Decontamination: Clean any contaminated surfaces and glassware. Rinsate should be collected as hazardous waste[8].
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled container for halogenated organic waste[8]. Do not mix with other waste streams.
-
Disposal: The sealed waste container must be disposed of through an authorized hazardous waste management facility, in accordance with all local and national regulations[3][4][10].
-
Emergency Procedures: Immediate Response to Exposure
In the event of accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to hold the eyelids apart. Seek immediate medical attention without delay[2][3][4].
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with plenty of running water and soap if available. If skin irritation occurs or persists, seek medical attention[3][4][10].
-
Inhalation: Move the affected person from the contaminated area to fresh air. If breathing is difficult or irritation persists, seek medical attention[3][4][5].
-
Ingestion: Rinse the mouth with water and immediately give a glass of water to drink. Do not induce vomiting. Contact a doctor or a Poisons Information Centre for advice[3].
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a self-validating system of protection. This allows the critical work of research and development to proceed with the highest degree of confidence and safety.
References
- Hydrocarbons, Halogenated Aromatic.
- 2-Bromo-6-fluorobenzaldehyde.
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Guidance For Hazard Determination.
- Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
Sources
- 1. This compound CAS#: 107485-63-2 [m.chemicalbook.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
